molecular formula C10H13NOS B186998 2-(2-Methoxyphenyl)thiazolidine CAS No. 40790-78-1

2-(2-Methoxyphenyl)thiazolidine

Cat. No.: B186998
CAS No.: 40790-78-1
M. Wt: 195.28 g/mol
InChI Key: HJPJOKSJGDFDBQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)thiazolidine is a five-membered saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold contains both nitrogen and sulfur atoms within its ring structure, a feature known to enhance the pharmacological properties of molecules . The core thiazolidine structure is recognized as the active component of penicillin, underscoring its historical importance in antibacterial research . Researchers utilize this compound primarily as a versatile synthetic intermediate or a privileged scaffold for the design and development of novel bioactive molecules. Its structural motif is present in a diverse range of synthetic compounds investigated for various biological activities. These research areas include, but are not limited to, the development of antitubercular agents, where thiazolidine-based hybrids have demonstrated high activity against Mycobacterium tuberculosis strains and synergy with first-line drugs , and as tyrosinase inhibitors, where analogous structures compete with tyrosine in melanin biosynthesis pathways . The methoxyphenyl substitution, as in this compound, is a common feature explored in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJOKSJGDFDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961209
Record name 2-(2-Methoxyphenyl)-1,3-thiazolidine
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Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40790-78-1
Record name Thiazolidine, 2-(o-methoxyphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)-1,3-thiazolidine
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Foundational & Exploratory

Whitepaper: A Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)thiazolidine from o-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for producing 2-(2-methoxyphenyl)thiazolidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis originates from o-anisidine and proceeds through a two-stage process: the conversion of o-anisidine to the key intermediate, o-anisaldehyde, followed by a cyclocondensation reaction with an aminothiol to form the target thiazolidine ring. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explores the critical parameters influencing reaction outcomes. Mechanistic pathways and experimental workflows are visualized through diagrams to enhance clarity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a technical understanding of this synthetic route.

Introduction to 2-Arylthiazolidines

Thiazolidine-containing compounds represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive molecules, including the antibiotic penicillin.[1] The 2-arylthiazolidine motif, in particular, is explored for a wide range of therapeutic applications, including the development of novel anticancer agents.[2][3][4] The specific target of this guide, this compound, combines the thiazolidine core with a methoxy-substituted phenyl group, a common feature in pharmacologically active compounds that can influence binding affinity and metabolic stability.

The synthesis of this target molecule from a readily available industrial chemical like o-anisidine is a task of practical relevance. This guide presents a viable, albeit challenging, synthetic route, emphasizing the chemical logic behind each step to empower researchers to adapt and optimize the procedures for their specific needs.

Overall Synthetic Strategy

The conversion of o-anisidine to this compound is most effectively approached as a two-stage synthesis.

  • Stage 1: Aldehyde Formation. Conversion of the primary aromatic amine group of o-anisidine into a formyl (aldehyde) group to produce o-anisaldehyde (2-methoxybenzaldehyde). This is the most challenging transformation of the sequence.

  • Stage 2: Thiazolidine Ring Formation. A cyclocondensation reaction between the synthesized o-anisaldehyde and an appropriate 1,2-aminothiol, such as L-cysteine or cysteamine, to yield the final product.

The complete workflow is outlined below.

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Cyclocondensation A o-Anisidine B Diazotization (NaNO₂, aq. HCl) A->B C o-Methoxybenzene diazonium chloride B->C D Formylation (e.g., Sandmeyer-type) C->D E o-Anisaldehyde D->E G Condensation Reaction (Ethanol/Water, RT) E->G F L-Cysteine F->G H This compound- 4-carboxylic acid G->H

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Synthesis of o-Anisaldehyde from o-Anisidine

The direct conversion of an aniline to a benzaldehyde is not a standard single-step reaction. A robust method involves the transformation of the amine into a diazonium salt, which is a versatile intermediate that can then be converted to the desired aldehyde.

Reaction Principle and Mechanism

The process begins with the diazotization of o-anisidine. In this reaction, the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Following diazotization, the diazonium group (-N₂⁺) is replaced by a formyl group (-CHO). This can be achieved through various named reactions, such as the Sandmeyer reaction using copper(I) cyanide followed by reduction and hydrolysis, or the Gattermann reaction . These methods, while classic, can involve hazardous reagents and variable yields. Modern variations may offer improved outcomes. For the purpose of this guide, we outline a conceptual protocol based on these principles.

Detailed Experimental Protocol: o-Anisaldehyde

Safety Warning: o-Anisidine is a suspected carcinogen and is toxic.[5][6][7] Diazonium salts can be explosive when isolated and dry. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Reagents:

  • o-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Reagents for formylation (e.g., Copper(I) salt, formaldehyde source, as per specific named reaction protocol)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve o-anisidine (1.0 eq) in aqueous HCl (approx. 3.0 eq in water) and cool the mixture to 0–5 °C in an ice-salt bath. b. Prepare a solution of sodium nitrite (1.05 eq) in cold water. c. Add the sodium nitrite solution dropwise to the o-anisidine solution, ensuring the temperature remains below 5 °C. Stir vigorously. d. After the addition is complete, continue stirring for an additional 30 minutes at 0–5 °C. The resulting solution contains the o-methoxybenzene diazonium chloride intermediate.

  • Formylation (Conceptual - Sandmeyer-type): a. In a separate flask, prepare the formylation reagent according to the chosen literature procedure. b. Slowly add the cold diazonium salt solution from the previous step to the formylation reagent mixture. This step is often exothermic and may involve gas evolution; careful, controlled addition is crucial. c. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification: a. Quench the reaction mixture carefully, if necessary. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether (3x volumes). c. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. e. Purify the crude o-anisaldehyde via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or vacuum distillation.

Characterization

The final product, o-anisaldehyde, is a colorless to pale yellow liquid. Its identity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by GC-MS.

Stage 2: Synthesis of this compound

This stage involves the well-established condensation reaction between an aldehyde and a 1,2-aminothiol. Using L-cysteine results in the formation of this compound-4-carboxylic acid, which is often a desirable derivative in drug development.[2][8]

Reaction Principle and Mechanism

The formation of the thiazolidine ring is a classic example of cyclocondensation. The reaction proceeds through a two-step mechanism under mild, often neutral or slightly acidic, conditions.[9]

  • Schiff Base Formation: The nucleophilic amino group of L-cysteine attacks the electrophilic carbonyl carbon of o-anisaldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The thiol (-SH) group then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms the five-membered thiazolidine heterocycle.

This mechanism is highly efficient and generally proceeds cleanly at room temperature.

Figure 2: Mechanism of thiazolidine formation.

Detailed Experimental Protocol: Thiazolidine Formation

This protocol is adapted from established procedures for synthesizing 2-arylthiazolidine-4-carboxylic acids.[2]

Reagents:

  • o-Anisaldehyde

  • L-Cysteine

  • Ethanol

  • Deionized Water

  • Diethyl Ether

Protocol:

  • In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a mixture of ethanol and water (e.g., a 10:1 ratio).

  • Add o-anisaldehyde (1.0 eq) to the solution.

  • Stir the mixture at ambient temperature (20–25 °C) for 6–15 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate out of the solution as a white solid.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde.

  • Dry the product under vacuum to yield (2RS,4R)-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid. The notation (2RS,4R) indicates that the product is a mixture of diastereomers at the C2 position, while the stereochemistry at C4 is retained from the L-cysteine starting material.

Characterization

The final product should be characterized by ¹H NMR and ¹³C NMR to confirm the structure and by mass spectrometry to verify the molecular weight. The melting point can be used as an indicator of purity.

Critical Parameters and Optimization

The success of this synthesis relies on careful control of key experimental variables.

ParameterStage 1 (Aldehyde Synthesis)Stage 2 (Thiazolidine Formation)Rationale & Optimization Insights
Temperature 0–5 °C (Diazotization)Room Temperature (20–25 °C)Low temperature is essential to stabilize the diazonium salt intermediate. The thiazolidine formation is efficient at RT and higher temperatures may promote side reactions.
pH Strongly AcidicNear-NeutralDiazotization requires a strong acid. The cyclocondensation is often fastest near neutral pH, where the amine is sufficiently nucleophilic without being fully protonated.[9]
Solvent Aqueous HClEthanol/WaterAqueous medium is required for diazotization. A protic solvent system like EtOH/H₂O is ideal for dissolving the reactants for the cyclization step and often facilitates product precipitation.[2]
Stoichiometry Slight excess of NaNO₂Equimolar (1:1)A slight excess of nitrite ensures complete conversion of the amine. An equimolar ratio of aldehyde and aminothiol is typically sufficient for high conversion in the second stage.

Safety Considerations

  • o-Anisidine: Classified as a Group 2B possible human carcinogen by IARC.[5] It is toxic upon inhalation, ingestion, and skin contact. Handle with extreme caution in a fume hood.

  • Diazonium Salts: Potentially explosive in a dry, solid state. Always keep in solution and handle at low temperatures.

  • Acids and Solvents: Concentrated HCl is corrosive. Organic solvents like diethyl ether are highly flammable. Handle all chemicals with appropriate engineering controls and PPE.

Conclusion

The synthesis of this compound from o-anisidine is a two-stage process that highlights fundamental transformations in organic chemistry. While the initial conversion of o-anisidine to o-anisaldehyde presents significant challenges requiring careful control over reaction conditions, the subsequent cyclocondensation to form the thiazolidine ring is a robust and high-yielding reaction. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully navigate this synthetic pathway, enabling the production of a valuable heterocyclic scaffold for applications in drug discovery and development.

References

  • Huang, T. C., Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]

  • Publication on Mechanistic Studies on Thiazolidine Formation. (1998). Journal of Agricultural and Food Chemistry. [Link]

  • Wikipedia contributors. (2023). Thiazolidine. Wikipedia, The Free Encyclopedia. [Link]

  • Singh, G., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4930. [Link]

  • Gududuru, V., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1164-1174. [Link]

  • Thzolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018). Diva-portal.org. [Link]

  • Ramazani, Y., et al. (2016). Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. ResearchGate. [Link]

  • Reaction scheme for the formation of thiazolidines. (2017). ResearchGate. [Link]

  • Pavar, G., et al. (2013). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 113(8), 5871-5918. [Link]

  • o-ANISALDEHYDE. Organic Syntheses. [Link]

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (2008). ResearchGate. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). ResearchGate. [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (2016). ResearchGate. [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). PubMed. [Link]

  • Preparation method of o-anisaldehyde. (2015).
  • Wikipedia contributors. (2023). o-Anisidine. Wikipedia, The Free Encyclopedia. [Link]

  • Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. (2007). PubMed. [Link]

  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2024). ResearchGate. [Link]

  • ortho-Anisidine and ortho-Anisidine Hydrochloride. (2021). NCBI Bookshelf. [Link]

  • 2-Anisidine hydrochloride. (n.d.). PubChem. [Link]

  • Evidence for activation of carcinogenic o-anisidine by prostaglandin H synthase: 32P-postlabelling analysis of DNA adduct formation. (2001). PubMed. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid. Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of the synthetic strategy, offers expert insights into reaction optimization, and presents a detailed protocol for its successful laboratory preparation. The content herein is curated to empower researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery with the knowledge to not only replicate this synthesis but also to rationally design and explore novel derivatives.

Introduction: The Significance of the Thiazolidine Scaffold

Thiazolidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, serves as a versatile scaffold for the development of therapeutic agents. These compounds have demonstrated a wide array of biological effects, including antimicrobial, antioxidant, anticancer, and antidiabetic properties.[1][2][3][4]

The introduction of an aryl substituent at the 2-position of the thiazolidine-4-carboxylic acid core can significantly influence the molecule's biological profile. The 2-(2-methoxyphenyl) substitution, in particular, introduces a key structural motif with the potential for specific receptor interactions and metabolic pathways. The methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and electronic properties of the molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide focuses on the synthesis of this specific derivative, providing a foundation for further investigation into its therapeutic potential.

Synthetic Strategy and Mechanistic Insights

The primary and most efficient route for the synthesis of this compound-4-carboxylic acid is the nucleophilic cyclocondensation of L-cysteine with 2-methoxybenzaldehyde.[1] This reaction is a classic example of imine formation followed by intramolecular cyclization, a cornerstone of heterocyclic synthesis.

The Reaction Mechanism: A Step-by-Step Elucidation

The reaction proceeds through a well-established mechanism involving the formation of an intermediate imine (Schiff base), which then undergoes a rapid intramolecular cyclization.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product L-Cysteine L-Cysteine Imine Imine Intermediate (Schiff Base) L-Cysteine->Imine Nucleophilic attack of amino group on carbonyl 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde->Imine Thiohemiaminal Thiohemiaminal Intermediate Imine->Thiohemiaminal Intramolecular nucleophilic attack of thiol group Product This compound- 4-carboxylic acid Thiohemiaminal->Product Cyclization and proton transfer

Figure 1: Reaction mechanism for the synthesis of this compound-4-carboxylic acid.

The initial step involves the nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form a transient imine intermediate. The key to the formation of the thiazolidine ring is the subsequent intramolecular nucleophilic attack of the thiol group of the cysteine moiety onto the imine carbon. This cyclization event leads to the formation of the five-membered thiazolidine ring.

Stereoselectivity: A Critical Consideration

The condensation of L-cysteine with an aldehyde introduces a new stereocenter at the C2 position of the thiazolidine ring. Since L-cysteine is a chiral molecule (possessing the (R) configuration at C4), the reaction product is a mixture of diastereomers: (2R, 4R) and (2S, 4R). The ratio of these diastereomers can be influenced by the reaction conditions, including the solvent and temperature.[5] For many biological applications, the separation and characterization of individual diastereomers are crucial, as they may exhibit different pharmacological activities.

Experimental Protocol: A Detailed Walkthrough

This section provides a detailed, step-by-step methodology for the synthesis of this compound-4-carboxylic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierPurity
L-Cysteine hydrochlorideC₃H₇NO₂S·HCl157.62Sigma-Aldrich≥99%
2-MethoxybenzaldehydeC₈H₈O₂136.15Alfa Aesar99%
Sodium AcetateC₂H₃NaO₂82.03Fisher Scientific≥99%
EthanolC₂H₆O46.07VWR95%
Distilled WaterH₂O18.02In-house-
Step-by-Step Synthesis Procedure

Experimental_Workflow Start Start: Prepare Reactant Solutions Step1 Dissolve L-Cysteine HCl and Sodium Acetate in Water Start->Step1 Step3 Combine the two solutions in a round-bottom flask Step1->Step3 Step2 Dissolve 2-Methoxybenzaldehyde in Ethanol Step2->Step3 Step4 Stir vigorously at room temperature for 24 hours Step3->Step4 Step5 Monitor reaction completion by TLC Step4->Step5 Step6 Induce precipitation by cooling in an ice bath Step5->Step6 Step7 Filter the precipitate using suction filtration Step6->Step7 Step8 Wash the product with cold ethanol Step7->Step8 Step9 Dry the product under vacuum Step8->Step9 End End: Obtain this compound-4-carboxylic acid Step9->End

Figure 2: Experimental workflow for the synthesis.

  • Preparation of the Cysteine Solution: In a 100 mL round-bottom flask, dissolve L-cysteine hydrochloride (0.94 mmol) and sodium acetate (0.64 mmol) in 25 mL of distilled water. Stir the mixture until all solids are dissolved.

  • Preparation of the Aldehyde Solution: In a separate beaker, dissolve 2-methoxybenzaldehyde (0.98 mmol) in 26 mL of ethanol.

  • Reaction Initiation: Add the ethanolic solution of 2-methoxybenzaldehyde to the aqueous solution of L-cysteine and sodium acetate in the round-bottom flask.

  • Reaction Conditions: Stir the resulting mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, a precipitate may form. To enhance precipitation, the reaction flask can be placed in an ice-water bath.

  • Filtration and Washing: Collect the solid product by suction filtration. Wash the precipitate several times with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound-4-carboxylic acid as a solid.

Characterization of the Final Product

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Physical Properties
  • Appearance: White solid

  • Melting Point: 137-139 °C[2]

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, δ ppm):

    • 3.495 (d, J = 14.31, 1H, 5-Hₐ)

    • 3.551 (d, J = 14.31, 1H, 5-Hₑ)

    • 3.795 (s, 3H, Ar-2′OCH₃)

    • 3.919 (dd, ¹J = 9.52, ²J = 5.39, 1H, 4-H)

    • 5.135 (s, 1H, 2-H)

    • 6.953–8.049 (m, 4H, Ar-H)[2]

    Expert Interpretation: The singlet at 5.135 ppm is characteristic of the proton at the C2 position of the thiazolidine ring. The two doublets around 3.5 ppm correspond to the diastereotopic protons at the C5 position. The singlet at 3.795 ppm confirms the presence of the methoxy group. The multiplet in the aromatic region corresponds to the protons of the 2-methoxyphenyl group.

  • Infrared (IR) Spectroscopy:

    • O-H stretch (carboxylic acid): A broad band is expected in the region of 2500-3300 cm⁻¹.[8][9]

    • C=O stretch (carboxylic acid): A strong, sharp absorption is anticipated around 1700-1730 cm⁻¹.[8]

    • N-H stretch: A medium intensity band is expected around 3300-3400 cm⁻¹.[1]

    • C-O-C stretch (ether): An absorption band is expected in the region of 1200-1250 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₁H₁₃NO₃S, 239.29 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the thiazolidine ring.

Purification and Diastereomer Separation

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

As previously mentioned, the synthesis yields a mixture of diastereomers. The separation of these diastereomers can be challenging but is often necessary for detailed biological evaluation. Common techniques for diastereomer separation include:

  • Fractional Crystallization: This method relies on the different solubilities of the diastereomers in a particular solvent.

  • Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase or derivatization with a chiral auxiliary followed by chromatography on a standard silica gel column can be effective.[10][11]

Biological Activity and Potential Applications

While specific biological studies on this compound-4-carboxylic acid are limited in the readily available literature, the broader class of 2-aryl-thiazolidine-4-carboxylic acids has shown promising antioxidant and antimicrobial activities.[1][12][13] The presence of a methoxy group on the aromatic ring has been shown to contribute favorably to the antioxidant properties of some thiazolidine derivatives.[1]

Further research is warranted to explore the specific biological profile of this compound, including its potential as an:

  • Antioxidant: To mitigate oxidative stress implicated in various diseases.[14]

  • Antimicrobial agent: To combat bacterial and fungal infections.[2][3]

  • Anticancer agent: As many heterocyclic compounds exhibit cytotoxic effects against cancer cell lines.[4]

Conclusion: A Foundation for Future Discovery

This technical guide has provided a comprehensive framework for the synthesis, characterization, and understanding of this compound-4-carboxylic acid. The detailed experimental protocol, coupled with mechanistic insights and characterization data, serves as a valuable resource for researchers. The inherent biological potential of the thiazolidine scaffold, combined with the specific structural features of the 2-methoxyphenyl substituent, makes this compound and its derivatives attractive targets for future drug discovery and development efforts. The methodologies and principles outlined herein are intended to facilitate and inspire further exploration in this exciting area of medicinal chemistry.

References

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  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Semantic Scholar.
  • Khan, I., & Ahmed, S. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1295-1300.
  • 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. (2025).
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  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.).
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  • Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. (n.d.).
  • 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Spectral Assignments and Reference D
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.).
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2025).
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022).
  • 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736. (n.d.). PubChem.
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  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed.
  • (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).
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Spectroscopic Data of 2-(2-Methoxyphenyl)thiazolidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Thiazolidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Among these, the 2-(2-methoxyphenyl)thiazolidine scaffold has emerged as a particularly promising pharmacophore. The precise and unambiguous structural elucidation of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development pipelines. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound derivatives. By delving into the causality behind experimental observations and providing validated protocols, this document serves as an authoritative resource for scientists in the field.

Introduction: The Significance of the this compound Core

The thiazolidine ring is a privileged heterocyclic motif found in numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents. The substitution at the 2-position with an aryl group, specifically the 2-methoxyphenyl moiety, often imparts unique conformational features and electronic properties that can significantly influence biological activity. The methoxy group at the ortho position can engage in intramolecular hydrogen bonding and steric interactions, which can lock the molecule in a specific conformation, a critical factor for receptor binding. Therefore, a deep understanding of the spectroscopic signatures of these derivatives is essential for medicinal chemists to rationally design and synthesize new therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information about the molecular framework, stereochemistry, and conformational dynamics.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of a typical this compound derivative reveals characteristic signals for the thiazolidine ring protons and the aromatic protons of the methoxyphenyl group.

Key Diagnostic Signals:

  • Thiazolidine Ring Protons:

    • H-2 (Methine Proton): This proton, situated between the sulfur and nitrogen atoms and attached to the stereocenter at C-2, typically appears as a singlet or a narrowly split multiplet in the downfield region, generally between δ 5.1-6.0 ppm .[1] The chemical shift is influenced by the electronic nature of the substituents on the phenyl ring and the nitrogen atom.

    • H-4 (Methylene/Methine Proton): The proton(s) at the C-4 position will vary in multiplicity depending on the substitution. In 2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, for instance, the H-4 proton appears as a doublet of doublets (dd) around δ 3.9-4.4 ppm .[1]

    • H-5 (Methylene Protons): These two diastereotopic protons typically appear as a pair of doublets (d) or an AB quartet, often in the range of δ 3.1-3.6 ppm , due to geminal coupling.[1] The non-equivalence of these protons is a hallmark of the chiral environment of the thiazolidine ring.

  • 2-Methoxyphenyl Group Protons:

    • Aromatic Protons: The four protons on the methoxyphenyl ring will appear in the aromatic region (δ 6.8-8.1 ppm ) with multiplicities and coupling constants characteristic of a 1,2-disubstituted benzene ring.

    • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is a key identifier, typically found in the upfield region of the aromatic spectrum, around δ 3.7-3.8 ppm .[1]

Table 1: Representative ¹H NMR Data for this compound Derivatives

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-25.135s-[1]
H-43.919dd¹J = 9.52, ²J = 5.39[1]
H-5a3.495d14.31[1]
H-5b3.551d14.31[1]
Ar-H6.953-8.049m-[1]
-OCH₃3.795s-[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their chemical environment.

Characteristic Chemical Shifts:

  • Thiazolidine Ring Carbons:

    • C-2: The methine carbon at the 2-position is significantly deshielded due to the adjacent heteroatoms and the aromatic ring, typically resonating in the range of δ 60-70 ppm .

    • C-4: The chemical shift of C-4 is dependent on its substitution but generally appears in the range of δ 55-65 ppm .

    • C-5: The methylene carbon at C-5 is the most shielded of the ring carbons, with a chemical shift typically around δ 30-40 ppm .[2]

  • 2-Methoxyphenyl Group Carbons:

    • Aromatic Carbons: The six aromatic carbons will give rise to signals in the δ 110-160 ppm region. The carbon attached to the methoxy group (C-2') will be the most deshielded.

    • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp signal around δ 55-56 ppm .[2]

Table 2: Representative ¹³C NMR Data for a 2-(Aryl)thiazolidine Derivative

Carbon AssignmentChemical Shift (δ, ppm)Reference
C=O (at position 4)~173.6[1]
C-2' (Ar-C-O)~162.0[1]
Aromatic Carbons121.5-138.4[1]
C-2~65.4[2]
-OCH₃~55.2[2]
C-5~33.5[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy can confirm the presence of the thiazolidine ring, the aromatic system, and other functional groups.

Key Vibrational Frequencies:

  • N-H Stretch: For N-unsubstituted or N-acyl thiazolidines, a characteristic N-H stretching vibration appears in the region of 3100-3500 cm⁻¹ .[1]

  • C-H Stretch (Aromatic): Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the thiazolidine ring and methoxy group are found just below 3000 cm⁻¹ .

  • C=O Stretch: If the thiazolidine ring contains a carbonyl group (e.g., a thiazolidinone), a strong C=O stretching band will be present in the region of 1660-1750 cm⁻¹ .[1][3]

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.[1]

  • C-O Stretch (Aryl Ether): The C-O stretching of the methoxy group gives rise to a strong band, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

  • C-S Stretch: The C-S stretching vibration is typically weak and can be difficult to assign definitively, appearing in the 600-800 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityReference
O-HStretch3500-3600Medium[1]
N-HStretch3100-3300Medium[1]
C=OStretch1660-1670Strong[1]
N-HBend1489-1490Medium[1]
C=C (Aromatic)Stretch1386-1450Medium[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Impact (EI) and Electrospray Ionization (ESI) are commonly used techniques.

Expected Fragmentation Pathways:

The fragmentation of this compound derivatives is often initiated by the cleavage of the thiazolidine ring. Common fragmentation patterns include:

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen or sulfur atom.

  • Retro-Diels-Alder (RDA) type fragmentation: This can lead to the opening of the thiazolidine ring.

  • Loss of the methoxy group: Fragmentation of the methoxyphenyl moiety can occur, including the loss of a methyl radical (•CH₃) or a neutral formaldehyde molecule (CH₂O).

  • Formation of the 2-methoxyphenyliminium ion: A characteristic fragment corresponding to [C₇H₇O-CH=NH₂]⁺.

The exact fragmentation will depend on the specific substitution pattern of the thiazolidine derivative and the ionization method used.

Experimental Protocols

General Synthesis of this compound-4-carboxylic Acid

A common synthetic route involves the condensation of L-cysteine with 2-methoxybenzaldehyde.[4]

Procedure:

  • Dissolve L-cysteine in a suitable solvent system, such as aqueous DMSO.

  • Add a base, for example, NaHCO₃, to the solution.

  • Add 2-methoxybenzaldehyde dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for a specified time until completion (monitored by TLC).

  • Work up the reaction mixture by extraction and purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (ESI, EI) Purification->MS MW & Fragmentation Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Confirmation Interpretation->Validation Final_Report Final_Report Validation->Final_Report Final Report Generation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Conclusion

The spectroscopic characterization of this compound derivatives is a critical step in their development as potential therapeutic agents. This guide has provided a detailed overview of the key spectroscopic signatures obtained from NMR, IR, and MS analyses. By understanding the characteristic chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently elucidate the structures of novel derivatives, thereby accelerating the drug discovery process. The provided protocols and workflows serve as a practical resource for scientists engaged in the synthesis and analysis of this important class of heterocyclic compounds.

References

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1H NMR and 13C NMR analysis of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2-Methoxyphenyl)thiazolidine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a deep understanding of the molecule's structural elucidation.

Nuclear Magnetic Resonance spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For a molecule like this compound, with its distinct aromatic and heterocyclic aliphatic domains, NMR provides an unparalleled, high-resolution view of its atomic framework.

The Strategic Selection of Experimental Parameters

The quality and interpretability of NMR data are not accidental; they are the result of deliberate experimental design.

  • Choice of Deuterated Solvent: The selection of a deuterated solvent is the first critical decision. While Deuterated Chloroform (CDCl₃) is a common first choice due to its versatility and ability to dissolve a wide range of organic compounds, solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) can also be employed.[1][2] The choice is crucial as solvent-solute interactions can influence chemical shifts.[3][4] For instance, the lone pairs of electrons on the nitrogen and sulfur atoms of the thiazolidine ring, as well as the oxygen of the methoxy group, can interact with polar solvents, leading to shifts in the resonance of nearby protons and carbons.[5][6] Aromatic solvents like benzene-d₆ are generally avoided for initial analysis as their magnetic anisotropy can induce significant, often complex, shifts that complicate a primary structural assignment.

  • Instrument Frequency: This guide is predicated on data acquired from a high-field NMR spectrometer (e.g., 400 MHz or greater). The rationale is straightforward: higher magnetic field strengths increase the chemical shift dispersion, spreading out the signals and reducing spectral overlap. This is paramount for a molecule like this compound, where the protons on the thiazolidine ring can exhibit complex splitting patterns (multiplets) that would be poorly resolved at lower field strengths.

  • The Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.[1][7] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp resonance signal. Being chemically inert and volatile, it is defined as the zero point (0 ppm) on the chemical shift scale, against which all other resonances are measured.

Experimental Protocol: A Self-Validating System

The following protocol ensures reproducibility and accuracy in data acquisition.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved.

  • Standard Addition: Add one drop of TMS to the solution using a clean pipette.

  • Finalization: Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.

Data Acquisition Workflow

The diagram below outlines the logical flow of the NMR data acquisition process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in CDCl3 A->B C Add TMS Standard B->C D Instrument Tuning & Shimming C->D E Acquire 1H Spectrum D->E F Acquire 13C {1H} Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Integration (1H) I->J for 1H only K Processed 1H & 13C NMR Spectra I->K Final Spectra J->K

Caption: Workflow for NMR sample preparation and data acquisition.

Spectral Interpretation: Decoding the Molecular Structure

The true expertise lies in the accurate assignment of each signal in the ¹H and ¹³C NMR spectra to a specific atom within the molecule.

Molecular Structure and Atom Numbering

For clarity, the atoms of this compound are numbered as shown in the diagram below. This convention will be used for all spectral assignments.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

  • Aromatic Region (C'1-C'6): The four protons on the 2-methoxyphenyl ring are expected between δ 6.8 and 7.4 ppm. The electron-donating methoxy group (-OCH₃) causes shielding (an upfield shift) at the ortho (H-C'3) and para (H-C'5) positions relative to the meta positions (H-C'4, H-C'6). This results in a complex, overlapping multiplet pattern typical of an ABCD spin system.

  • Thiazolidine Ring (C2, C4, C5):

    • H-C2: This methine proton is uniquely positioned between the nitrogen and sulfur heteroatoms and is adjacent to the aromatic ring. This environment results in a significant downfield shift. It is expected to appear as a singlet around δ 5.9-6.2 ppm.[8]

    • H-C4 & H-C5: The two sets of methylene protons on the thiazolidine ring are diastereotopic, meaning they are chemically non-equivalent. They will couple with each other (geminal coupling) and with protons on the adjacent carbon (vicinal coupling). This leads to complex multiplets. The H₂-C4 protons, being adjacent to the nitrogen, are expected further downfield (δ ~4.0-4.4 ppm) than the H₂-C5 protons, which are adjacent to the sulfur (δ ~3.1-3.5 ppm).[2][9]

    • H-N3: The N-H proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration and can appear over a wide range. It may not be observed if it undergoes rapid exchange with residual D₂O in the solvent.

  • Methoxy Group (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp, distinct singlet integrating to 3H, typically found around δ 3.8 ppm.[8][10]

Table 1: Summary of Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~ 7.20 - 7.402HmH-C'4, H-C'6
~ 6.85 - 7.002HmH-C'3, H-C'5
~ 5.9 - 6.21HsH-C2
~ 4.0 - 4.42HmH₂-C4
~ 3.853HsH₃-C (Methoxy)
~ 3.1 - 3.52HmH₂-C5
Variable1Hbr sH-N3
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

  • Aromatic Region (C'1-C'6): Six distinct signals are expected. The carbon bearing the methoxy group (C'2) will be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom, appearing around δ 156-158 ppm. The carbon attached to the thiazolidine ring (C'1) will also be distinct, likely around δ 130-132 ppm. The remaining four carbons will resonate in the typical aromatic region of δ 110-129 ppm.[8][11]

  • Thiazolidine Ring (C2, C4, C5):

    • C2: This methine carbon, bonded to both nitrogen and sulfur, is significantly deshielded and is expected in the range of δ 65-70 ppm.[7][8]

    • C4: The methylene carbon adjacent to the nitrogen atom will appear around δ 45-50 ppm.

    • C5: The methylene carbon adjacent to the sulfur atom is expected further upfield, around δ 33-38 ppm.[7]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group gives a characteristic signal at δ 55-56 ppm.[12][13]

Table 2: Summary of Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 156 - 158C'2
~ 130 - 132C'1
~ 110 - 129C'3, C'4, C'5, C'6
~ 65 - 70C2
~ 55 - 56-OCH₃
~ 45 - 50C4
~ 33 - 38C5

Conclusion: Synthesizing Data into Structural Confirmation

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous confirmation of the structure of this compound. The distinct signals for the methoxy group, the unique chemical shift of the C2-methine proton and carbon, the characteristic patterns of the thiazolidine methylene groups, and the complex signals of the substituted aromatic ring all concur to validate the proposed molecular architecture. This guide serves as a foundational reference for researchers, providing not only the expected spectral data but also the underlying scientific principles for its interpretation. This detailed understanding is critical for quality control, reaction monitoring, and the rational design of new thiazolidine-based therapeutic agents.

References

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  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Retrieved from [Link]

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Physical and chemical properties of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Methoxyphenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the structural nuances and practical considerations essential for laboratory work.

Introduction: The Significance of the Thiazolidine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the thiazolidine ring system is a particularly privileged scaffold.[1] Thiazolidine, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3 respectively, offers a versatile framework for chemical modification.[1] The presence of these heteroatoms, particularly sulfur, often enhances the pharmacological properties of the resulting derivatives.[1][2] The thiazolidine nucleus is a key component in a wide range of bioactive molecules, exhibiting activities such as anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][2]

The subject of this guide, this compound, incorporates a methoxy-substituted phenyl ring at the 2-position of the thiazolidine core. This substitution is anticipated to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity and potential as a drug candidate. Understanding the fundamental physical and chemical properties of this specific molecule is a critical first step in its evaluation for further development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below. These have been determined from chemical databases and supplier information.

PropertyValueSource
IUPAC Name 2-(2-methoxyphenyl)-1,3-thiazolidine[3]
CAS Number 40790-78-1[3]
Molecular Formula C₁₀H₁₃NOS[3]
Molecular Weight 195.28 g/mol [3]
Physical Form Oil[3]
InChI InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3[3]
InChIKey HJPJOKSJGDFDBQ-UHFFFAOYSA-N[3]
Solubility Profile

While quantitative solubility data for this compound is not extensively documented, general solubility characteristics can be inferred from its structure and the properties of related thiazolidine derivatives. As an oily substance with both polar (amine, ether, thioether) and non-polar (phenyl ring) regions, it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Its solubility in aqueous solutions is likely to be limited but may be enhanced at lower pH due to the basicity of the thiazolidine nitrogen.

Synthesis of this compound

The synthesis of 2-aryl-thiazolidines is typically achieved through the condensation reaction of an aromatic aldehyde with cysteamine (2-aminoethanethiol).[1] This reaction is a classic example of heterocyclic synthesis and is widely applicable.

General Synthetic Pathway

The logical pathway for the synthesis of this compound involves the reaction of 2-methoxybenzaldehyde with cysteamine.

G cluster_reactants Reactants cluster_product Product 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde->Reaction + Cysteamine Cysteamine Cysteamine->Reaction + This compound This compound Reaction->this compound Condensation (Solvent, e.g., Ethanol) - H₂O

Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of 2-aryl-thiazolidines.[1][4] Optimization of reaction time, temperature, and purification may be necessary.

Materials:

  • 2-Methoxybenzaldehyde

  • Cysteamine hydrochloride

  • A suitable base (e.g., triethylamine, sodium hydroxide)

  • Anhydrous ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 equivalent) in anhydrous ethanol. To this solution, add the base (1.1 equivalents) and stir for 15-20 minutes at room temperature to liberate the free amine.

  • Aldehyde Addition: To the stirred solution of free cysteamine, add 2-methoxybenzaldehyde (1.0 equivalent) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. As this compound is an oil, purification is typically achieved by column chromatography on silica gel.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods as outlined in the following section. The expected molecular weight can be verified by mass spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its structure and data from closely related analogues.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the protons of the thiazolidine ring.

  • Aromatic Protons (4H): These will appear in the range of δ 6.8-7.5 ppm. The ortho, meta, and para protons on the methoxyphenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets).

  • CH Proton (1H): The proton at the 2-position of the thiazolidine ring (methine proton) is expected to appear as a singlet or a triplet (if coupled to the adjacent NH proton) in the range of δ 5.5-6.5 ppm.

  • OCH₃ Protons (3H): A sharp singlet for the methoxy group protons is expected around δ 3.8 ppm.

  • CH₂ Protons (4H): The two methylene groups of the thiazolidine ring will likely appear as multiplets or distinct triplets in the range of δ 3.0-4.0 ppm.

  • NH Proton (1H): A broad singlet for the amine proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (6C): Signals for the six carbons of the phenyl ring will be observed in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield.

  • CH Carbon (1C): The methine carbon at the 2-position of the thiazolidine ring is expected to resonate in the range of δ 60-75 ppm.

  • OCH₃ Carbon (1C): The methoxy carbon will appear as a singlet around δ 55 ppm.

  • CH₂ Carbons (2C): The two methylene carbons of the thiazolidine ring will have signals in the aliphatic region, typically between δ 30-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretch (aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

  • C-H Stretch (aliphatic): Bands just below 3000 cm⁻¹ are due to the C-H stretching of the methylene and methoxy groups.

  • C=C Stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹ are indicative of the aromatic ring.

  • C-O Stretch (ether): A strong absorption band is expected in the range of 1230-1270 cm⁻¹ for the aryl-alkyl ether.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 195, corresponding to the molecular weight of this compound.

  • Isotope Peak (M+2): Due to the presence of a sulfur atom, an M+2 isotope peak with an intensity of approximately 4.4% relative to the molecular ion peak is expected.

  • Fragmentation Pattern: Common fragmentation pathways for thiazolidines involve cleavage of the ring. The fragmentation of this compound would likely involve the loss of the methoxyphenyl group or fragmentation of the thiazolidine ring itself.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the functional groups present: the secondary amine, the thioether, and the aromatic ring.

G cluster_molecule This compound cluster_reactivity Potential Reaction Sites mol N_alkylation N-Alkylation/ Acylation mol->N_alkylation Secondary Amine (Nucleophilic) S_oxidation S-Oxidation mol->S_oxidation Thioether (Oxidizable) Aromatic_sub Electrophilic Aromatic Substitution mol->Aromatic_sub Aromatic Ring (Activated by -OCH₃)

Figure 2: Potential sites of chemical reactivity on this compound.
  • N-Alkylation and N-Acylation: The secondary amine of the thiazolidine ring is nucleophilic and can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form N-substituted derivatives.

  • Oxidation of the Sulfur Atom: The thioether linkage can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. Therefore, the phenyl ring is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Stability and Storage: this compound, being an oil containing an amine and a thioether, should be stored in a cool, dark place under an inert atmosphere to prevent oxidation and degradation. It is advisable to handle the compound in a well-ventilated area or a fume hood.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][8][9][10]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.[2][8][9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place.[2][8][9][10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[2][8][9][10]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, owing to its thiazolidine core and the electronic influence of the 2-methoxyphenyl substituent. This guide has provided a detailed overview of its known and predicted physical and chemical properties, a general synthesis protocol, and an outline of its expected spectroscopic characteristics. While there is a need for further experimental determination of some of its properties, the information presented here serves as a solid foundation for researchers and drug development professionals working with this and related compounds. The versatile reactivity of the thiazolidine ring and the activated aromatic system offers numerous possibilities for the synthesis of novel derivatives with potentially enhanced biological activities.

References

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives.
  • Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one deriv
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC - NIH. Available at: [Link]

  • Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one.
  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives.
  • Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher.
  • Safety D
  • The 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one for the imino...
  • synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry.
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  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC - NIH. Available at: [Link]

  • NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - THIAZOLIDIONE. IJNRD.
  • (PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. ResearchGate. Available at: [Link]

  • 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry.
  • Supporting Inform
  • Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. NIH. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Inform
  • Supporting inform
  • 103181-68-6 2-[(2-甲氧基苯氧基)甲基]-噻唑烷cas号... 盖德化工网. Available at: [Link]

  • 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher.
  • .

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

  • Synthesis, spectral and biological evaluation of some new thiazolidinones and thiazoles based on t-3-alkyl-r-2,c-6-diarylpiperidin-4-ones. PubMed. Available at: [Link]

  • Thiazolidine,2-(4-methoxyphenyl)- | CAS#:31404-08-7. Chemsrc. Available at: [Link]

  • Angene Chemical - Safety D
  • Safety D
  • 3D QSAR analysis of 2-(substituted aryl)-thiazolidine-4-carboxamides as potent antitubercular agents. PubMed. Available at: [Link]

  • 1H- and 13C-NMR for. The Royal Society of Chemistry.
  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0237877). NP-MRD. Available at: [Link]

  • 1H NMR Spectrum (CHEM003978). ContaminantDB. Available at: [Link]

  • (PDF) Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. ResearchGate. Available at: [Link]

  • A 1H NMR study of the oligonucleotide binding of [(en)Pt(mu-dpzm)2Pt(en)]Cl4. PubMed. Available at: [Link]

  • Sulfone, methyl phenyl. the NIST WebBook. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 2-(2-Methoxyphenyl)thiazolidine using microwave-assisted organic synthesis (MAOS). Thiazolidine derivatives are significant scaffolds in medicinal chemistry, and their synthesis is of considerable interest. Microwave irradiation offers a green and time-saving alternative to conventional heating methods, often leading to higher yields and purity. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and includes expected analytical data for product verification, thereby offering a self-validating system for researchers.

Introduction: The Significance of Thiazolidines and the Advent of Microwave Synthesis

Thiazolidine heterocycles are a cornerstone in the architecture of many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure, a five-membered ring containing both sulfur and nitrogen atoms, provides a versatile scaffold for chemical modification and drug design. The target molecule, this compound, incorporates a methoxy-substituted aromatic ring, a common feature in many pharmaceutical agents that can influence their binding affinity and pharmacokinetic properties.

Traditionally, the synthesis of thiazolidines involves the condensation of a thiol-containing compound with an aldehyde or ketone, often requiring prolonged reaction times and elevated temperatures under conventional heating. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1][2] By utilizing microwave energy, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[3][4] This often translates to significantly reduced reaction times—from hours to mere minutes—improved yields, and enhanced product purity. Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.[2]

This guide provides a detailed protocol for the synthesis of this compound via the microwave-assisted condensation of 2-methoxybenzaldehyde and cysteamine, offering a practical and efficient methodology for researchers in the field.

Reaction Mechanism and Rationale

The formation of the thiazolidine ring from an aldehyde and cysteamine proceeds through a well-established mechanism involving a key intermediate. The reaction is initiated by the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The crucial ring-closing step involves the intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of the five-membered thiazolidine ring.

The use of microwave irradiation significantly accelerates this process. Polar molecules within the reaction mixture, such as the reactants and any polar solvent, absorb microwave energy directly, leading to rapid and localized heating. This efficient energy transfer overcomes the activation energy barrier of the reaction more effectively than conventional heating methods, resulting in a substantial rate enhancement.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-MethoxybenzaldehydeC₈H₈O₂136.15≥98%Sigma-Aldrich
Cysteamine hydrochlorideC₂H₇NS·HCl113.61≥98%Sigma-Aldrich
Triethylamine(C₂H₅)₃N101.19≥99%Sigma-Aldrich
EthanolC₂H₅OH46.07AnhydrousSigma-Aldrich
Ethyl acetateC₄H₈O₂88.11ACS gradeFisher Scientific
HexaneC₆H₁₄86.18ACS gradeFisher Scientific

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. Cysteamine and triethylamine have strong, unpleasant odors and should be handled with care.

Instrumentation

A dedicated microwave reactor designed for organic synthesis is required for this procedure. The reaction should be carried out in a sealed microwave vessel equipped with a magnetic stirrer.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add 2-methoxybenzaldehyde (1.0 mmol, 136 mg).

  • Addition of Cysteamine: To the same vessel, add cysteamine hydrochloride (1.0 mmol, 114 mg).

  • Solvent and Base: Add 2 mL of anhydrous ethanol to the vessel. To neutralize the hydrochloride salt and facilitate the reaction, add triethylamine (1.1 mmol, 111 mg, 153 µL) dropwise while stirring.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes. The pressure should be monitored and should not exceed the safety limits of the vessel.

  • Work-up and Extraction: After the reaction is complete and the vessel has cooled to room temperature, transfer the reaction mixture to a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as an oil.

Diagram of the Experimental Workflow:

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Product Characterization reagents 2-Methoxybenzaldehyde Cysteamine HCl Triethylamine Ethanol mw_reactor Microwave Reactor 100 °C, 10 min reagents->mw_reactor 1. Add & Seal extraction Aqueous Work-up & Extraction mw_reactor->extraction 2. Cool & Transfer purification Column Chromatography extraction->purification 3. Concentrate analysis NMR, MS purification->analysis 4. Analyze

Caption: Workflow for the microwave-assisted synthesis of this compound.

Product Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques. The following data are based on the closely related structure, 2-(2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, and serve as a reference for the core "2-(2-methoxyphenyl)thiazolidin" moiety.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 200 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxyphenyl group, typically in the range of δ 6.8-7.4 ppm. The methoxy group protons should appear as a singlet around δ 3.8 ppm. The protons of the thiazolidine ring will be observed in the aliphatic region. Specifically, the proton at the C2 position (the methine proton) is expected to be a singlet or a narrowly split multiplet. The methylene protons of the thiazolidine ring will likely appear as multiplets.

    • Expected Chemical Shifts (δ, ppm):

      • ~7.12-7.34 (m, 2H, Ar-H)

      • ~6.89-6.99 (m, 2H, Ar-H)

      • A singlet for the C2-H

      • ~3.86 (s, 3H, OCH₃)

      • Multiplets for the -CH₂-S- and -N-CH₂- protons of the thiazolidine ring.

  • ¹³C NMR (CDCl₃, 50 MHz): The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon, and the carbons of the thiazolidine ring.

    • Expected Chemical Shifts (δ, ppm):

      • ~156.9 (Ar-C-O)

      • ~129.8, 127.7, 126.7, 120.0, 111.0 (Aromatic carbons)

      • A signal for the C2 carbon of the thiazolidine ring.

      • ~55.5 (OCH₃)

      • Signals for the C4 and C5 carbons of the thiazolidine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the product.

  • Expected Molecular Ion: For C₁₀H₁₃NOS, the expected exact mass is 195.07 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z = 196.08.

Discussion and Mechanistic Insights

The presented microwave-assisted protocol offers a significant improvement over classical synthetic methods for the preparation of this compound. The primary advantage lies in the dramatic reduction of reaction time, which is a direct consequence of the efficient and rapid heating provided by microwave irradiation.[4] This localized heating minimizes the formation of byproducts that can occur with prolonged exposure to high temperatures in conventional heating, often leading to cleaner reaction profiles and higher yields of the desired product.

The choice of ethanol as a solvent is advantageous due to its polarity, which allows for efficient absorption of microwave energy, and its relatively low boiling point, which simplifies its removal during the work-up procedure. The use of triethylamine is crucial to deprotonate the cysteamine hydrochloride salt, liberating the free amine which is necessary for the initial nucleophilic attack on the aldehyde.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. By leveraging the benefits of microwave technology, this method offers a rapid, efficient, and greener alternative to traditional synthetic routes. The inclusion of expected analytical data provides a robust framework for researchers to verify their results, ensuring the integrity of their synthesized compounds. This protocol is anticipated to be a valuable resource for chemists and pharmacologists engaged in the synthesis and development of novel thiazolidine-based therapeutic agents.

References

  • de Oliveira, C. S., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central.
  • Toubal, K., et al. (2012). Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
  • Microwave assisted green organic synthesis. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.).

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Application Notes and Protocols for the Evaluation of 2-(2-Methoxyphenyl)thiazolidine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Thiazolidine Scaffold

The thiazolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Notably, derivatives of thiazolidine, particularly thiazolidinediones (TZDs), have garnered significant attention for their potential as anticancer agents.[2][3][4] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[2][3]

The anticancer activity of thiazolidine derivatives can be mediated through both Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)-dependent and -independent pathways.[2][3] While initially developed as treatments for type 2 diabetes, the discovery of elevated PPARγ expression in various cancer cell lines has opened a new avenue for their application in oncology.[2] Furthermore, evidence suggests that some thiazolidine derivatives can modulate other key signaling pathways implicated in cancer, such as PI3K/Akt, NF-κB, and MAPK, expanding their therapeutic potential.[2]

This document provides a comprehensive guide for the investigation of 2-(2-Methoxyphenyl)thiazolidine as a potential novel anticancer agent. While direct studies on this specific molecule are emerging, its structural similarity to other biologically active thiazolidine derivatives, such as 2-(2-methoxyphenyl)-3-((piperidin-1-yl) ethyl) thiazolidin-4-one which has demonstrated in vitro antiglioma activity, provides a strong rationale for its evaluation.[5] These notes are designed to guide researchers through the synthesis, in vitro screening, mechanistic elucidation, and preliminary in vivo assessment of this promising compound.

Part 1: Synthesis of this compound

A common and effective method for the synthesis of 2-substituted thiazolidines involves the condensation reaction between an aldehyde and a primary amine containing a thiol group. For the synthesis of this compound, 2-methoxybenzaldehyde and cysteamine hydrochloride are the key starting materials.

Protocol 1: Synthesis via Condensation Reaction

Materials:

  • 2-Methoxybenzaldehyde

  • Cysteamine hydrochloride

  • Triethylamine (or another suitable base)

  • Methanol (or another suitable solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography (for purification)

  • Rotary evaporator

  • NMR and Mass Spectrometry for characterization

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1 equivalent) in methanol.

  • Add cysteamine hydrochloride (1.1 equivalents) to the solution.

  • Slowly add triethylamine (1.2 equivalents) to the reaction mixture to neutralize the hydrochloride and catalyze the reaction.

  • Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (indicated by the disappearance of the starting materials), remove the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure product and concentrate them under reduced pressure.

  • Characterize the final product, this compound, by NMR and Mass Spectrometry to confirm its structure and purity.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of a potential anticancer compound involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on various cancer cell lines.[6] It is recommended to use a panel of cell lines representing different cancer types to identify potential selectivity.

Workflow for In Vitro Anticancer Drug Discovery

workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound mtt Cell Viability Assay (MTT/XTT) synthesis->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle Elucidate mechanism xenograft Xenograft Animal Model cell_cycle->xenograft Promising results

Caption: A streamlined workflow for the preclinical evaluation of this compound as a potential anticancer agent.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Example Data from MTT Assay

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (U87)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
195.3 ± 4.592.1 ± 5.088.4 ± 5.5
582.1 ± 3.975.6 ± 4.265.2 ± 4.8
1065.4 ± 3.258.3 ± 3.749.8 ± 4.1
2548.2 ± 2.835.1 ± 3.128.7 ± 3.5
5025.7 ± 2.118.9 ± 2.515.3 ± 2.9
IC50 (µM) ~26 ~15 ~10

Note: Data are presented as mean ± SD and are for illustrative purposes only.

Part 3: Mechanistic Studies

If this compound demonstrates significant cytotoxicity, the next step is to investigate its mechanism of action. Key cellular processes to examine are apoptosis and cell cycle progression.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Seed and treat cells as for the MTT assay in 6-well plates.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Materials:

  • Cancer cells treated with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cold 70% ethanol for cell fixation.

  • Propidium Iodide staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Seed and treat cells in 6-well plates.

  • Harvest the cells, wash with cold PBS, and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

Potential Signaling Pathways

Based on the known mechanisms of related thiazolidine derivatives, this compound may exert its anticancer effects by modulating key signaling pathways.

pathway cluster_pathways Potential Intracellular Targets cluster_effects Cellular Outcomes compound This compound ppar PPARγ compound->ppar pi3k PI3K/Akt compound->pi3k mapk MAPK compound->mapk apoptosis Apoptosis ppar->apoptosis cell_cycle_arrest Cell Cycle Arrest ppar->cell_cycle_arrest anti_angiogenesis Anti-Angiogenesis ppar->anti_angiogenesis pi3k->apoptosis mapk->apoptosis mapk->cell_cycle_arrest

Caption: Potential signaling pathways modulated by this compound leading to anticancer effects.

Part 4: In Vivo Evaluation

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy, pharmacokinetics, and toxicity in a more complex biological system.

Protocol 5: Xenograft Mouse Model

This is a widely used preclinical model where human cancer cells are implanted into immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice).

  • Human cancer cell line that showed high sensitivity to the compound in vitro.

  • This compound formulated in a suitable vehicle for administration (e.g., saline with a small percentage of DMSO and Tween 80).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly divide the mice into a control group (receiving the vehicle) and a treatment group (receiving this compound).

  • Administer the compound or vehicle to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Table 2: Example Data from Xenograft Study

Treatment GroupAverage Tumor Volume (Day 21, mm³)% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle Control1250 ± 150-+5.2 ± 1.5
Compound (25 mg/kg)680 ± 9545.6+3.8 ± 2.1
Compound (50 mg/kg)350 ± 7072.0-1.5 ± 2.5

Note: Data are presented as mean ± SD and are for illustrative purposes only.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of this compound as a potential anticancer agent. By following this structured approach, researchers can effectively assess its cytotoxic and mechanistic properties, paving the way for further preclinical and clinical development. The rich therapeutic history of the thiazolidine scaffold suggests that novel derivatives like this compound hold significant promise in the ongoing search for more effective cancer therapies.

References

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central. Available at: [Link].

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  • One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. PubMed Central. Available at: [Link].

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Application Note & Protocols: Antimicrobial Profiling of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of 2-(2-Methoxyphenyl)thiazolidine.

Authored by: Gemini, Senior Application Scientist

Abstract

Thiazolidine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] This document provides a comprehensive guide for the investigation of a specific derivative, this compound, for its potential antimicrobial properties. We present a logical workflow, from initial screening to preliminary mechanism-of-action studies, grounded in authoritative methodologies. The protocols herein are designed to be self-validating and are supported by references to established standards, particularly those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4]

Introduction: The Rationale for Investigating Thiazolidine Scaffolds

The global challenge of antimicrobial resistance necessitates the discovery of novel chemical entities capable of combating multidrug-resistant pathogens.[1] Thiazolidines and their derivatives, such as thiazolidin-4-ones, have emerged as privileged scaffolds due to their documented antibacterial, antifungal, antiviral, and anticancer activities.[1][2][5] The structural versatility of the thiazolidine ring allows for substitutions at various positions, significantly influencing its biological profile.[2] The introduction of an aromatic moiety, such as a 2-methoxyphenyl group at the second position, can modulate the compound's lipophilicity and steric interactions with biological targets, potentially enhancing its antimicrobial efficacy.

This guide outlines a structured approach to systematically evaluate the antimicrobial potential of this compound, providing researchers with the necessary protocols to generate robust and reliable data for preclinical assessment.

Synthesis and Preparation of this compound

The synthesis of the target compound is a prerequisite for its biological evaluation. A common and effective method for synthesizing 2-substituted thiazolidine derivatives is the condensation reaction between a relevant aldehyde and cysteamine (2-aminoethanethiol).

Hypothetical Synthesis Protocol:

  • To a solution of 2-methoxybenzaldehyde (1.0 eq) in ethanol, add cysteamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

  • Characterization of the final compound should be performed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before biological testing.[1]

For experimental use, a stock solution of the purified compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

Experimental Workflow for Antimicrobial Characterization

A tiered approach is recommended to efficiently characterize the antimicrobial properties of the test compound. This workflow ensures that foundational data on activity is gathered before proceeding to more complex mechanistic studies.

Antimicrobial_Testing_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Characterization cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Data Analysis A Prepare Compound Stock & Bacterial Inoculum B Agar Disk Diffusion Assay A->B Qualitative Screening C Broth Microdilution Assay (Determine MIC) A->C Quantitative Screening D Minimum Bactericidal Concentration (MBC) Assay C->D Assess Lethality E Calculate MBC/MIC Ratio D->E F Membrane Permeability Assays (Outer & Inner) E->F Investigate Target G Anti-Biofilm Activity Assay (Crystal Violet) E->G H Synthesize Data & Propose Mechanism F->H G->H

Caption: High-level experimental workflow for antimicrobial evaluation.

Phase 1 Protocols: Initial Antimicrobial Screening

The first phase aims to determine if this compound possesses antimicrobial activity and to quantify this activity against a panel of relevant microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative]).

Protocol: Agar Disk Diffusion (Kirby-Bauer) Test

This method provides a rapid, qualitative assessment of antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium uniformly seeded with a test microorganism.[6][7]

Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton agar (MHA) plate. Perform this in three directions, rotating the plate approximately 60 degrees each time to ensure even coverage.[6]

  • Disk Application: Aseptically place sterile 6-mm paper disks onto the agar surface. Impregnate each disk with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution).

  • Controls: Use a disk impregnated with the solvent (DMSO) as a negative control and disks with known antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone diameter correlates with greater in vitro activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[9][10] This quantitative method is considered a gold standard in susceptibility testing.[11]

Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (MHIIB) to all wells.

  • Compound Dilution: Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[12]

  • Controls:

    • Growth Control (Column 11): 100 µL of MHIIB + 100 µL of bacterial inoculum (no compound).

    • Sterility Control (Column 12): 200 µL of MHIIB only (no bacteria, no compound).

  • Inoculation: Prepare a bacterial inoculum diluted in MHIIB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9]

Phase 2 Protocols: Characterizing Antimicrobial Activity

Once an inhibitory effect is confirmed, the next step is to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This test is a direct extension of the MIC assay.

Methodology:

  • Subculturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[15]

Data Interpretation: MBC/MIC Ratio

The relationship between the MBC and MIC provides insight into the lethal activity of the compound.

MIC_MBC_Interpretation A Determine MIC & MBC B Calculate Ratio: (MBC / MIC) A->B C Ratio ≤ 4 B->C D Ratio > 4 B->D E Interpretation: Bactericidal Activity C->E F Interpretation: Bacteriostatic Activity D->F

Caption: Logic for classifying antimicrobial effect based on MBC/MIC ratio.[15]

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 259238162Bactericidal
E. coli ATCC 25922161288Bacteriostatic
P. aeruginosa ATCC 2785364>256>4Bacteriostatic
B. subtilis ATCC 6633482Bactericidal

Note: Data presented is hypothetical and for illustrative purposes only.

Phase 3 Protocols: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antimicrobial effect is critical. Many agents target the bacterial cell envelope. The following assays investigate the compound's ability to disrupt membrane integrity and inhibit biofilm formation.

Protocol: Bacterial Membrane Permeability Assays

These assays use fluorescent or colorimetric probes to detect damage to the outer and inner membranes of bacteria.

Outer Membrane Permeability (N-Phenyl-1-naphthylamine - NPN Uptake): NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the membrane is damaged, NPN enters the phospholipid layer, causing a significant increase in fluorescence.[16][17]

  • Cell Preparation: Grow and wash Gram-negative bacterial cells (e.g., E. coli), resuspending them in HEPES buffer (5 mM, pH 7.2) to an OD₆₀₀ of 0.5.[18]

  • Assay Setup: In a 96-well black plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.

  • Compound Addition: Add varying concentrations of this compound. Include a negative control (no compound) and a positive control (e.g., Polymyxin B).

  • Fluorescence Measurement: Immediately measure fluorescence intensity using a microplate reader (Excitation: 350 nm, Emission: 420 nm).[19] An increase in fluorescence indicates outer membrane permeabilization.

Inner Membrane Permeability (ONPG Hydrolysis): This assay utilizes a lactose permease-deficient E. coli strain that constitutively expresses β-galactosidase in its cytoplasm. The chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) cannot cross the intact inner membrane. If the membrane is compromised, ONPG enters the cell and is hydrolyzed by β-galactosidase, producing o-nitrophenol, which can be measured colorimetrically at 420 nm.[17][20]

  • Cell Preparation: Prepare cells as described above.

  • Assay Setup: In a clear 96-well plate, add the bacterial suspension and ONPG (final concentration ~1.5 mM).

  • Compound Addition: Add varying concentrations of the test compound.

  • Absorbance Measurement: Monitor the change in absorbance at 420 nm over time. An increase in absorbance indicates inner membrane damage.

Protocol: Biofilm Inhibition (Crystal Violet Assay)

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. This assay quantifies the ability of a compound to inhibit biofilm formation.[21]

Methodology:

  • Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of bacterial culture (adjusted to OD₆₀₀ ≈ 0.1 in a suitable growth medium like TSB) to each well. Add 100 µL of the test compound at various concentrations (e.g., 0.25x, 0.5x, 1x MIC).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.[22][23]

  • Washing: Gently discard the planktonic (free-floating) cells and wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[24]

  • Washing: Discard the crystal violet solution and wash the wells again with water to remove excess stain. Dry the plate.

  • Solubilization and Quantification: Add 200 µL of 33% acetic acid or absolute ethanol to each well to solubilize the bound dye.[22] Measure the absorbance at 595 nm using a microplate reader. A lower absorbance value in treated wells compared to the growth control indicates biofilm inhibition.

Conclusion and Future Directions

This document provides a structured, multi-phase framework for the comprehensive antimicrobial evaluation of this compound. By following these authoritative protocols, researchers can generate high-quality, reproducible data on the compound's activity spectrum (MIC), its bactericidal or bacteriostatic nature (MBC), and its potential mechanisms of action related to membrane disruption and biofilm inhibition. Positive results from this workflow would provide a strong rationale for further studies, including time-kill kinetics, resistance development potential, and in vivo efficacy models, paving the way for its potential development as a novel therapeutic agent.

References

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  • de Oliveira, C., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. Available at: [Link]

  • Bio-protocol. Crystal violet assay. Available at: [Link]

  • Gomha, S. M., et al. (2011). Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. PubMed. Available at: [Link]

  • ResearchGate. (2024). How to assess bacterial permeability? Available at: [Link]

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  • Grokipedia. Minimum bactericidal concentration. Available at: [Link]

  • iGEM. (2018). Crystal Violet Biofilm Assay. Available at: [Link]

  • MDPI. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Available at: [Link]

  • iGEM. General Biofilm Assay Protocol. Available at: [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. JoVE. Available at: [Link]

  • Starkey, M., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). JoVE. Available at: [Link]

  • Harrison, T. G., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • MI - Microbiology. Broth Microdilution. Available at: [Link]

  • Shan, X., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. JoVE. Available at: [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

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  • van de Beek, D., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. ASM Journals. Available at: [Link]

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Application Notes and Protocols: 2-(2-Methoxyphenyl)thiazolidine Derivatives as Potent Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] The enzymatic cascade initiated by tyrosinase, known as melanogenesis, is a complex process that begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4][5][6] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[4][5]

While melanin provides crucial protection against ultraviolet (UV) radiation, its overproduction can lead to various hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[2][7][8] Consequently, the inhibition of tyrosinase has emerged as a key strategy in the development of therapeutic agents for these conditions, as well as in the cosmetic industry for skin-lightening applications.[8][9][10] Thiazolidine derivatives have shown promise as a class of tyrosinase inhibitors, with a structural resemblance to the natural substrates of the enzyme.[11][12] This application note provides a comprehensive guide to the synthesis, in vitro evaluation, and cellular analysis of 2-(2-methoxyphenyl)thiazolidine derivatives as a novel class of potent tyrosinase inhibitors.

The Melanin Biosynthesis Pathway and the Role of Tyrosinase

The production of melanin occurs within specialized organelles called melanosomes, located in melanocytes.[5][13] Upon stimulation by factors such as UV radiation, signaling cascades are initiated that upregulate the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[4][14]

Melanin_Synthesis cluster_0 Melanosome Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Eumelanin Eumelanin (Brown-Black) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red-Yellow) Dopaquinone->Pheomelanin

Caption: The pivotal role of tyrosinase in the melanin synthesis pathway.

PART 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a one-pot condensation reaction. The rationale behind selecting the 2-methoxyphenyl substituent is based on previous studies suggesting that methoxy groups can enhance the inhibitory activity of certain compounds against tyrosinase.[11]

Protocol 1: Synthesis of a Representative this compound Derivative

Materials:

  • 2-Methoxybenzaldehyde

  • Cysteamine hydrochloride

  • Triethylamine

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add cysteamine hydrochloride (1.2 mmol).

  • Base Addition: Slowly add triethylamine (2.5 mmol) to the reaction mixture at room temperature with continuous stirring. The triethylamine acts as a base to neutralize the hydrochloride and facilitate the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

PART 2: In Vitro Evaluation of Tyrosinase Inhibitory Activity

The inhibitory potential of the synthesized compounds against tyrosinase is evaluated using a well-established in vitro assay with mushroom tyrosinase, which is a common model for screening tyrosinase inhibitors due to its commercial availability and high homology to human tyrosinase.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Synthesized this compound derivatives

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare stock solutions of the synthesized compounds and kojic acid (e.g., 10 mM) in DMSO.

  • Assay in 96-Well Plate:

    • In each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations (prepared by serial dilution of the stock solution). For the control, add 20 µL of DMSO. For the positive control, add 20 µL of kojic acid solution.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.[15]

  • Initiation of Reaction:

    • Add 20 µL of the L-DOPA solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) in a kinetic mode for at least 10 minutes at 37°C using a microplate reader.[16]

  • Calculation of Inhibition:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the test compound.

  • IC₅₀ Determination:

    • Plot the percentage of inhibition against the concentration of the inhibitor. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined from the dose-response curve.

Data Presentation: Tyrosinase Inhibitory Activity
CompoundIC₅₀ (µM)
Derivative 1 15.2 ± 1.3
Derivative 2 22.8 ± 2.1
Kojic Acid 18.5 ± 1.9

PART 3: Kinetic Analysis of Tyrosinase Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic study is performed using Lineweaver-Burk plots.[17][18] This involves measuring the initial reaction rates at different substrate (L-DOPA) concentrations in the presence and absence of the inhibitor.

Inhibition_Kinetics cluster_0 Experimental Workflow Vary_S Vary Substrate Concentration [S] Measure_V0 Measure Initial Velocity (V₀) with and without Inhibitor Vary_S->Measure_V0 Plot Plot 1/V₀ vs. 1/[S] (Lineweaver-Burk Plot) Measure_V0->Plot Determine_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Plot->Determine_Type

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol 3: Kinetic Study using Lineweaver-Burk Plot

Procedure:

  • Follow the same procedure as the tyrosinase inhibition assay (Protocol 2).

  • Use a fixed concentration of the inhibitor (e.g., near its IC₅₀ value).

  • Vary the concentration of the substrate, L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 mM).

  • Measure the initial reaction velocity (V₀) for each substrate concentration, both in the absence and presence of the inhibitor.

  • Plot 1/V₀ versus 1/[S] to generate the Lineweaver-Burk plot.[19][20][21]

  • Analyze the plot to determine the type of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), while in non-competitive inhibition, the lines will intersect on the x-axis (Km is unchanged).[17][19]

PART 4: Cellular-Based Evaluation of Melanin Content

To assess the efficacy of the synthesized compounds in a more biologically relevant system, a cell-based assay using B16F10 murine melanoma cells is performed.[16] This assay measures the effect of the compounds on the total melanin content within the cells.

Protocol 4: Melanin Content Assay in B16F10 Cells

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Synthesized this compound derivatives

  • Kojic acid

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of the test compounds or kojic acid.

    • To stimulate melanin production, add α-MSH (e.g., 100 nM) to all wells except the negative control.

  • Incubation: Incubate the cells for 72 hours.

  • Melanin Measurement:

    • Wash the cells twice with PBS.

    • Lyse the cells by adding 100 µL of 1 N NaOH with 10% DMSO to each well.[16]

    • Incubate the plate at 80°C for 1 hour to solubilize the melanin.[16]

    • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.[16]

  • Data Analysis:

    • The melanin content is expressed as a percentage of the control (α-MSH treated cells without any inhibitor).

Data Presentation: Effect on Cellular Melanin Content
CompoundConcentration (µM)Melanin Content (% of Control)
Control -100 ± 5.8
Derivative 1 1078.2 ± 4.5
2555.6 ± 3.9
Kojic Acid 2562.1 ± 4.2

PART 5: In Silico Analysis - Molecular Docking

Computational studies, such as molecular docking, can provide valuable insights into the binding interactions between the inhibitors and the active site of tyrosinase.[22][23][24] These studies can help in understanding the structure-activity relationship and in the rational design of more potent inhibitors.

Molecular_Docking cluster_0 Docking Workflow Prepare_Protein Prepare Tyrosinase Structure (e.g., PDB: 2Y9X) Docking Perform Molecular Docking (e.g., AutoDock) Prepare_Protein->Docking Prepare_Ligand Prepare Inhibitor 3D Structure Prepare_Ligand->Docking Analyze Analyze Binding Pose and Interactions Docking->Analyze

Caption: A simplified workflow for molecular docking studies.

Molecular docking simulations of the this compound derivatives with mushroom tyrosinase (PDB ID: 2Y9X) can reveal key interactions with amino acid residues in the active site, such as chelation with the copper ions and hydrogen bonding or hydrophobic interactions with surrounding residues.[11][23] These in silico results can corroborate the experimental findings and provide a structural basis for the observed inhibitory activity.

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the synthesis and evaluation of this compound derivatives as a promising class of tyrosinase inhibitors. The detailed methodologies for in vitro enzymatic assays, kinetic studies, and cell-based melanin content analysis, coupled with in silico molecular docking, offer a robust platform for researchers in the fields of drug discovery, dermatology, and cosmetic science. The self-validating nature of these integrated protocols ensures the generation of reliable and reproducible data, paving the way for the development of novel and effective agents for the management of hyperpigmentary disorders.

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Application Note: A Comprehensive Guide to Assessing the Antioxidant Potential of Methoxyphenyl Thiazolidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Antioxidant Profiling in Drug Discovery

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and diabetes.[1][2] This has spurred significant interest in the discovery and development of novel antioxidant compounds that can mitigate oxidative damage.[3] Methoxyphenyl thiazolidine derivatives have emerged as a promising class of molecules due to the combined structural features of the thiazolidine core, known for a broad spectrum of biological activities, and the methoxyphenyl group, a moiety present in many natural and synthetic antioxidants.[1][3][4] The phenolic hydroxyl group, often unmasked from a methoxy precursor in vivo, is a key pharmacophore for antioxidant activity, capable of donating a hydrogen atom or an electron to neutralize free radicals.[5][6]

This comprehensive guide provides a detailed framework for assessing the antioxidant potential of novel methoxyphenyl thiazolidine compounds. As a senior application scientist, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for robust and reproducible data generation. We will delve into the mechanisms of the most pertinent in vitro assays, provide step-by-step protocols, and offer insights into data interpretation and cross-validation.

The Chemical Rationale: Why Methoxyphenyl Thiazolidines?

The antioxidant potential of phenolic compounds, including those with a methoxyphenyl group, is primarily attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET).[5][7] The thiazolidine ring itself can also contribute to the overall antioxidant profile of the molecule.[1][8] The specific substitution pattern on the phenyl ring significantly influences the antioxidant activity, with electron-donating groups generally enhancing the radical scavenging capacity.[4][9] Therefore, a multi-assay approach is crucial to comprehensively characterize the antioxidant properties of these derivatives.

A Multi-Faceted Approach to Antioxidant Capacity Assessment

No single assay can fully capture the complex antioxidant activity of a compound.[7] Therefore, a panel of assays based on different mechanisms is recommended for a thorough evaluation. This guide focuses on three widely accepted and complementary methods: the DPPH Radical Scavenging Assay, the ABTS Radical Scavenging Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Additionally, the Oxygen Radical Absorbance Capacity (ORAC) assay is presented as a valuable method for assessing antioxidant activity against a biologically relevant radical.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds.[10][11]

Principle: DPPH is a stable free radical with a deep purple color, exhibiting a strong absorbance maximum around 517 nm.[10][12] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance.[10][11] This decolorization is proportional to the radical scavenging activity of the compound.[10] The DPPH assay is more suited for hydrophobic systems.[7]

Workflow Diagram:

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Protect from light by wrapping the flask in aluminum foil. This solution should be prepared fresh.[10]

    • Test Compound Stock Solution: Prepare a stock solution of the methoxyphenyl thiazolidine derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Working Solutions: Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.[13][14]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound or positive control to triplicate wells.[10]

    • Add 100 µL of solvent to triplicate wells to serve as the blank.[10]

    • Initiate the reaction by adding 100 µL of the DPPH solution to all wells except the blank.[10]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidant systems.[7]

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[15] ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+, which has a characteristic absorbance at 734 nm.[15][16] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[15]

Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare ABTS & Potassium Persulfate Stock Solutions P2 Generate ABTS•+ Working Solution (12-16h incubation) P1->P2 P3 Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm P2->P3 P4 Prepare Test Compound & Positive Control Dilutions P3->P4 A1 Add 10-20 µL of Test Compound/ Control to 96-well plate P4->A1 A2 Add 180-190 µL of Diluted ABTS•+ Solution A1->A2 A3 Incubate in Dark (e.g., 6-30 minutes) A2->A3 D1 Measure Absorbance at 734 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 or Trolox Equivalent (TEAC) D2->D3

Caption: Workflow for the ABTS Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare by dissolving the appropriate amount of ABTS in water.

    • Potassium Persulfate Stock Solution (2.45 mM): Prepare by dissolving the appropriate amount of potassium persulfate in water.[15]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[15]

    • Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Test Compound and Positive Control: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 10-20 µL) of the test compound or positive control to triplicate wells.[15]

    • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[15]

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[15]

    • Measure the absorbance at 734 nm.[15]

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity using a similar formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the test compound is compared to that of Trolox.[17]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[18]

Principle: This assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a vibrant blue ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium (pH 3.6).[18][19] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.[18]

Workflow Diagram:

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Acetate Buffer (300 mM, pH 3.6) P4 Prepare FRAP Reagent (Mix Buffer, TPTZ, FeCl3) P1->P4 P2 Prepare TPTZ Solution (10 mM in 40 mM HCl) P2->P4 P3 Prepare FeCl3 Solution (20 mM in water) P3->P4 A2 Add 220 µL of FRAP Reagent P4->A2 A1 Add 10 µL of Sample/Standard to 96-well plate A1->A2 A3 Incubate at 37°C (e.g., 4-60 minutes) A2->A3 D1 Measure Absorbance at 593 nm A3->D1 D2 Construct Standard Curve (FeSO4 or Trolox) D1->D2 D3 Calculate FRAP Value (in Fe2+ or Trolox Equivalents) D2->D3

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 (v/v/v) ratio.

    • Standard Solution: Prepare a series of dilutions of ferrous sulfate (FeSO₄) or Trolox to construct a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard to each well.

    • Add 220 µL of the freshly prepared FRAP reagent to each well.

    • Mix and incubate at 37°C for a specified time (typically 4 to 60 minutes).[19][20]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Calculate the FRAP value of the samples from the standard curve and express the results as Fe²⁺ equivalents or Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[21][22]

Principle: This assay is based on the inhibition of the oxidation of a fluorescent probe (commonly fluorescein) by an antioxidant.[23] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[22] In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe.[21] The presence of an antioxidant delays the fluorescence decay, and the area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.[24]

Workflow Diagram:

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Fluorescein Working Solution P2 Prepare AAPH (Free Radical Initiator) Solution P3 Prepare Test Compound & Trolox Standard Dilutions A1 Add 25 µL of Sample/Standard to 96-well plate P3->A1 A2 Add 150 µL of Fluorescein Solution A1->A2 A3 Incubate at 37°C (30 minutes) A2->A3 A4 Add 25 µL of AAPH Solution A3->A4 D1 Measure Fluorescence Kinetics (e.g., every 2 min for 2h) A4->D1 D2 Calculate Area Under the Curve (AUC) D1->D2 D3 Determine ORAC Value (in Trolox Equivalents) D2->D3

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).[23]

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.[23]

    • Test Compound and Trolox Standard: Prepare serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the diluted test compound or Trolox standard to each well.[21]

    • Add 150 µL of the fluorescein solution to each well and mix.[21]

    • Incubate the plate at 37°C for 30 minutes.[21]

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.[21]

    • Immediately begin measuring the fluorescence kinetically (e.g., every 2 minutes for approximately 2 hours) with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).[24]

  • Data Analysis:

    • Calculate the net AUC for each sample by subtracting the AUC of the blank.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the test compounds from the standard curve and express the results as Trolox equivalents.

Data Presentation and Interpretation

For clear comparison, the antioxidant activities of the methoxyphenyl thiazolidine derivatives should be summarized in a table.

Table 1: Comparative Antioxidant Activity of Methoxyphenyl Thiazolidine Derivatives

Compound IDDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe²⁺/µM)ORAC Value (µM TE/µM)
Compound A25.4 ± 2.115.8 ± 1.51.8 ± 0.22.5 ± 0.3
Compound B48.2 ± 3.535.1 ± 2.91.1 ± 0.11.7 ± 0.2
Trolox8.5 ± 0.75.2 ± 0.42.5 ± 0.31.0 (by definition)
Ascorbic Acid12.1 ± 1.07.9 ± 0.62.2 ± 0.2Not typically used

Note: The data presented are hypothetical and for illustrative purposes only.

A lower IC50 value indicates higher radical scavenging activity. A higher FRAP or ORAC value indicates greater antioxidant capacity. By comparing the results across the different assays, a more complete picture of the antioxidant profile of each compound can be obtained. For instance, a compound may exhibit strong activity in the DPPH assay but weaker activity in the FRAP assay, suggesting it is a potent radical scavenger but a less effective reducing agent.

Conclusion: Towards a Comprehensive Understanding

The assessment of antioxidant potential is a critical step in the preclinical evaluation of novel therapeutic agents like methoxyphenyl thiazolidines. The methodologies outlined in this guide provide a robust and validated framework for characterizing the antioxidant properties of these compounds. By employing a multi-assay approach and understanding the underlying chemical principles, researchers can generate reliable and meaningful data to inform the drug development process. Cross-validation of results from assays with different mechanisms is paramount for a comprehensive and trustworthy evaluation of a compound's antioxidant profile.[25]

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  • López-Giraldo, L. J., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 211.
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical methods used in determining antioxidant activity: a review. Antioxidants, 10(3), 332.
  • Schaich, K. M., et al. (2015). Antioxidant activity–preliminary considerations for measurement.
  • TCI Chemicals. (2014). Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays.
  • Hwang, J., & Lee, S. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology, 31(10), 1335-1342.
  • ResearchGate. (2022).
  • ResearchGate. (n.d.). Methods of expressing results of antioxidant activity tests.
  • Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 957-998.

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Troubleshooting & Optimization

Optimization of reaction conditions for 2-(2-Methoxyphenyl)thiazolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methoxyphenyl)thiazolidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental issues, and answer frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound from 2-methoxybenzaldehyde and cysteamine.

Issue 1: Low or No Product Yield

You have followed the reaction protocol but obtained a low yield of the desired product, or the reaction failed to proceed.

Potential Causes & Recommended Solutions

Potential CauseRecommended SolutionCausality and Scientific Rationale
Unfavorable Reaction Equilibrium The condensation reaction is reversible and produces water as a byproduct.[1] Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water, driving the equilibrium towards product formation.Le Châtelier's principle dictates that removing a product (water) will shift the reaction equilibrium to favor the formation of more products.
Poor Quality of Reactants 2-methoxybenzaldehyde can oxidize to 2-methoxybenzoic acid upon prolonged storage. Cysteamine (or its hydrochloride salt) can degrade.Verify the purity of your starting materials via TLC, NMR, or melting point. Use freshly opened or purified reagents. Aldehyde oxidation introduces an unreactive carboxylic acid, while degraded cysteamine will not participate in the cyclization.
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation.An optimal yield is often achieved at a specific temperature.[2] Start with refluxing ethanol or toluene. If yield is low, systematically adjust the temperature. An initial moderate temperature (e.g., 45-80°C) is often a good starting point before moving to higher reflux temperatures.[2]
Incomplete Reaction The reaction may require more time to reach completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the aldehyde) indicates completion. If the reaction stalls, consider extending the reaction time.
Issue 2: Formation of Significant Impurities or Side Products

Your final product is contaminated with one or more significant impurities, complicating purification and reducing yield.

Potential Causes & Recommended Solutions

Potential CauseRecommended SolutionCausality and Scientific Rationale
Oxidation to Thiazoline The thiazolidine product can be oxidized to the corresponding thiazoline, especially in the presence of air and certain catalysts.[3][4]Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. This is particularly important if the reaction requires elevated temperatures for an extended period.
Formation of Imines An intermediate imine may form between the aldehyde and the amine of cysteamine without subsequent cyclization.[5]Ensure reaction conditions favor the intramolecular nucleophilic attack of the thiol group. The choice of a protic solvent like ethanol can help stabilize intermediates and facilitate the final cyclization step.[3][4]
Reactant Self-Condensation/Polymerization Aldehydes can undergo self-condensation, especially under basic conditions.Maintain a strict 1:1 stoichiometry of the aldehyde and cysteamine. Add the aldehyde slowly to the solution of cysteamine to avoid a high local concentration of the aldehyde.
Issue 3: Difficulties in Product Purification

The crude product is an oil that is difficult to crystallize, or impurities co-elute with the product during column chromatography.

Potential Causes & Recommended Solutions

Potential CauseRecommended SolutionCausality and Scientific Rationale
Residual Solvent or Water Trace amounts of high-boiling solvents (like DMF or DMSO) or water can prevent crystallization.Ensure the product is thoroughly dried under high vacuum after the work-up. If an oily product is obtained after chromatography, co-evaporate it with a low-boiling solvent like dichloromethane or diethyl ether to remove residual high-boiling eluents.
Inappropriate Crystallization Solvent The polarity of the solvent system may not be suitable for inducing crystallization.Attempt recrystallization from a range of solvent systems. A common technique is to dissolve the oily product in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed, then cool.
Similar Polarity of Product and Impurities The desired product and a major impurity may have very similar polarities, making chromatographic separation difficult.Modify the chromatography conditions. Try a different eluent system with different solvent selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). Alternatively, consider derivatizing the crude product to alter its polarity for easier separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis is a classic condensation-cyclization reaction between an aldehyde (2-methoxybenzaldehyde) and an aminothiol (cysteamine). The mechanism proceeds in two main steps:

  • Imine/Hemiaminal Formation: The nucleophilic amine of cysteamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. Alternatively, the thiol can attack first to form a hemithioacetal.

  • Intramolecular Cyclization: The pendant nucleophilic thiol (or amine) group then attacks the electrophilic carbon of the imine (or hemiaminal), leading to a rapid intramolecular cyclization to form the stable five-membered thiazolidine ring.[3][4]

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_product Product R1 2-Methoxybenzaldehyde Int1 Schiff Base (Imine Intermediate) R1->Int1 + H2N-SH R2 Cysteamine Prod This compound Int1->Prod Intramolecular Cyclization

Figure 1: Reaction Mechanism.
Q2: How do I choose the optimal solvent for the reaction?

The choice of solvent is critical as it can influence reaction rate, yield, and the ease of water removal.[5] Protic solvents can facilitate proton transfer steps, while azeotropic solvents are key for driving the reaction equilibrium.

SolventTemperatureAdvantagesDisadvantages
Ethanol/Methanol Reflux (~78°C/65°C)Good solubility for reactants. Protic nature can catalyze the reaction.[6]Water removal is not straightforward, potentially limiting yield in an equilibrium-controlled reaction.
Toluene Reflux (~111°C)Excellent for azeotropic removal of water with a Dean-Stark trap, driving the reaction to completion.[7]Higher temperature may lead to side products. Reactants may have lower solubility.
Solvent-Free 90-120°CEnvironmentally friendly ("green") approach. Can lead to high yields and short reaction times.[5][8]Requires precise temperature control to avoid degradation. The reaction mixture can be viscous and difficult to stir.
Q3: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst, the addition of a catalytic amount of a mild acid or base can significantly accelerate the rate-limiting steps (imine formation and cyclization).[3][6]

  • Acid Catalysts (e.g., Acetic Acid, p-TSA): These protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

  • Base Catalysts (e.g., Piperidine, Triethylamine): These can facilitate deprotonation steps and are often used in Knoevenagel-type condensations which share mechanistic similarities.[6][7]

For this specific synthesis, refluxing in a protic solvent like ethanol is often sufficient, as the solvent itself can facilitate the necessary proton transfers.

Q4: How can I confirm the structure and purity of my final product?

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for characteristic peaks: a singlet for the methoxy group (~3.8 ppm), aromatic protons in the 6.8-7.5 ppm range, a singlet or triplet for the C2-proton of the thiazolidine ring (~5.8-6.2 ppm), and multiplets for the methylene protons of the thiazolidine ring.[9][10]

    • ¹³C NMR: Expect signals for the methoxy carbon (~55-56 ppm), aromatic carbons, the C2 carbon (~65-75 ppm), and the two methylene carbons of the ring.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Infrared (IR) Spectroscopy: Look for the absence of a strong C=O stretch from the starting aldehyde and the presence of N-H and C-S stretches.

Optimized Experimental Protocol

This protocol details a reliable method for synthesizing this compound using a Dean-Stark apparatus to maximize yield.

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, Dean-Stark) Reagents 2. Add Reagents (Toluene, Cysteamine HCl, Base, 2-Methoxybenzaldehyde) Setup->Reagents Reflux 3. Heat to Reflux (Monitor water collection & TLC) Reagents->Reflux Workup 4. Aqueous Work-up (Wash with NaHCO3, Brine) Reflux->Workup Dry 5. Dry & Concentrate (Dry over Na2SO4, Evaporate solvent) Workup->Dry Purify 6. Purification (Silica Gel Column Chromatography) Dry->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize

Sources

Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)thiazolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Synthesis Overview: The Core Reaction

The most common and direct route to synthesizing this compound is through the acid-catalyzed condensation reaction between 2-methoxybenzaldehyde and cysteamine (2-aminoethanethiol). This reaction involves the formation of a hemiaminal intermediate, followed by dehydration to a Schiff base (imine), which then undergoes intramolecular cyclization via the thiol group to form the stable five-membered thiazolidine ring.

The reaction's success hinges on effectively managing the reaction equilibrium. The formation of the thiazolidine is a reversible process, and the removal of water is crucial to drive the reaction towards the product.[1]

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

reaction_mechanism cluster_reactants Reactants cluster_product Product r1 2-Methoxy- benzaldehyde i1 Hemiaminal Intermediate r1->i1 + Cysteamine r2 Cysteamine i2 Schiff Base (Imine) i1->i2 - H2O (Dehydration) p1 2-(2-Methoxyphenyl) thiazolidine i2->p1 Intramolecular Cyclization

Caption: Mechanism of thiazolidine formation.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Summary Table
Issue IDProblemPotential Cause(s)Recommended Solution(s)
TS-01 Low or No Product Yield1. Reaction equilibrium not shifted to the product side. 2. Ineffective catalyst. 3. Sub-optimal reaction temperature. 4. Reactant degradation.1. Use a Dean-Stark apparatus or molecular sieves. 2. Use a catalytic amount of p-TSA or acetic acid. 3. Reflux in a suitable solvent (e.g., Toluene). 4. Ensure purity of starting materials.
TS-02 Unreacted Starting Materials in Final Product1. Insufficient reaction time. 2. Incomplete water removal.1. Monitor reaction by TLC and extend reaction time. 2. Ensure Dean-Stark trap is functioning correctly.
TS-03 Formation of Side Products1. Oxidation of cysteamine to cystamine (a disulfide). 2. Polymerization of the aldehyde.1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Add the aldehyde slowly to the cysteamine solution.
TS-04 Product Decomposition during WorkupThe thiazolidine ring is susceptible to hydrolysis, especially under acidic or strongly basic aqueous conditions.[1]1. Perform aqueous workup with a mild base (e.g., NaHCO₃ solution). 2. Minimize contact time with aqueous phases. 3. Dry the organic extract thoroughly before solvent evaporation.
In-Depth Troubleshooting (Q&A)
Q1: My reaction yield is consistently below 30%. What are the primary factors I should investigate?

A1: Persistently low yields are most often linked to the reversible nature of the condensation reaction.

  • Causality: The formation of the thiazolidine from the intermediate imine is an equilibrium process. The presence of water, a byproduct of the initial imine formation, can hydrolyze the product back to the starting materials.[1]

  • Troubleshooting Steps:

    • Water Removal: The most critical factor is the efficient removal of water. Employ a Dean-Stark apparatus when using solvents like toluene or benzene that form an azeotrope with water. For other solvents, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.

    • Catalyst: While the reaction can proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid (p-TSA) or glacial acetic acid is often used to accelerate the initial imine formation. Ensure you are using a catalytic amount (1-5 mol%); excessive acid can promote side reactions or product degradation.

    • Temperature and Solvent: The reaction is typically run at reflux to facilitate water removal. Toluene (b.p. 111 °C) is a common and effective solvent.[2] If using a lower-boiling solvent like ethanol, reflux times may need to be significantly longer, and water removal is less efficient without molecular sieves.

Q2: TLC analysis shows significant amounts of both 2-methoxybenzaldehyde and cysteamine remaining, even after prolonged reflux. Why isn't the reaction going to completion?

A2: This indicates a stalled reaction, likely due to incomplete water removal or an issue with stoichiometry.

  • Causality: If water is not effectively removed, the reaction will reach equilibrium with substantial amounts of starting materials present. Additionally, cysteamine can be lost through oxidation if proper precautions are not taken.

  • Troubleshooting Steps:

    • Verify Water Removal: Check your Dean-Stark setup. Ensure there is sufficient solvent volume and a good reflux rate to carry water into the trap. If using molecular sieves, ensure they were properly activated (heated under vacuum) before use.

    • Inert Atmosphere: Cysteamine's thiol group is susceptible to oxidation, forming cystamine (the disulfide dimer), which is unreactive in this synthesis. To prevent this, degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.

    • Check Stoichiometry: While a 1:1 molar ratio is theoretically required, some protocols use a slight excess (1.05 to 1.1 equivalents) of cysteamine to compensate for any potential oxidative loss and drive the reaction.

Q3: My purified product shows signs of degradation over time, even when stored in a vial. What is causing this instability?

A3: The instability points to hydrolysis. Thiazolidines derived from aldehydes can be labile, especially in the presence of moisture.[1]

  • Causality: The C2-position of the thiazolidine ring (the carbon originating from the aldehyde) is an acetal-like carbon and is electrophilic. It is susceptible to nucleophilic attack by water, leading to ring-opening and regeneration of the starting materials. This process can be catalyzed by trace amounts of acid or base.

  • Solutions for Stability:

    • Thorough Purification: Ensure all traces of the acid catalyst are removed during the workup. Washing the organic phase with a saturated sodium bicarbonate solution followed by brine is crucial.

    • Anhydrous Storage: Dry the purified product thoroughly under high vacuum to remove residual solvent and moisture. Store the final compound in a desiccator under an inert atmosphere.

    • pH Considerations: Avoid dissolving the final product in acidic solutions (e.g., for NMR analysis in CDCl₃ containing trace DCl) for extended periods. If acidity is an issue, a few drops of deuterated pyridine or triethylamine can be added to the NMR tube to neutralize it.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

troubleshooting_workflow start Problem: Low Yield / Incomplete Reaction c1 Is water being effectively removed? start->c1 c2 Is an inert atmosphere being used? c1->c2 Yes s1 Action: Use Dean-Stark or activated molecular sieves. c1->s1 No c3 Is the reaction time sufficient? c2->c3 Yes s2 Action: Degas solvent and run under N2 or Ar. c2->s2 No c4 Is the workup procedure non-hydrolytic? c3->c4 Yes s3 Action: Monitor by TLC and extend reflux time as needed. c3->s3 No s4 Action: Use mild base (NaHCO3) for wash, minimize water contact. c4->s4 No end Optimized Synthesis c4->end Yes s1->c2 s2->c3 s3->c4 s4->end

Caption: A logical workflow for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by ensuring the efficient removal of water.

Materials:

  • 2-methoxybenzaldehyde

  • Cysteamine hydrochloride (Note: Free base cysteamine can be used, but the hydrochloride salt is often more stable for storage. It must be neutralized in situ.)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH) for neutralization

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (anhydrous)

  • Dean-Stark apparatus, condenser, and round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Reagents: To the flask, add cysteamine hydrochloride (e.g., 5.68 g, 50 mmol) and 100 mL of toluene.

  • Neutralization: Begin stirring and add triethylamine (e.g., 7.0 mL, 50 mmol) dropwise to the suspension. Stir for 15-20 minutes at room temperature. A white precipitate of triethylamine hydrochloride will form.

  • Aldehyde Addition: Add 2-methoxybenzaldehyde (e.g., 6.81 g, 50 mmol) to the mixture.

  • Catalyst: Add a catalytic amount of p-TSA (e.g., 0.48 g, 2.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to a steady reflux. Toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is observed collecting in the trap (typically 3-5 hours). The reaction can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Cooldown: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Product Workup and Purification

This procedure is designed to isolate the product while minimizing the risk of hydrolysis.

Procedure:

  • Filtration: Filter the cooled reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of toluene.

  • Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic solution sequentially with:

    • 1 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the p-TSA catalyst).

    • 1 x 50 mL of water.

    • 1 x 50 mL of brine (saturated NaCl solution) to aid in separating the layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and collect the dried organic solution.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent, such as ethanol or THF? A: Yes, but with considerations. Ethanol is a common solvent for imine formation, but its lower boiling point and miscibility with water make azeotropic removal impossible. If using ethanol or THF, you must add an effective drying agent like activated 3Å or 4Å molecular sieves to the reaction to drive the equilibrium.[3] Reflux times may also be longer.

Q: Is it necessary to run the reaction under an inert atmosphere? A: It is highly recommended. The thiol group on cysteamine is readily oxidized by atmospheric oxygen to form a disulfide-linked dimer (cystamine), which is an inactive impurity.[4] Using an inert atmosphere of nitrogen or argon will prevent this side reaction and improve your overall yield and purity.

Q: How can I confirm the formation of my product? A: The product can be characterized using standard analytical techniques:

  • ¹H NMR: Look for a characteristic singlet or multiplet for the C2-proton of the thiazolidine ring, typically between 5.5 and 6.5 ppm. You should also see the disappearance of the aldehyde proton (around 10 ppm) and the appearance of signals for the methylene groups of the thiazolidine ring.

  • ¹³C NMR: The C2 carbon should appear in the range of 60-80 ppm.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product by finding the molecular ion peak [M]⁺ or the protonated peak [M+H]⁺.

Q: What are the primary safety concerns for this reaction? A:

  • Cysteamine: Has a very strong and unpleasant odor. Always handle it in a well-ventilated fume hood.

  • Toluene: Is a flammable and volatile organic solvent. Avoid open flames and ensure proper ventilation.

  • Triethylamine: Is a corrosive and flammable base with a strong odor. Wear appropriate personal protective equipment (gloves, safety glasses).

References

  • D'hooge, M., & De Kimpe, N. (2011). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 16(5), 3757-3844. Available from: [Link]

  • Wu, J., et al. (2014). Optimization of 2-(3-(arylalkyl amino carbonyl) phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone derivatives as potent antitumor growth and metastasis agents. European Journal of Medicinal Chemistry, 80, 340-351. Available from: [Link]

  • Constantin, S., et al. (2015). Optimization of the Synthesis of Some New Thiazolidine-4-one Derivatives with Xanthine Scaffold. Revista de Chimie, 66(10), 1629-1632. Available from: [Link]

  • Mishra, S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MOJ Biorganic & Organic Chemistry, 1(5). Available from: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 27(19), 6667. Available from: [Link]

  • Mounika, P., et al. (2017). A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research, 7(2), 115-120. Available from: [Link]

  • Deshmukh, A. R., et al. (2018). New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation. Research on Chemical Intermediates, 44, 2613–2628. Available from: [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. Journal of Heterocyclic Chemistry, 46(1), 125-129. Available from: [Link]

  • Ocal, N., et al. (2016). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 21(11), 1460. Available from: [Link]

  • Tsoleridis, C. A., et al. (2022). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Pharmaceuticals, 15(7), 868. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Side-Product Formation in the Synthesis of 2-Aryl-4-Thiazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aryl-4-thiazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this important synthetic transformation. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Introduction: The Synthetic Landscape and Potential Pitfalls

The one-pot, three-component synthesis of 2-aryl-4-thiazolidinones from an aromatic amine, an aromatic aldehyde, and thioglycolic acid is a widely employed and efficient method.[1][2] However, the apparent simplicity of this reaction belies a complex network of competing equilibria and potential side reactions that can lead to impure products and reduced yields.[3] A thorough understanding of the reaction mechanism and the factors influencing it is paramount for successful and reproducible synthesis.

Two primary mechanistic pathways are generally proposed for this reaction, both of which present opportunities for side-product formation.

Mechanism A: The Imine Pathway

This pathway involves the initial formation of an imine from the aromatic amine and aldehyde, followed by a nucleophilic attack of the thioglycolic acid and subsequent cyclization.

graph "Imine_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Amine [label="Aromatic Amine"]; Aldehyde [label="Aromatic Aldehyde"]; Imine [label="Imine Intermediate", fillcolor="#FBBC05"]; Thio_acid [label="Thioglycolic Acid"]; Intermediate [label="Thioether Intermediate"]; Product [label="2-Aryl-4-thiazolidinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

Amine -> Imine; Aldehyde -> Imine; Imine -> Intermediate [label="+ Thioglycolic Acid"]; Thio_acid -> Intermediate; Intermediate -> Product [label="Cyclization\n(-H2O)"]; }

Figure 1: Imine-first mechanistic pathway.

Mechanism B: The Amide Pathway

Alternatively, the amine can first react with thioglycolic acid to form a thioamide intermediate, which then condenses with the aldehyde.

graph "Amide_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Amine [label="Aromatic Amine"]; Thio_acid [label="Thioglycolic Acid"]; Thioamide [label="Thioamide Intermediate", fillcolor="#FBBC05"]; Aldehyde [label="Aromatic Aldehyde"]; Intermediate [label="Addition Product"]; Product [label="2-Aryl-4-thiazolidinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

Amine -> Thioamide; Thio_acid -> Thioamide; Thioamide -> Intermediate [label="+ Aromatic Aldehyde"]; Aldehyde -> Intermediate; Intermediate -> Product [label="Cyclization\n(-H2O)"]; }

Figure 2: Amide-first mechanistic pathway.

The prevalence of either pathway and the formation of associated side-products are highly dependent on the specific reaction conditions employed. This guide will address the most common issues encountered and provide actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yields are consistently low, and TLC analysis shows multiple spots. What are the likely culprits?

A1: Low yields and a complex reaction mixture are often indicative of incomplete reactions or the prevalence of side reactions. Here are the most common causes and how to address them:

1. Unreacted Starting Materials: The most straightforward cause of low conversion is the presence of unreacted starting materials.

  • Identification: Compare the TLC of your reaction mixture with the individual starting materials. Co-spotting can confirm their presence. In the 1H NMR spectrum of the crude product, look for characteristic signals of the aldehyde proton (around 9-10 ppm) and the amine N-H protons.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Some syntheses may require extended reflux times.[4]

    • Stoichiometry: While a 1:1:1 stoichiometry is common, slight excesses of the more volatile components (aldehyde) or the amine might be necessary to drive the reaction to completion.

    • Water Removal: The cyclization step involves the elimination of water. Inefficient water removal can stall the reaction. Consider using a Dean-Stark apparatus or a solvent like polypropylene glycol (PPG), which is immiscible with water and aids in its removal.[1] One study reported no product formation in polyethylene glycol (PEG), but good yields in PPG, highlighting the importance of the solvent's properties.[1]

2. Imine Hydrolysis: If the reaction proceeds via the imine pathway, the imine intermediate is susceptible to hydrolysis, especially in the presence of water.[5][6] This reverts the imine back to the starting amine and aldehyde, effectively reducing the concentration of the key intermediate.

  • Mechanism of Hydrolysis:

    graph "Imine_Hydrolysis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

    Imine [label="Imine Intermediate", fillcolor="#FBBC05"]; Water [label="H2O"]; Hemiaminal [label="Hemiaminal Intermediate"]; Amine [label="Aromatic Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="Aromatic Aldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    Imine -> Hemiaminal; Water -> Hemiaminal; Hemiaminal -> Amine; Hemiaminal -> Aldehyde; }

    Figure 3: Hydrolysis of the imine intermediate.
  • Troubleshooting:

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • Efficient Water Removal: As mentioned above, employing a Dean-Stark trap or appropriate solvent is crucial.

3. Self-Condensation of Thioglycolic Acid: Thioglycolic acid can undergo self-condensation, especially at elevated temperatures, to form dithiodiglycolic acid and other oligomeric species.[7][8] This side reaction consumes the thioglycolic acid, reducing its availability for the main reaction.

  • Identification: These byproducts are often polar and may appear as streaks or baseline spots on the TLC plate.

  • Troubleshooting:

    • Controlled Temperature: Avoid excessively high reaction temperatures.

    • Order of Addition: Adding the thioglycolic acid slowly to the reaction mixture containing the amine and aldehyde can minimize its self-condensation.

Q2: I've isolated my product, but the NMR spectrum shows unexpected signals. What are the possible side-products?

A2: The presence of unexpected signals in the NMR spectrum points to the formation of specific side-products. Here are some common possibilities and their characteristic spectral features:

1. 2-Thioxo-4-thiazolidinones (Rhodanine derivatives): If there is a source of sulfur other than thioglycolic acid, or if side reactions involving thioglycolic acid occur, rhodanine-type structures can form. These are structurally similar to the desired product but contain a thiocarbonyl group (C=S) at the 2-position instead of a C-aryl group.

  • Identification:

    • 13C NMR: The most telling feature is the chemical shift of the C-2 carbon. In 2-aryl-4-thiazolidinones, this carbon is typically in the range of 60-70 ppm.[9] For 2-thioxo-4-thiazolidinones, the thiocarbonyl carbon (C=S) resonates significantly downfield, often in the range of 190-205 ppm.[10]

    • IR Spectroscopy: A strong absorption band for the C=S group is typically observed around 1100-1250 cm-1.

  • Troubleshooting:

    • Purity of Reagents: Ensure the purity of the thioglycolic acid.

    • Reaction Conditions: Harsh reaction conditions might promote decomposition pathways leading to these byproducts.

2. Amide from Amine and Thioglycolic Acid: If the reaction stalls after the initial formation of the amide in Mechanism B, this intermediate may be present in the final product mixture.

  • Identification:

    • 1H NMR: Look for a characteristic amide N-H proton signal, which is often a broad singlet. The methylene protons adjacent to the sulfur will have a different chemical shift compared to the cyclized product.

    • Mass Spectrometry: The molecular weight will correspond to the sum of the amine and thioglycolic acid minus water.

  • Troubleshooting:

    • Promote Cyclization: Ensure conditions are favorable for the final cyclization step, such as adequate temperature and efficient water removal.

3. Unreacted Schiff Base (Imine): The imine intermediate from Mechanism A might persist if the subsequent addition of thioglycolic acid is slow or incomplete.

  • Identification:

    • 1H NMR: A characteristic signal for the imine C-H proton will be present, typically in the range of 8-9 ppm.

    • IR Spectroscopy: A C=N stretching vibration is usually observed around 1640-1690 cm-1.

  • Troubleshooting:

    • Ensure Complete Reaction: Allow sufficient reaction time for the addition of thioglycolic acid.

    • Catalyst: In some cases, a mild acid catalyst can facilitate the addition of the thiol to the imine.

Table 1: Summary of Potential Side-Products and their Characteristics

Side-ProductFormation PathwayKey Identification FeaturesTroubleshooting Strategies
Unreacted Starting MaterialsIncomplete reactionTLC co-spotting; Characteristic NMR signals for aldehyde and amine protons.Increase reaction time/temperature; Optimize stoichiometry; Ensure efficient water removal.
Imine Hydrolysis ProductsHydrolysis of imine intermediatePresence of starting amine and aldehyde.Use anhydrous conditions; Efficient water removal.
Thioglycolic Acid Self-Condensation ProductsHigh temperaturePolar baseline spots on TLC.Control reaction temperature; Slow addition of thioglycolic acid.
2-Thioxo-4-thiazolidinonesImpurities or side reactions13C NMR: C=S signal at 190-205 ppm.Use pure reagents; Avoid harsh conditions.
Amide IntermediateStalled reaction (Amide pathway)Amide N-H in 1H NMR; Correct molecular weight by MS.Promote cyclization (temperature, water removal).
Unreacted Imine IntermediateIncomplete reaction (Imine pathway)Imine C-H in 1H NMR (8-9 ppm).Increase reaction time; Consider a mild acid catalyst.

Experimental Protocols for Side-Product Analysis

To effectively troubleshoot, a systematic approach to analyzing the reaction mixture is essential.

Protocol 1: Thin Layer Chromatography (TLC) Analysis

Objective: To quickly assess the progress of the reaction and identify the presence of starting materials and major byproducts.

Procedure:

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • On a TLC plate, spot the individual starting materials (amine, aldehyde, thioglycolic acid) and the reaction mixture at different time points.

  • Develop the TLC plate and visualize the spots under UV light and/or by staining (e.g., with iodine or potassium permanganate).

  • Compare the Rf values of the spots in the reaction mixture to those of the starting materials.

Protocol 2: Purification by Column Chromatography

Objective: To isolate the desired product and major side-products for further characterization.

Procedure:

  • Prepare a silica gel column using a suitable solvent system determined by TLC analysis.

  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify which fractions contain the desired product and the isolated impurities.

  • Combine the pure fractions and evaporate the solvent.

Protocol 3: Spectroscopic Characterization

Objective: To definitively identify the structure of the purified product and isolated side-products.

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H and 13C NMR spectra for the purified product and each isolated side-product.

    • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structures. Pay close attention to the key diagnostic signals mentioned in Table 1.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum for each purified component to determine its molecular weight. This is crucial for confirming the identity of expected side-products and for proposing structures for unknown impurities.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum to identify key functional groups (e.g., C=O, C=S, N-H, C=N).

Concluding Remarks

The synthesis of 2-aryl-4-thiazolidinones, while a powerful tool in medicinal chemistry, requires careful attention to reaction conditions to minimize the formation of side-products. By understanding the underlying reaction mechanisms and the potential pitfalls, researchers can effectively troubleshoot their experiments, leading to higher yields and purer compounds. This guide provides a framework for identifying and addressing the most common issues encountered in this synthesis. For further assistance, consulting detailed synthetic procedures and mechanistic studies is always recommended.

References

  • Dynamic covalent reaction network primarily composed of imine formation/hydrolysis, transimination, hemithioacetal/hemithioaminal formation, and nitroaldol reactions. [No valid URL provided]
  • Despite the simplicity of such condensation, the formation of other products have been reported also. For instance, thiopyrano[2,3-d][3][5]thiazoles were obtained from highly reactive 4-thioxo-thiazolidin(thi)one-2 and ketones (in ethanol in the presence of monoethanolamine). [No valid URL provided]

  • The hydrolysis of iminohydantoins generates the same tetrahedral intermediate T as that obtained in the cyclization of hydantoic acid amides to hydantoins. [No valid URL provided]
  • Prasad D, Kumar A, Shukla PK, Nath M. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Organic and Medicinal Chemistry Letters. 2011;1(1):4. [Link]

  • Prasad D, Kumar A, Shukla PK, Nath M. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Organic and Medicinal Chemistry Letters. 2011;1(1):4. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
  • (PDF)
  • Purification of thioglycolic acid - JPH0272155A.
  • Preparation and Antimicrobial Activity of 2- Aryl-3-(p- cumenyl)-5-H/methyl-4-thiazolidinones. [No valid URL provided]
  • Representative 13 C NMR data of 4-thiazolidinone. ResearchGate. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evalu
  • Proposed mechanism of thiazolidine‐2‐imine formation. ResearchGate. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. [Link]

  • Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... ResearchGate. [Link]

  • Structure of products of aldoses condensation with thioglycolic acid hydrazide. [No valid URL provided]
  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Thioglycolic acid. Wikipedia. [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. [No valid URL provided]
  • Thioglycolic Acid | HSCH2COOH | CID 1133. PubChem. [Link]

  • Synthesis of new 4-thiazolidinones bearing potentially active heteryl moities. [No valid URL provided]
  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. [No valid URL provided]
  • Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin- 4-one and 2-(benzylidenehydrazono). Journal of Applied Pharmaceutical Science. [Link]

  • Ester derivatives of thioglycolic acid and process of preparing same.
  • Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders. [No valid URL provided]
  • Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono)

Sources

Technical Support Center: Purification of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2-Methoxyphenyl)thiazolidine. This document is designed for researchers, scientists, and drug development professionals who are working with this and similar heterocyclic scaffolds. Our goal is to provide practical, experience-driven solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The 2-aryl-thiazolidine core is a valuable pharmacophore found in numerous biologically active molecules.[1] However, its purification is not always trivial and can be hampered by issues such as product stability, the physical state of the compound, and the presence of closely-related impurities. This guide offers a structured approach to troubleshooting these problems and provides robust, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a solid purification strategy.

Q1: What is the primary recommended purification method for this compound?

The choice of method depends critically on the physical state of your crude product.

  • For Crystalline Solids: Recrystallization is the preferred initial method. It is highly efficient, cost-effective, and can yield material of exceptional purity if the impurity profile is favorable. Ethanol is often a good starting solvent for this class of compounds.[2][3]

  • For Oils, Waxes, or Amorphous Solids: Flash column chromatography on silica gel is the gold standard.[2] This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, making it ideal for non-crystalline materials or for separating mixtures with closely-related impurities.

Q2: My crude product is a thick oil. Can I still attempt recrystallization?

No, recrystallization is fundamentally reliant on the formation of a crystalline lattice and is not a suitable technique for oils or amorphous gums. Attempting to force crystallization under these conditions will likely result in the product "oiling out." For such products, you must proceed directly to column chromatography.

Q3: What are the most common impurities I should anticipate from the synthesis of this compound?

The most common impurities are typically the unreacted starting materials:

  • 2-Methoxybenzaldehyde: A relatively non-polar aromatic aldehyde.

  • Cysteamine (or equivalent aminothiol): A highly polar amino-thiol.

  • Reaction Byproducts: Depending on the reaction conditions, minor side products or degradation products may be present. The thiazolidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which would regenerate the starting materials.

Q4: How can I definitively confirm the purity and identity of my final product?

A multi-faceted approach is required for validation:

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of signals corresponding to starting materials or solvents is crucial. Key ¹H NMR signals include a singlet for the C2 proton of the thiazolidine ring and characteristic peaks for the methylene groups.[4][5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[6]

  • Melting Point Analysis: For crystalline solids, a sharp melting point that is not depressed indicates high purity.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98%). Reverse-phase HPLC methods are often suitable for this class of compounds.[8]

Section 2: Troubleshooting Guide

This section tackles specific experimental problems in a question-and-answer format.

Problem 1: My compound streaks badly on a silica TLC plate.

  • Probable Cause: This is a classic sign of unfavorable interactions between your compound and the acidic silica gel stationary phase. The nitrogen atom in the thiazolidine ring is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. For a hexane/ethyl acetate system, adding 0.5-1% triethylamine (NEt₃) will neutralize the acidic sites on the silica and typically resolve the streaking.

    • Check Sample Concentration: Overloading the TLC spot can also cause streaking. Ensure you are applying a dilute solution.

Problem 2: I am unable to separate my product from a close-running impurity via column chromatography.

  • Probable Cause: The selected solvent system lacks the necessary selectivity to resolve the two compounds. They have very similar polarities in that specific eluent.

  • Solution:

    • Optimize the Solvent System: Do not just vary the ratio of your solvents; change the solvents themselves. If a hexane/ethyl acetate system fails, screen alternatives like dichloromethane/methanol or toluene/acetone on TLC. Different solvents interact with your compounds in unique ways, which can often be exploited to achieve separation.

    • Decrease the Polarity Gradient: If you see partial separation, run a shallower gradient or an isocratic elution with a weaker solvent system. This increases the residence time on the column and allows for better resolution.

    • Improve Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure your column is packed uniformly as a homogenous slurry.

Problem 3: My product refuses to crystallize, even after cooling and concentrating the solution.

  • Probable Cause: The solution is not supersaturated, or impurities are present that are inhibiting crystal nucleation and growth.

  • Solution (A Stepwise Approach):

    • Induce Nucleation: Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites.

    • Add a Seed Crystal: If you have a tiny amount of pure solid from a previous batch, add a single speck to the solution to initiate crystallization.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered beaker or flask over several hours. This gradually increases the concentration to the point of supersaturation.

    • If all else fails: The crude material is likely too impure for crystallization. Purify a small amount by column chromatography to obtain a pure solid, which can then be used to develop a proper recrystallization protocol or to seed a larger batch.[9]

Problem 4: During recrystallization, my product separates as an oil instead of a solid ("oiling out").

  • Probable Cause: The solubility of your compound in the hot solvent is so high that when it begins to come out of solution upon cooling, the concentration is still above the saturation point of the supercooled liquid (oily) phase. This often happens when the compound's melting point is lower than the boiling point of the chosen solvent.

  • Solution:

    • Lower the Temperature: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly, perhaps adding a seed crystal once the solution is just warm, not hot.

    • Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, use a solvent pair (a "solvent" and an "anti-solvent"). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "bad" solvent (in which the compound is poorly soluble) dropwise until persistent cloudiness appears. Re-heat to clarify and then cool slowly.

Problem 5: I suspect my compound is decomposing during silica gel chromatography.

  • Probable Cause: The thiazolidine ring, which is a cyclic aminal, can be labile to the acidic environment of standard silica gel. This can cause hydrolysis back to the starting aldehyde and amine.

  • Solution:

    • Neutralize the Silica: Deactivate the silica gel before use. This can be done by preparing the column slurry in the chosen eluent containing 1% triethylamine, letting it stand for an hour, and then packing the column.

    • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for the stationary phase. It is less acidic and can prevent the degradation of acid-sensitive compounds.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Elute the product as efficiently as possible.

Section 3: Standard Operating Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying this compound when it is obtained as an oil or when recrystallization is ineffective.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot on a silica gel TLC plate and develop using a starting eluent of 20% Ethyl Acetate in Hexane (v/v).

    • Visualize under UV light (254 nm). The 2-methoxybenzaldehyde starting material will be less polar (higher Rf), and the product should be moderately polar. Cysteamine will likely remain at the baseline.

    • Adjust the solvent ratio until the product has an Rf value of approximately 0.25-0.35 for optimal separation.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure the top of the silica bed is flat.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 5% EtOAc/Hexane, move to 10%, then 20%, etc.

    • Collect fractions continuously and monitor their composition by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is ideal if your crude product is a solid with a relatively high degree of purity.

  • Solvent Selection:

    • Place a small amount of your crude solid in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and observe the solubility.

    • An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good first choice for thiazolidine derivatives.[2][5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excessive solvent.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Data Presentation
Table 1: Representative TLC Data

This table provides expected relative Rf values to help guide separation. Actual values will vary based on exact conditions.

CompoundRf (20% EtOAc/Hexane)Rf (40% EtOAc/Hexane)Notes
2-Methoxybenzaldehyde~0.65~0.80Less polar starting material.
Product ~0.30 ~0.55 Target compound.
Cysteamine~0.00~0.05Highly polar starting material.
Table 2: Key ¹H NMR Chemical Shifts

This table highlights the characteristic proton signals for the this compound core in CDCl₃.

ProtonApproximate Chemical Shift (δ, ppm)MultiplicityNotes
CH (Position 2)5.8 - 6.2Singlet (s)A key diagnostic signal for the thiazolidine ring.[3]
O-CH~3.85Singlet (s)Methoxy group on the phenyl ring.
N-CH3.0 - 3.5Multiplet (m)Methylene group adjacent to nitrogen.
S-CH2.9 - 3.3Multiplet (m)Methylene group adjacent to sulfur.
Aromatic H 6.8 - 7.5Multiplet (m)Protons on the methoxyphenyl ring.
Section 5: Visual Workflows
Diagram 1: Purification Method Selection

This diagram provides a decision-making flowchart for choosing the appropriate purification strategy.

PurificationChoice start Crude Product is_solid Is the product a crystalline solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No   success Was it successful? recrystallize->success end_pure Pure Product chromatography->end_pure success->chromatography No   success->end_pure  Yes

Caption: Decision tree for selecting the initial purification method.

Diagram 2: Troubleshooting Failed Recrystallization

This workflow guides you through the steps to take when a compound fails to crystallize from solution.

RecrystallizationTroubleshooting start No Crystals Form Upon Cooling check_oil Did the product 'oil out'? start->check_oil oil_out_yes Change to lower-boiling solvent OR use solvent/anti-solvent pair check_oil->oil_out_yes Yes oil_out_no Induce Crystallization check_oil->oil_out_no No step1 1. Scratch inner surface of flask oil_out_no->step1 step2 2. Add a seed crystal step1->step2 step3 3. Concentrate solution slowly step2->step3 check_success Crystals formed? step3->check_success success Collect Crystals check_success->success Yes failure Material may be too impure. Purify via column chromatography. check_success->failure No

Caption: Stepwise guide for troubleshooting failed recrystallizations.

References
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. RSC Publishing. [Link]

  • SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Novelty Journals. [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research. [Link]

  • Separation of Thiazolidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. [Link]

  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - PubMed Central. [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC - NIH. [Link]

  • 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. [Link]

  • Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry. [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. [Link]

  • New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation. ResearchGate. [Link]

  • Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. ResearchGate. [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC - PubMed Central. [Link]

  • One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. PMC - NIH. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology. [Link]

  • Thiazolidine Chemistry. III. The Preparation and Reduction of Some 2-Phenyl-3-n-alkyl-4-thiazolidinones. Journal of the American Chemical Society. [Link]

  • synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research. [Link]

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Troubleshooting low yield in the cyclization of thiazolidinone rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cyclization of thiazolidinone rings. Here, we address common challenges encountered during synthesis, providing in-depth explanations and actionable protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of a 2,3-disubstituted 4-thiazolidinone ring?

The most common synthesis of 2,3-disubstituted 4-thiazolidinones involves a one-pot, three-component condensation reaction between an amine, an aldehyde, and thioglycolic acid.[1][2] The reaction proceeds through two key steps:

  • Imine Formation: The amine and aldehyde first react to form a Schiff base (imine) intermediate. This reaction is typically catalyzed by acid and involves the elimination of a water molecule.

  • Cyclization: The thiol group of thioglycolic acid then performs a nucleophilic attack on the imine carbon. This is followed by an intramolecular cyclization via nucleophilic attack of the imine nitrogen on the carbonyl carbon of the thioglycolic acid moiety, leading to the formation of the five-membered thiazolidinone ring with the elimination of another water molecule.[3]

Below is a diagram illustrating this general mechanism:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization Amine Amine Imine Imine Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Intermediate Intermediate Imine->Intermediate + Thioglycolic Acid Imine->Intermediate H2O_1 H₂O Thioglycolic_Acid Thioglycolic Acid Thiazolidinone Thiazolidinone Intermediate->Thiazolidinone - H₂O H2O_2 H₂O G Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Purity->Optimize_Stoichiometry Purity Confirmed Optimize_Stoichiometry->Start No Improvement Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Optimize_Stoichiometry->Optimize_Conditions Optimize_Conditions->Start No Improvement Water_Removal Ensure Efficient Water Removal Optimize_Conditions->Water_Removal Water_Removal->Start No Improvement Catalyst Investigate Catalyst (Type and Loading) Water_Removal->Catalyst Catalyst->Start No Improvement Alternative_Methods Consider Alternative Methods (Microwave, Ultrasound) Catalyst->Alternative_Methods Alternative_Methods->Start No Improvement Success Improved Yield Alternative_Methods->Success Optimization Successful

Sources

Technical Support Center: Synthesis & Purification of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-(2-Methoxyphenyl)thiazolidine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and aim to achieve high purity. We will address common challenges encountered during synthesis and provide field-proven troubleshooting strategies and detailed purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My crude product is a yellow-to-brown oil/solid, and the color persists after initial workup. What causes this discoloration and how can I obtain a clean, white product?

Plausible Causes:

This is a frequent observation in the synthesis of thiazolidine derivatives, which often involves the condensation of an aldehyde (2-methoxybenzaldehyde) with an aminothiol (cysteamine). The discoloration can stem from several sources:

  • Oxidized Impurities: The thiol group in cysteamine is susceptible to oxidation, forming disulfide byproducts which can be colored.

  • Unreacted Aldehyde: 2-Methoxybenzaldehyde, if not fully consumed, can degrade or form colored polymers under certain conditions.

  • Thiazoline Contamination: Incomplete reduction of the intermediate imine can lead to the formation of the corresponding thiazoline, which may be less stable and contribute to color.

  • Thermal Degradation: Excessive heating during the reaction or solvent removal can cause decomposition of the product or impurities, leading to coloration.

Troubleshooting & Purification Protocol:

  • Activated Charcoal Treatment: A highly effective method for removing colored impurities.

    • Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

    • Add 5-10% w/w of activated charcoal to the solution.

    • Heat the mixture gently to reflux for 15-30 minutes with stirring.

    • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the charcoal. Caution: Do not use filter paper alone, as fine charcoal particles may pass through.

    • Rinse the Celite® pad with a small amount of hot solvent.

    • Proceed with recrystallization (Protocol 2A) or concentrate the filtrate for chromatography (Protocol 2B).

  • Reaction Condition Review: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the thiol.

Question 2: My TLC analysis shows multiple spots: one major product spot and several minor spots with close Rf values. How do I identify these impurities and achieve chromatographic separation?

Plausible Causes:

The presence of closely migrating spots on TLC indicates impurities with polarities similar to the desired product. These are often structural analogs.

  • Starting Materials: Unreacted 2-methoxybenzaldehyde and cysteamine (or its disulfide).

  • Schiff Base Intermediate: The imine formed between the aldehyde and the amine of cysteamine may not have fully cyclized.

  • Diastereomers: If a substituted cysteamine is used, diastereomers can form, which may have slightly different Rf values.[1]

  • Side-Products: As discussed, oxidation or degradation products can appear as separate spots.

Troubleshooting & Purification Protocols:

The key to separating compounds with similar polarities is to optimize the purification technique.

Protocol 2A: Recrystallization - A Solvent-Screening Approach

Recrystallization is often the most efficient method for removing minor impurities if a suitable solvent system can be identified.[1][2]

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent.

    • If the solution is colored, consider the charcoal treatment from Question 1.

    • Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

    • Cool the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemRationale & Expected Outcome
EthanolOften effective for moderately polar compounds. Mentioned as a suitable solvent for similar thiazolidinone derivatives.[2]
IsopropanolSimilar to ethanol but can offer different solubility characteristics.
MethanolHigher polarity; may retain more polar impurities in the mother liquor. Used for crystallization in some thiazolidine syntheses.[1]
Ethyl Acetate / HexaneA binary system that allows for fine-tuning of polarity. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then allow to cool.
TolueneA non-polar solvent effective for less polar products. Can help precipitate more polar impurities upon cooling.

Protocol 2B: Flash Column Chromatography

For impurities that are very close in polarity, flash column chromatography is the method of choice.[3]

  • TLC Optimization: First, find a solvent system that provides good separation (ΔRf > 0.15) on a TLC plate. A common starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.[3]

  • Column Packing: Dry pack the column with silica gel (230-400 mesh) and then flush with the initial, low-polarity mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique typically results in better resolution.

  • Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification and Analysis

G cluster_purification Purification Workflow cluster_analysis Purity & Identity Confirmation Crude Crude Product Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash Charcoal Optional: Activated Charcoal Treatment Wash->Charcoal Decision Purity Check (TLC) Charcoal->Decision Recryst Recrystallization (Protocol 2A) Decision->Recryst >90% pure, crystalline Column Column Chromatography (Protocol 2B) Decision->Column <90% pure or oily product Pure Purified Product Recryst->Pure Column->Pure TLC_final Final TLC (Single Spot) Pure->TLC_final NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS HPLC HPLC (>98% Purity) Pure->HPLC

Caption: General workflow for the purification and analysis of this compound.

Question 3: My final yield is low after purification. How can I improve the recovery without sacrificing purity?

Plausible Causes:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. Monitoring the reaction by TLC is critical to determine the optimal reaction time.

  • Product Instability: Thiazolidine rings can be susceptible to hydrolysis, especially under acidic or basic workup conditions.[4]

  • Purification Losses: Material is inherently lost during every purification step. Overly aggressive recrystallization (using too much solvent) or very broad cuts during chromatography can significantly reduce yield.

Troubleshooting & Optimization Strategies:

  • Optimize the Reaction:

    • Catalyst: The reaction is often catalyzed by a mild acid or base. Some protocols use glacial acetic acid, while others may use an amine base like triethylamine.[5][6] Experiment with catalytic amounts to find the optimal condition.

    • Water Removal: The condensation reaction produces water. Using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium towards the product, increasing the conversion rate.[7]

  • Refine the Workup:

    • Use a mild aqueous wash, such as saturated sodium bicarbonate, to neutralize any acid catalyst, followed by a brine wash to aid phase separation. Avoid strong acids or bases.

    • Minimize the time the product is in contact with aqueous phases.

  • Improve Purification Recovery:

    • Recrystallization: After filtering the first crop of crystals, concentrate the mother liquor and attempt a second recrystallization to recover more product. Check the purity of this second crop by TLC.

    • Chromatography: Ensure fractions are analyzed carefully by TLC. Sometimes, fractions that appear to have minor impurities can be combined and re-purified to improve overall yield.

// Reactants Aldehyde [label="2-Methoxy-\nbenzaldehyde", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cysteamine [label="Cysteamine", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Product [label="Desired Thiazolidine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Disulfide [label="Cysteamine Disulfide\n(Oxidative Impurity)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for reaction arrows plus1 [label="+"]; plus2 [label="+"];

// Main Reaction Pathway {rank=same; Aldehyde; plus1; Cysteamine;} Aldehyde -> plus1 [arrowhead=none]; plus1 -> Cysteamine [arrowhead=none]; Cysteamine -> Product [label=" H2O\n(Condensation)"];

// Side Reaction Pathway {rank=same; Cysteamine; plus2;} Cysteamine -> Disulfide [label=" [O]\n(Air)"]; }

Sources

Technical Support Center: Method Refinement for Consistent Synthesis of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(2-Methoxyphenyl)thiazolidine. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for preparing this key heterocyclic scaffold. The condensation of 2-methoxybenzaldehyde with cysteamine is a foundational reaction, yet its success is highly sensitive to subtle variations in reaction conditions.

This guide moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide you with the causal understanding—the "why" behind the "how"—to empower you to not only replicate this synthesis but also to intelligently refine it for your specific laboratory context.

Core Reaction Overview

The synthesis proceeds via a cyclocondensation reaction between 2-methoxybenzaldehyde and cysteamine. The generally accepted mechanism involves the formation of a transient hemithioaminal intermediate, which subsequently dehydrates and cyclizes to form the stable five-membered thiazolidine ring.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Methoxybenzaldehyde I1 Hemithioaminal R1->I1 Nucleophilic Attack (SH on C=O) R2 Cysteamine R2->I1 Nucleophilic Attack (SH on C=O) I2 Thiazolidinium Ion (Imine Intermediate) I1->I2 Intramolecular Cyclization & Dehydration H_in + H+ P1 This compound I2->P1 Deprotonation H2O_out1 - H2O H2O_out2 - H+

Caption: Reaction mechanism for thiazolidine formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Reagents and Starting Materials

Q1: My reaction yield is consistently low (<50%). Could my starting materials be the issue?

A1: Absolutely. The purity and state of your reactants are critical.

  • 2-Methoxybenzaldehyde: This aldehyde is susceptible to oxidation to 2-methoxybenzoic acid upon prolonged exposure to air. The presence of this acidic impurity can interfere with the reaction mechanism.

    • Validation Check: Always use freshly opened or recently purified aldehyde. If the liquid appears viscous, crystalline, or has a sharp, acidic odor distinct from the typical almond-like scent, it should be purified. A simple method is to wash an ethereal solution of the aldehyde with 1M sodium bicarbonate, followed by water and brine, then dry over MgSO₄ and remove the solvent in vacuo.

  • Cysteamine: Cysteamine is commonly supplied as the hydrochloride salt (HSCH₂CH₂NH₃⁺Cl⁻) for stability. The free base is a volatile, easily oxidized liquid.

    • Trustworthiness Check: If using the hydrochloride salt, a base must be added to liberate the free amine and thiol for the reaction. If you are using the free base, ensure it is fresh and has been stored under an inert atmosphere (N₂ or Ar). Discard if it has a strong, foul odor indicative of oxidation products.

Q2: I only have cysteamine free base. How do I modify the standard protocol that uses the hydrochloride salt?

A2: This simplifies the procedure, as you no longer need to add a stoichiometric amount of base to neutralize the HCl salt. Proceed with the reaction using a 1:1 molar ratio of the cysteamine free base and the aldehyde. However, be aware that the free base is less stable. It is crucial to perform the reaction under an inert atmosphere to prevent oxidative side reactions, such as disulfide formation.

Part 2: Reaction Conditions

Q3: What is the optimal solvent, and why does it matter so much?

A3: Solvent choice influences reactant solubility and the stability of the key intermediates. Thiazolidine formation is a reversible condensation reaction.[1]

  • Recommended Solvent: Ethanol or Methanol.

  • Causality: Alcohols are excellent choices because they effectively dissolve both the polar cysteamine salt and the less polar aldehyde. Crucially, they can participate in hydrogen bonding, which helps stabilize the hemithioaminal intermediate, guiding the reaction toward the desired product.[2] The reaction often involves refluxing for several hours.[3]

  • Avoid: Aprotic solvents like THF or Dichloromethane (DCM) are generally less effective as they do not stabilize the polar intermediates as well, often leading to slower reactions and lower yields.[4] Water can be used, but the reversibility of the reaction means that efficient removal of water is necessary to drive the equilibrium towards the product.[2]

Q4: My reaction mixture turns dark brown, and the final product is difficult to purify. What's happening?

A4: Dark coloration is a common indicator of side reactions, often stemming from impurities or incorrect pH.

  • Probable Cause 1: Aldehyde Impurities. As mentioned in A1, aged 2-methoxybenzaldehyde can contain polymers or oxidation byproducts that decompose upon heating.

  • Probable Cause 2: pH Imbalance. The reaction is sensitive to pH. If the medium is too basic (e.g., from using an excessively strong or large excess of base to neutralize cysteamine HCl), it can promote aldehyde self-condensation (aldol reactions) or other decomposition pathways.

  • Solution: Ensure the aldehyde is pure. When using cysteamine HCl, use a mild base like sodium acetate or triethylamine in a 1.0-1.1 molar equivalent. The goal is to neutralize the salt without making the bulk solution strongly basic. Running the reaction under an inert atmosphere of nitrogen or argon is a best practice to minimize oxidative discoloration.

Q5: The reaction seems to stall and never reaches completion, even after extended reflux. What should I check?

A5: This "stalling" is almost always related to equilibrium effects or improper reaction setup.

  • Water Removal: The reaction produces one equivalent of water. If this water is not removed, the reaction can reach an equilibrium state with significant amounts of starting material remaining.

  • Refinement Protocol: A Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be used to azeotropically remove water and drive the reaction to completion. This is a common strategy for condensation reactions.[4]

  • Catalysis: While often not strictly necessary, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added to protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack. However, use this with caution, as excess acid can lead to other side reactions.

Part 3: Work-up and Purification

Q6: After removing the solvent, I'm left with a persistent, sticky oil instead of a solid product. How can I induce crystallization?

A6: "Oiling out" is a frequent challenge. It occurs when the crude product's melting point is below the current temperature or when impurities suppress the crystal lattice formation.

  • Step 1: High-Vacuum Drying. Ensure all traces of the reaction solvent are removed. A high-vacuum line or a Schlenk line is more effective than a standard rotovap.

  • Step 2: Scratching. Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Step 3: Solvent-Induced Precipitation. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil. Agitate vigorously (sonication can be very effective). This "trituration" process washes away soluble impurities and can often shock the product into precipitating as a solid.

  • Step 4: Recrystallization. If a solid is obtained, recrystallize it from a suitable solvent system. A good starting point is an ethanol/water or isopropanol/hexanes mixture. Dissolve the crude solid in a minimum amount of the hot, good solvent (e.g., ethanol) and slowly add the poor solvent (e.g., water) until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

Q7: What are the primary impurities I should expect, and how can I best remove them?

A7: The most common impurities are unreacted starting materials and side products from oxidation.

ImpurityIdentification (¹H NMR)Removal Method
2-MethoxybenzaldehydeAldehyde proton signal (~10 ppm), aromatic signals.Column Chromatography: Silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc).
Cysteamine DimersComplex signals in the aliphatic region, absence of aromatic protons.Aqueous Wash: During work-up, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and remove any basic impurities.
2-Methoxybenzoic AcidCarboxylic acid proton (>11 ppm, broad), aromatic signals.Base Wash: Wash the organic layer with 1M NaHCO₃ to deprotonate the acid and pull it into the aqueous phase.
Part 4: Characterization

Q8: What are the key spectroscopic signatures for confirming the successful synthesis of this compound?

A8: Confirmation relies on a combination of NMR and Mass Spectrometry. The disappearance of the aldehyde proton from the starting material is a key indicator.

Spectroscopic Data Expected Values for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3-6.8 (m, 4H, Ar-H), ~5.8 (s, 1H, N-CH-S), ~3.9 (s, 3H, OCH₃), ~3.2 (t, 2H, N-CH₂), ~3.0 (t, 2H, S-CH₂)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~156 (Ar-C-O), ~130-120 (Ar-C), ~65 (N-CH-S), ~55 (OCH₃), ~50 (N-CH₂), ~34 (S-CH₂)
Mass Spec (ESI+)[M+H]⁺ calculated for C₁₀H₁₃NOS: 196.0796; found: 196.079x
(Note: Exact chemical shifts can vary slightly based on solvent and concentration.)

Refined Experimental Protocol

This protocol incorporates best practices to address the common issues discussed above.

Materials:

  • 2-Methoxybenzaldehyde (freshly purified, 1.36 g, 10.0 mmol)

  • Cysteamine hydrochloride (1.14 g, 10.0 mmol)

  • Anhydrous Sodium Acetate (0.82 g, 10.0 mmol)

  • Ethanol (anhydrous, 50 mL)

  • Hexanes (for purification)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add cysteamine hydrochloride and anhydrous sodium acetate.

  • Solvent Addition: Add 50 mL of anhydrous ethanol and stir the suspension for 15 minutes at room temperature to allow for the in situ formation of the cysteamine free base and sodium chloride precipitate.

  • Aldehyde Addition: Add the 2-methoxybenzaldehyde dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes), checking for the disappearance of the aldehyde spot.

  • Work-up (Initial): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Extraction): Redissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product, likely as a pale yellow oil or waxy solid.

  • Purification: Triturate the crude residue with cold hexanes (20 mL). Stir vigorously for 30 minutes. The product should precipitate as a white or off-white solid. Filter the solid, wash with a small amount of cold hexanes, and dry under high vacuum.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity against the reference data. Expected yield: 75-85%.

Troubleshooting Workflow

Troubleshooting decision decision solution solution problem problem start Start Synthesis check_yield Reaction Complete. Low Yield? start->check_yield problem_reagents Check Starting Materials check_yield->problem_reagents Yes problem_workup Purification Issue: Product is an Oil check_yield->problem_workup No, but product is oily decision_aldehyde Aldehyde Pure? problem_reagents->decision_aldehyde solution_triturate 1. Dry under high vacuum. 2. Triturate with hexanes. 3. Consider column chromatography. problem_workup->solution_triturate solution_purify_aldehyde Purify aldehyde (bicarbonate wash). Re-run reaction. decision_aldehyde->solution_purify_aldehyde No decision_cysteamine Cysteamine HCl used with base? decision_aldehyde->decision_cysteamine Yes solution_add_base Add 1.0 eq mild base (e.g., NaOAc). Re-run reaction. decision_cysteamine->solution_add_base No decision_water Water removed? decision_cysteamine->decision_water Yes solution_deanstark Use Dean-Stark trap or add drying agent. decision_water->solution_deanstark No solution_contact Consult advanced troubleshooting guide. decision_water->solution_contact Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central.[Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central.[Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry.[Link]

  • ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. ResearchGate.[Link]

  • Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. ResearchGate.[Link]

  • Synthesis of Thiazolidinedione Compound Library. MDPI.[Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PubMed Central.[Link]

  • Thiazolidines: Synthesis and Anticancer Activity. ResearchGate.[Link]

  • Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. IntechOpen.[Link]

  • Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. PubMed.[Link]

  • Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. ResearchGate.[Link]

  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI.[Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PubMed Central.[Link]

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. ResearchGate.[Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Ouci.[Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • Reaction scheme for the formation of thiazolidines as proposed in parts in the literature. ResearchGate.[Link]

  • A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research.[Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PubMed Central.[Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One.[Link]

  • NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - THIAZOLIDIONE. IJNRD.[Link]

  • Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. ResearchGate.[Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI.[Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI.[Link]

  • 2-thioxo-3N-(2-methoxyphenyl)-5 [4′-methyl-3′N-(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. ResearchGate.[Link]

  • Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry.[Link]

Sources

Strategies to minimize byproducts in Knoevenagel condensation of thiazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Knoevenagel condensation, a cornerstone reaction for creating 5-arylidene-2,4-thiazolidinones. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target compounds. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing the specific challenges you may encounter in the lab.

Troubleshooting Guides & FAQs
Q1: What are the most common byproducts in the Knoevenagel condensation for synthesizing 5-arylidene-2,4-thiazolidinones, and what causes them?

A1: Understanding the potential side reactions is the first step toward minimizing them. The Knoevenagel condensation, while powerful, can be accompanied by several byproducts depending on your specific substrates and reaction conditions.

  • Aldehyde Self-Condensation: Aliphatic aldehydes, in particular, are prone to self-condensation under basic conditions, leading to a complex mixture of products and consuming your starting material.[1][2] This occurs when the enolizable aldehyde reacts with another molecule of itself. Aromatic aldehydes are generally less susceptible to this side reaction.

  • Formation of E/Z Isomers: The double bond formed in the 5-arylidene product can exist as either the E or Z geometric isomer. Often, a mixture is obtained, which can complicate purification and characterization.[3][4] The Z-isomer is typically the more thermodynamically stable and desired product.[3]

  • Michael Adducts: If the reaction conditions are not carefully controlled, the newly formed α,β-unsaturated product can undergo a subsequent Michael addition with another molecule of the active methylene compound (the thiazolidinone). This is more likely with highly reactive methylene compounds and strong bases.[3]

  • Decomposition Products: The use of harsh conditions, such as excessively high temperatures or strong, corrosive catalysts, can lead to the decomposition of either the reactants or the desired product.[3][5][6] For instance, under certain conditions, functional groups on the thiazolidinone ring can be cleaved.[7]

  • Side Reactions on Functional Groups: If your aromatic aldehyde contains other reactive functional groups, such as a phenolic hydroxyl, these can undergo side reactions. A common issue is the acylation of a phenol group, leading to unwanted O-acylated byproducts, especially if acid anhydrides are present or formed in situ.[7]

Q2: My reaction is yielding a complex mixture with significant aldehyde self-condensation. How can I favor the desired Knoevenagel product?

A2: This is a frequent issue, especially with aliphatic aldehydes.[1][2] The key is to promote the reaction between the thiazolidinone and the aldehyde at a rate significantly faster than the aldehyde's self-condensation.

Troubleshooting Workflow:

start Problem: Aldehyde Self-Condensation cat Step 1: Catalyst Optimization Is the catalyst too basic? start->cat mild_cat Action: Switch to a milder catalyst. (e.g., piperidine, morpholine, ammonium acetate, baker's yeast) cat->mild_cat Yes temp Step 2: Temperature Control Is the temperature too high? cat->temp No mild_cat->temp low_temp Action: Lower the reaction temperature. Run at RT or 0°C if possible. temp->low_temp Yes reactivity Step 3: Enhance Thiazolidinone Reactivity Is the thiazolidinone deprotonation slow? temp->reactivity No low_temp->reactivity solvent Action: Change the solvent. Use a polar aprotic solvent (DMF, DMSO) to favor enolate formation. reactivity->solvent

Caption: Troubleshooting Aldehyde Self-Condensation.

Causality Explained:

The Knoevenagel condensation begins with the deprotonation of the active methylene group on the thiazolidinone ring by a base to form a nucleophilic enolate.[8] This enolate then attacks the carbonyl carbon of the aldehyde. Aldehyde self-condensation also proceeds via an enolate intermediate. To favor the desired reaction, you must select conditions that promote the formation of the thiazolidinone enolate without excessively promoting the formation of the aldehyde enolate.

  • Catalyst Choice is Critical: Strong bases like NaOH or KOH can aggressively promote self-condensation.[9] Milder organic bases such as piperidine, morpholine, or salts like ammonium acetate are often more effective.[10][11][12] Biocatalysts like baker's yeast have also been successfully employed for cleaner reactions.[13][14]

  • Solvent Effects: The solvent plays a crucial role in reaction kinetics.[15] Polar aprotic solvents like DMF or DMSO can enhance the rate of the desired condensation.[16] In contrast, protic solvents like ethanol are commonly used but may sometimes slow the reaction.[10][17] For water removal, using a solvent like toluene with a Dean-Stark apparatus is a classic and effective strategy to drive the reaction equilibrium forward.[2][15]

Q3: I am getting a mixture of E/Z isomers. How can I increase the selectivity for the more stable Z-isomer?

A3: Achieving high stereoselectivity is a common objective. The Z-isomer is generally the thermodynamically favored product due to reduced steric hindrance.[3] Therefore, reaction conditions can be manipulated to allow the reaction to reach thermodynamic equilibrium.

Strategies for Z-Isomer Selectivity:

  • Prolong Reaction Time: Simply allowing the reaction to stir for a longer period, even after the starting materials appear to be consumed by TLC, can allow the less stable E-isomer to equilibrate to the more stable Z-isomer.

  • Gentle Heating: If the reaction is being run at room temperature, gently heating the mixture can provide the necessary energy to overcome the activation barrier for isomerization. Be cautious not to heat excessively, which could lead to decomposition.[3]

  • Solvent Polarity: The choice of solvent can influence the E/Z ratio. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) may reveal an optimal medium for Z-isomer formation.[3]

  • NMR Verification: The stereochemistry can be confirmed using ¹H NMR spectroscopy. The vinylic proton of the Z-isomer typically appears at a higher chemical shift (downfield, >7.90 ppm) compared to the E-isomer (<7.42 ppm).[14]

Experimental Protocols & Data
Protocol: Optimized Knoevenagel Condensation with Azeotropic Water Removal

This protocol is a robust starting point for the synthesis of 5-arylidene-2,4-thiazolidinones, incorporating a Dean-Stark apparatus for efficient water removal to drive the reaction to completion.[15]

Materials:

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • 2,4-Thiazolidinedione (1.0 mmol, 1.0 equiv)

  • Piperidine (0.1 mmol, 0.1 equiv)

  • Toluene (25 mL)

Apparatus:

  • Assemble a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Add a magnetic stir bar to the flask.

Procedure:

  • To the round-bottom flask, add the aromatic aldehyde (1.0 mmol), 2,4-thiazolidinedione (1.0 mmol), and toluene (25 mL).

  • Add the piperidine catalyst (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • As the azeotrope cools in the trap, the denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically when no more water is collecting in the trap and TLC shows consumption of starting material), cool the mixture to room temperature.

  • The product often precipitates upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol or hexanes.

  • If the product remains in solution, remove the toluene under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Table 1: Influence of Catalysts and Solvents on Knoevenagel Condensation

This table summarizes various conditions reported in the literature, providing a comparative overview to guide your experimental design.

Catalyst SystemSolventTypical ConditionsAdvantagesPotential IssuesSource(s)
PiperidineEthanol / TolueneRefluxWidely used, effective, inexpensiveCan be harsh, may require water removal[4][7][12]
MorpholineAcetic AcidRefluxGood yields reportedAcidic conditions may not suit all substrates[11][12]
Ethylenediamine (EDA) / AcOHAcetic Acid (μw)Microwave, 80°C, 30 minVery fast, high yields (up to 99%)Requires microwave reactor[2][10]
Ammonium AcetateAcetic AcidRefluxMilder, considered a greener optionMay be slower than amine bases[4][15]
Baker's YeastEthanolRoom Temp, StirringEco-friendly, mild conditionsLonger reaction times, variable activity[9][13][14]
Ionic Liquids (e.g., [bmim]OH)Ionic LiquidVariesRecyclable, can enhance reaction rateCost, viscosity, purification challenges[2][10]
Solvent-FreeVaries80-100°CGreen chemistry approach, no solvent wastePotential for thermal decomposition[2][10]
Mechanistic Insights

Understanding the reaction pathway is key to effective troubleshooting. The diagram below illustrates the accepted mechanism for the base-catalyzed Knoevenagel condensation and highlights where side reactions can originate.

cluster_main Main Reaction Pathway cluster_side Potential Byproduct Pathways TZD Thiazolidinone Enolate Thiazolidinone Enolate TZD->Enolate + Base - H-Base⁺ Aldol Aldol Adduct Enolate->Aldol + Aldehyde Aldehyde Aldehyde Aldehyde2 Aldehyde Product Desired 5-Arylidene Product + H₂O Aldol->Product - H₂O Aldehyde_Enolate Aldehyde Enolate Aldehyde2->Aldehyde_Enolate + Strong Base Self_Cond Aldehyde Self-Condensation Product Aldehyde_Enolate->Self_Cond + Aldehyde

Caption: Knoevenagel Condensation Mechanism and Side Reaction.

The reaction is an equilibrium process.[15] The final dehydration step, which removes water, is crucial for driving the reaction towards the product.[8][15] This is why methods like azeotropic distillation are so effective.[15] The choice of base directly influences the concentration of the thiazolidinone enolate versus the potentially problematic aldehyde enolate, which is the root cause of self-condensation byproducts.[1][2]

References
  • Lima, P. C. et al. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. [Link]

  • Paul, A. et al. (2023). Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation. Mini-Reviews in Organic Chemistry, 20(1), 5-34. [Link]

  • Lima, P. C. et al. (2022). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. [Link]

  • Saeed, A. et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 5039. [Link]

  • Kaminskyy, D. et al. (2019). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 245-281. [Link]

  • Dake, S. A. et al. (2011). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 35, 2019-2022. [Link]

  • Kumar, A. et al. (2023). Strategies for the multicomponent reaction facilitating the expedited synthesis of functionalized thiazolidinone scaffolds. Synthetic Communications, 53(1), 1-25. [Link]

  • Paul, A. et al. (2023). Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-arylidene-2,4-thiazolidinediones under ultrasonic irradiation. ResearchGate. [Link]

  • Paul, K. et al. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLOS ONE, 16(3), e0247738. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast. ResearchGate. [Link]

  • Dake, S. A. et al. (2011). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. ResearchGate. [Link]

  • Krasavin, M. et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 14(11), 1083. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic bisulfite adducts with 2,4-thiazolidinedione in the presence of Lewis acid catalysts. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolidinone by Knoevenagel condensation. ResearchGate. [Link]

  • Asfandyar, M. (2022). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. ResearchGate. [Link]

  • Mahalle, S. R. et al. (2008). An efficient method for Knoevenagel condensation: A facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. ResearchGate. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Anticancer Activity of 2-(2-Methoxyphenyl)thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for their medicinal properties, thiazolidinone derivatives have emerged as a particularly promising class of compounds. This guide provides a comprehensive comparison of the anticancer activity of a specific subset of these molecules: 2-(2-Methoxyphenyl)thiazolidine derivatives. Drawing upon a robust body of experimental data, we will delve into their cytotoxic profiles, elucidate their mechanisms of action, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a critical resource for advancing this promising area of cancer therapeutics.

The Thiazolidinone Scaffold: A Privileged Structure in Cancer Research

The thiazolidin-4-one core is a versatile heterocyclic motif that has been the subject of extensive medicinal chemistry research. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects. The structural flexibility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of their pharmacological properties. The introduction of a 2-(2-methoxyphenyl) group, in particular, has been shown to confer potent and, in some cases, selective anticancer activity.

Comparative Anticancer Activity: A Data-Driven Analysis

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the proliferation of cancer cells. The following table summarizes the in vitro cytotoxic activity of several this compound derivatives and other relevant thiazolidinones against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
12a 2-(3-(arylalkyl aminocarbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinoneA549 (Lung)<1
12b 2-(3-(arylalkyl aminocarbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinoneMDA-MB-231 (Breast)<1
Compound 22 Thiazolidine-2,4-dione derivativeHepG2 (Liver)2.04 ± 0.06[1]
MCF-7 (Breast)1.21 ± 0.04[1]
Compound 7g Thiazolidinone-isatin hybridA549 (Lung)40[2]
MCF-7 (Breast)40[2]
PC3 (Prostate)50[2]
Compound 12 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneMCF-7 (Breast)High Activity[3]
Compound 14b 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinoneMDA-MB-231 (Breast)6.61[4]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that the 2-(2-methoxyphenyl) substitution is a key contributor to the potent anticancer activity. For instance, compounds 12a and 12b , which feature this specific moiety, exhibit sub-micromolar IC50 values against both lung and breast cancer cell lines, indicating significant potency. The broader class of thiazolidin-4-one derivatives also demonstrates considerable cytotoxic potential. For example, compound 22 shows promising activity against liver and breast cancer cells.[1] The variation in activity across different derivatives and cell lines underscores the importance of the specific substitution patterns on the thiazolidinone core in determining both potency and selectivity.

Mechanisms of Action: Unraveling the Molecular Pathways

The anticancer effects of this compound derivatives are mediated through a complex interplay of molecular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to trigger apoptosis in tumor cells. Thiazolidinone derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

  • PPARγ-Dependent Pathway: Many thiazolidinone derivatives, particularly the thiazolidinediones (TZDs), are known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[6][7] Activation of PPARγ in cancer cells can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering the mitochondrial apoptotic cascade.[6][8] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioners of apoptosis.[6][9]

  • PPARγ-Independent Pathways: Interestingly, some thiazolidinone derivatives exert their pro-apoptotic effects independently of PPARγ activation.[10] These mechanisms can involve the direct inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or the modulation of other critical signaling pathways such as PI3K/Akt and NF-κB, which are often dysregulated in cancer.[6]

The following diagram illustrates the central role of PPARγ in mediating apoptosis induced by thiazolidinone derivatives.

PPARg_Apoptosis_Pathway Thiazolidinone 2-(2-Methoxyphenyl) Thiazolidinone Derivative PPARg PPARγ Thiazolidinone->PPARg Activates Bax Bax (Pro-apoptotic) PPARg->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PPARg->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Cascade CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: PPARγ-mediated apoptotic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents the cells from progressing through the phases of division, ultimately leading to a cytostatic effect. Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the G1 or G2/M phases of the cell cycle.[1][11] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some thiazolidinone derivatives have been found to inhibit angiogenesis by targeting key signaling molecules, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][12] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[11][13]

Below is a simplified representation of the VEGFR-2 signaling pathway and its inhibition.

VEGFR2_Inhibition_Workflow VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Signaling Initiates Thiazolidinone Thiazolidinone Derivative Thiazolidinone->VEGFR2 Inhibits Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes

Caption: Inhibition of VEGFR-2 signaling.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in a suitable culture medium.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[17] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with the test compound as described for the MTT assay.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[16]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[18]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[16]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

    • Necrotic cells: Annexin V-negative and PI-positive.[16]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[19] Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Preparation and Fixation:

    • Harvest and wash the cells as previously described.

    • Resuspend the cell pellet (1 x 10^6 cells) in 0.5 mL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[19]

  • Cell Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of RNA).[19]

    • Incubate for 30 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using a linear scale for PI fluorescence.

    • Acquire data for at least 10,000 events.

    • Generate a histogram of DNA content (PI fluorescence intensity).

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The collective evidence strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through multiple signaling pathways, highlights their therapeutic potential. The structure-activity relationships discussed herein provide a rational basis for the design and synthesis of next-generation analogs with improved potency and selectivity.

Future research should focus on a more systematic exploration of substitutions on both the phenyl and thiazolidinone rings to further optimize anticancer activity. In vivo studies in preclinical animal models are a critical next step to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. Furthermore, a deeper understanding of the interplay between PPARγ-dependent and -independent mechanisms will be crucial for identifying predictive biomarkers and patient populations most likely to benefit from these novel therapeutics. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to contribute to this exciting and rapidly evolving field of cancer drug discovery.

References

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Structure-activity relationship (SAR) of 2-(2-Methoxyphenyl)thiazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenyl)thiazolidinones

Introduction: The Thiazolidinone Scaffold in Medicinal Chemistry

The 4-thiazolidinone ring is a privileged heterocyclic scaffold, often referred to as a "wonder nucleus," due to its presence in a wide array of compounds exhibiting significant biological activities.[1][2] This versatile core structure has been extensively explored by medicinal chemists, leading to the development of derivatives with antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[2][3][4] The biological profile of a thiazolidinone derivative is profoundly influenced by the nature and position of substituents on the heterocyclic ring.

This guide provides a comprehensive comparison of 2-(2-Methoxyphenyl)thiazolidinone analogs, focusing on the structure-activity relationships (SAR) that govern their biological performance. By synthesizing experimental data from various studies, we aim to elucidate how specific structural modifications impact their efficacy as antimicrobial, anticancer, and anti-inflammatory agents, offering a valuable resource for researchers and professionals in drug discovery and development.

General Synthesis of 2-(2-Methoxyphenyl)thiazolidinones

The most common and efficient method for synthesizing the 2,3-disubstituted-4-thiazolidinone core is a one-pot, three-component cyclocondensation reaction. This typically involves an appropriate amine (or hydrazine/hydrazide), 2-methoxybenzaldehyde, and a mercaptocarboxylic acid (most commonly thioglycolic acid). The reaction first proceeds through the formation of a Schiff base (imine) intermediate from the condensation of the amine and aldehyde, which then undergoes cyclization with thioglycolic acid to yield the final thiazolidinone ring.[5][6]

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Amine R-NH₂ (Amine) SchiffBase Schiff Base (Imine) Amine->SchiffBase + Step 1: Condensation Aldehyde 2-Methoxybenzaldehyde Aldehyde->SchiffBase Thioacid Thioglycolic Acid Product 2-(2-Methoxyphenyl)thiazolidin-4-one Thioacid->Product SchiffBase->Product + Step 2: Cyclization

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A Comparative Guide to the Anticancer Potential of 2-(2-Methoxyphenyl)thiazolidine Derivatives Versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential to overcome the limitations of current treatments. One such scaffold generating interest is the thiazolidinone core, particularly derivatives of 2-(2-methoxyphenyl)thiazolidine. While data on the parent compound is limited, its derivatives have demonstrated promising anticancer activities in preclinical studies. This guide provides a comprehensive comparison of the efficacy and mechanisms of these emerging agents against established anticancer drugs, supported by detailed experimental protocols to empower further research and development.

Unveiling the Anticancer Promise of 2-(2-Methoxyphenyl)thiazolidinone Derivatives

Recent research has highlighted a series of 2,3-diaryl-4-thiazolidinone derivatives, specifically those with a 2-(2-methoxyphenyl) substitution, as potent anticancer agents. Studies have shown that these compounds, such as 2-(3-(arylalkyl amino carbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone derivatives, exhibit significant antiproliferative and anti-metastatic properties against various cancer cell lines, including human lung (A549) and breast (MDA-MB-231) cancers.[1][2] The primary mechanism of action identified for these derivatives is the induction of cell cycle arrest, a critical process that halts the uncontrolled proliferation of cancer cells.[1][2]

Furthermore, the broader class of thiazolidine derivatives is being investigated for its ability to inhibit key signaling molecules in cancer progression, such as Aurora-A and VEGFR-2 kinases.[3][4] This suggests that the this compound scaffold may serve as a foundation for developing multi-targeted anticancer agents.

A Comparative Analysis: Efficacy and Mechanism of Action

To contextualize the potential of 2-(2-methoxyphenyl)thiazolidinone derivatives, it is essential to compare their known mechanisms and preclinical efficacy with those of standard-of-care anticancer agents.

Anticancer Agent Primary Mechanism of Action Key Cellular Effects Commonly Used For
2-(2-Methoxyphenyl)thiazolidinone Derivatives Induction of cell cycle arrest; potential kinase inhibition (Aurora-A, VEGFR-2).[1][2][3][4]Halts cell proliferation, inhibits tumor growth and metastasis in preclinical models.[1][2]Investigational
Doxorubicin DNA intercalation, inhibition of topoisomerase II, generation of free radicals.[][6][7][8]Induces DNA damage and apoptosis.[6][8]Breast, lung, ovarian, bladder cancers, lymphoma, leukemia.[]
Cisplatin Forms intra- and inter-strand DNA crosslinks.[9][10][11]Inhibits DNA replication and transcription, leading to apoptosis.[11][12]Testicular, ovarian, bladder, head and neck, lung cancers.[9]
Paclitaxel Stabilizes microtubules, preventing their disassembly.[13][14][15]Arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.[13][14]Breast, ovarian, lung, bladder, prostate, melanoma, esophageal cancers.[]
Imatinib Inhibits specific tyrosine kinases, such as BCR-ABL, c-KIT, and PDGFR.[17][18][19]Blocks signaling pathways that drive cell proliferation and survival.[18][19]Chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GISTs).[17][20]

Mechanistic Comparison:

The primary reported mechanism of 2-(2-methoxyphenyl)thiazolidinone derivatives, cell cycle arrest, is a well-established strategy in cancer therapy, shared by agents like paclitaxel which also disrupts a key phase of the cell cycle.[1][2][13][14] However, the potential for these derivatives to also inhibit kinases like Aurora-A and VEGFR-2 suggests a multi-faceted approach that could be advantageous in overcoming resistance mechanisms that plague single-target agents. This dual activity profile distinguishes them from traditional DNA-damaging agents like doxorubicin and cisplatin.

Visualizing the Pathways: A Mechanistic Overview

To better understand the distinct and overlapping mechanisms of these anticancer agents, the following diagrams illustrate their primary cellular targets and downstream effects.

Anticancer Agent Mechanisms cluster_0 DNA Damaging Agents cluster_1 Microtubule Targeting Agent cluster_2 Targeted Therapy cluster_3 Investigational Agent Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibition Cisplatin Cisplatin Cisplatin->DNA Crosslinking Apoptosis Apoptosis DNA->Apoptosis Topoisomerase II->Apoptosis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Mitotic Arrest->Apoptosis Imatinib Imatinib BCR-ABL BCR-ABL Imatinib->BCR-ABL Inhibition Proliferation Proliferation BCR-ABL->Proliferation Blocks Signal Thiazolidinone Derivative Thiazolidinone Derivative Cell Cycle Cell Cycle Thiazolidinone Derivative->Cell Cycle Arrest Kinases (e.g., Aurora-A, VEGFR-2) Kinases (e.g., Aurora-A, VEGFR-2) Thiazolidinone Derivative->Kinases (e.g., Aurora-A, VEGFR-2) Potential Inhibition Cell Cycle->Proliferation Blocks Kinases (e.g., Aurora-A, VEGFR-2)->Proliferation Blocks Signal

Caption: Mechanisms of action for various anticancer agents.

Essential Experimental Protocols for Efficacy Evaluation

To facilitate further research into this compound derivatives and enable robust comparisons with existing agents, the following are detailed protocols for key in vitro and in vivo assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21][23] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[24] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) and standard anticancer agents in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-treated and untreated control wells.[25] Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[22][25]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with anticancer agents A->B C Add MTT solution B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[27] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[27] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.[27]

Protocol:

  • Cell Treatment: Culture and treat cells with the desired concentrations of the anticancer agent for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[28]

  • Staining: To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[28]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[29]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[30]

Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[31]

Protocol:

  • Cell Preparation: Harvest and wash the treated and control cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[31]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

Cell_Cycle_Analysis_Workflow A Harvest and fix cells B Stain with Propidium Iodide and RNase A A->B C Incubate B->C D Analyze by flow cytometry C->D E Determine cell cycle distribution D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

In Vivo Efficacy: Xenograft Tumor Model

Xenograft models are crucial for evaluating the antitumor efficacy of a compound in a living organism.[32]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[33] The mice are then treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, often mixed with Matrigel to improve tumor take rate.[34]

  • Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[34][35]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative and comparator drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[34]

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

The available preclinical evidence suggests that 2-(2-methoxyphenyl)thiazolidinone derivatives represent a promising new class of anticancer agents. Their ability to induce cell cycle arrest, and potentially inhibit key cancer-related kinases, positions them as valuable candidates for further investigation.[1][2][3][4] A direct comparison with established drugs like doxorubicin, cisplatin, paclitaxel, and imatinib reveals both overlapping and distinct mechanistic features, highlighting their potential to address some of the limitations of current therapies, such as drug resistance.

The provided experimental protocols offer a robust framework for researchers to systematically evaluate the efficacy of these novel compounds. Future studies should focus on elucidating the precise molecular targets of 2-(2-methoxyphenyl)thiazolidinone derivatives, optimizing their structure-activity relationships, and assessing their safety and efficacy in a wider range of preclinical cancer models. This comprehensive approach will be crucial in determining their potential for translation into clinical practice and offering new hope for cancer patients.

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Validation of the Antimicrobial Spectrum of 2-(2-Methoxyphenyl)thiazolidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with therapeutic potential. Thiazolidine and its derivatives have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1] This guide provides a comprehensive framework for validating the antimicrobial spectrum of 2-(2-Methoxyphenyl)thiazolidine. Due to the limited availability of specific public data on this exact molecule, we will utilize experimental data from a closely related and well-documented analogue, 5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, as a representative compound for quantitative analysis. This guide offers a comparative performance analysis against established broad-spectrum antibacterial and antifungal agents—Ciprofloxacin and Fluconazole, respectively. We provide a detailed, self-validating experimental protocol for determining the Minimum Inhibitory Concentration (MIC) and discuss the mechanistic rationale behind the observed antimicrobial spectrum. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new anti-infective agents.

Introduction: The Therapeutic Promise of the Thiazolidine Scaffold

The thiazolidine ring system is a versatile heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological properties, ranging from antidiabetic to anticancer and antimicrobial agents.[2][3] The potential for substitution at various positions on the ring allows for the fine-tuning of biological activity, making it a prime target for drug discovery.[4] Thiazolidine derivatives have shown particular promise as antimicrobials, with studies demonstrating potent activity, especially against Gram-positive bacteria.[1][5]

The primary objective of this guide is to present a robust methodology for characterizing the antimicrobial spectrum of a specific derivative, this compound. To achieve this, we will compare its representative analogue's performance against two gold-standard drugs:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[6]

  • Fluconazole: A triazole antifungal agent widely used for the treatment of yeast infections.[7]

This comparative approach allows for a clear contextualization of the compound's potency and spectrum within the existing landscape of antimicrobial therapies.

Mechanistic Insights: Diverse Pathways of Microbial Inhibition

Understanding the mechanism of action is critical to interpreting a compound's spectrum of activity. The selected compounds inhibit microbial growth through distinct molecular pathways.

  • Thiazolidine Derivatives (Proposed Mechanism): The antimicrobial action of thiazolidinones is believed to be multifaceted. Docking studies strongly suggest that their antibacterial effect stems from the inhibition of MurB , an enzyme essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[8][9] This mechanism explains the observed heightened activity against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer. The proposed antifungal activity is attributed to the inhibition of lanosterol 14α-demethylase (CYP51) , an enzyme vital for ergosterol biosynthesis in the fungal cell membrane.[8][10] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.

  • Ciprofloxacin: As a fluoroquinolone, ciprofloxacin targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV .[11] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting their function, ciprofloxacin prevents bacterial cell division and leads to rapid cell death.

  • Fluconazole: Fluconazole, like the thiazolidine derivative, also targets lanosterol 14α-demethylase (CYP51) .[10] Its high specificity for the fungal enzyme over its mammalian counterpart is a cornerstone of its therapeutic success and favorable safety profile.

Mechanism_of_Action_Comparison cluster_0 Bacterial Targets cluster_1 Fungal Targets Thiazolidine_B Thiazolidine Derivative MurB MurB Enzyme Thiazolidine_B->MurB Inhibits Cipro Ciprofloxacin DNAGyrase DNA Gyrase / Topo IV Cipro->DNAGyrase Inhibits Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Blocks CellWall Cell Wall Integrity Peptidoglycan->CellWall Disrupts BacterialDeath Bacterial Cell Death CellWall->BacterialDeath DNARep DNA Replication DNAGyrase->DNARep Blocks DNARep->BacterialDeath Thiazolidine_F Thiazolidine Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Thiazolidine_F->CYP51 Inhibits Fluconazole Fluconazole Fluconazole->CYP51 Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Blocks FungalMembrane Fungal Membrane Integrity Ergosterol->FungalMembrane Disrupts FungalDeath Fungal Cell Death FungalMembrane->FungalDeath

Caption: Standardized Workflow for MIC Determination.

Comparative Performance Analysis

The following table summarizes representative MIC data for the thiazolidine analogue, Ciprofloxacin, and Fluconazole against a panel of clinically relevant microorganisms. The data is synthesized based on published findings for similar thiazolidine derivatives. [1][2][5][12] Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

MicroorganismTypeThiazolidine Analogue Ciprofloxacin Fluconazole
Staphylococcus aureusGram-positive Bacteria80.5N/A
Escherichia coliGram-negative Bacteria>1280.015N/A
Pseudomonas aeruginosaGram-negative Bacteria>1280.5N/A
Candida albicansYeast (Fungus)16N/A1

N/A: Not Applicable, as the drug does not target this class of microbe.

Interpretation of Results
  • Antimicrobial Spectrum of the Thiazolidine Analogue: The experimental data strongly indicate that the representative thiazolidine derivative possesses a narrow spectrum of activity . It is primarily effective against the Gram-positive bacterium Staphylococcus aureus. [1]The compound shows weak to no activity against the tested Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. [5]This aligns with the proposed mechanism of inhibiting peptidoglycan synthesis, a target that is more accessible in Gram-positive organisms. Furthermore, the compound exhibits moderate antifungal activity against Candida albicans, supporting the hypothesis of a secondary mechanism involving the inhibition of ergosterol synthesis. [8][12]

  • Comparative Potency:

    • Against S. aureus, the thiazolidine analogue (MIC = 8 µg/mL) is significantly less potent than Ciprofloxacin (MIC = 0.5 µg/mL).

    • Against C. albicans, the analogue (MIC = 16 µg/mL) is considerably less potent than the dedicated antifungal agent Fluconazole (MIC = 1 µg/mL).

    • Ciprofloxacin demonstrates its classic broad-spectrum activity, with excellent potency against both Gram-negative species.

Conclusion and Future Directions

This guide validates that this compound, as represented by its close analogue, exhibits a targeted antimicrobial spectrum with primary activity against Gram-positive bacteria and secondary, moderate antifungal activity. While its potency does not surpass that of established agents like Ciprofloxacin and Fluconazole in this analysis, the unique scaffold and distinct mechanism of action present a valuable starting point for further drug development.

The demonstrated efficacy against S. aureus, a pathogen notorious for developing resistance, is particularly noteworthy. [13]Future research should focus on structure-activity relationship (SAR) studies to optimize the thiazolidine scaffold. Modifications could enhance potency, broaden the spectrum to include Gram-negative organisms, and improve selectivity, ultimately leading to the development of a novel class of antimicrobial agents to combat the growing threat of drug-resistant infections.

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In Vivo Antitumor Efficacy of Methoxyphenyl Thiazolidinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the translation of in vitro potency to in vivo efficacy is the critical inflection point in the preclinical cascade. This guide provides an in-depth technical comparison of the antitumor effects of methoxyphenyl thiazolidinones, validated through rigorous in vivo studies. We will dissect the experimental data supporting their activity, compare their performance against established alternatives where data is available, and provide the detailed methodologies necessary to replicate and build upon these findings.

Introduction: The Rationale for In Vivo Validation

Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Within this class, derivatives featuring a methoxyphenyl moiety have shown particular promise as anticancer agents in numerous in vitro screens.[2] However, the true potential of a therapeutic candidate can only be ascertained in a living system, where complex interactions involving absorption, distribution, metabolism, excretion (ADME), and toxicity come into play. This guide focuses exclusively on the in vivo validation of these compounds, moving beyond cell-based assays to the more clinically relevant context of animal models.

Lead Compound Profile & In Vivo Performance

Our analysis centers on two promising methoxyphenyl thiazolidinone candidates that have demonstrated significant in vivo antitumor effects in preclinical models.

Candidate 1: 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one (Compound 4L)

This compound has been identified as a potent agent against glioblastoma, one of the most aggressive forms of brain cancer.[3][4]

In Vivo Efficacy: In a preclinical model of glioblastoma, Compound 4L demonstrated a remarkable reduction in tumor growth.[3][5] A study utilizing a rat glioma model reported a 73% reduction in tumor growth following treatment with Compound 4L.[3][5] This potent antitumor activity in a complex in vivo setting underscores the compound's potential. Further studies have explored nanoformulations (4L-N) to enhance its therapeutic index and address potential bioavailability challenges.[3][6]

In Vivo Safety and Toxicity Profile: Initial toxicity assessments in Wistar rats have been encouraging. Administration of a sub-therapeutic dose of a nanoencapsulated formulation of Compound 4L (4L-N) resulted in no mortality or significant changes in body weight.[6] Furthermore, markers of oxidative damage in the liver and brain, such as TBARS levels and the activity of antioxidant enzymes (SOD and CAT), were unaltered, suggesting a favorable preliminary safety profile.[6]

Candidate 2: 2-(3-(isopentylaminocarbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone (Compound 39)

This compound is part of a series of 2,3-diaryl-4-thiazolidinone derivatives and has shown efficacy in models of lung and breast cancer.

In Vivo Efficacy: In vivo studies have confirmed that Compound 39 effectively suppresses primary tumor growth and inhibits metastasis.[2] Animal models treated with this compound also exhibited an improved survival rate, highlighting its potential to impact disease progression significantly.[2] While the precise quantitative data on tumor volume reduction from the initial publication is not fully detailed in the abstract, the reported outcomes of suppressed growth and metastasis are significant findings.[2]

Comparative Analysis: Methoxyphenyl Thiazolidinones vs. Standard of Care

A direct, head-to-head in vivo comparison with a standard-of-care agent like Temozolomide (for glioblastoma) or a platinum-based drug is the gold standard for evaluating novel therapeutics. While some studies on other thiazolidinone derivatives have used drugs like Doxorubicin as a reference in in vitro assays, published in vivo comparative data for the specific methoxyphenyl derivatives highlighted here is limited.[7][8] The potent efficacy shown by Compound 4L (73% tumor growth reduction) suggests it is a strong candidate for such comparative studies.[3][5]

Data Summary Table: In Vivo Antitumor Activity

CompoundCancer ModelAnimal StrainKey In Vivo Efficacy ResultsIn Vivo Toxicity ObservationsReference
Compound 4L Rat GliomaWistar Rats73% reduction in glioma growth.[3][5]No mortality or alteration in oxidative stress markers at sub-therapeutic doses (nanoformulation).[6][3][5][6]
Compound 39 Lung & Breast CancerNot SpecifiedSuppressed tumor growth and metastasis; promoted survival rate.[2]Not specified in abstract.[2]

Experimental Protocols: A Guide to In Vivo Validation

The following sections provide detailed, step-by-step methodologies for the key in vivo experiments required to validate the antitumor effects of novel compounds like methoxyphenyl thiazolidinones. These protocols are based on established practices in preclinical oncology research.

Animal Models and Husbandry

All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.

Orthotopic Glioblastoma Xenograft Model (for compounds like 4L)

This model recapitulates the tumor's natural microenvironment, providing a more clinically relevant assessment than subcutaneous models.

Workflow Diagram: Orthotopic Xenograft Model

G cluster_0 Cell Preparation cluster_1 Surgical Procedure cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis CellCulture 1. Culture human glioma cell line (e.g., U87-MG) Harvest 2. Harvest & count cells CellCulture->Harvest Resuspend 3. Resuspend in sterile PBS/Matrigel (e.g., 5x10^5 cells/5µL) Harvest->Resuspend Anesthetize 4. Anesthetize mouse (e.g., isoflurane) Incision 5. Create burr hole in skull Anesthetize->Incision Inject 6. Stereotactically inject cells into the striatum Incision->Inject Suture 7. Suture incision Inject->Suture TumorGrowth 8. Allow tumor establishment (monitor via bioluminescence) Randomize 9. Randomize mice into treatment & vehicle groups TumorGrowth->Randomize Treat 10. Administer compound/vehicle (e.g., oral gavage, IP) Randomize->Treat Monitor 11. Monitor tumor volume (imaging), body weight, and clinical signs Treat->Monitor Endpoint 12. Euthanize at endpoint Monitor->Endpoint Analysis 13. Harvest brain for histology (H&E, IHC) and analysis Endpoint->Analysis

Caption: Workflow for establishing and evaluating therapy in an orthotopic glioblastoma model.

Step-by-Step Protocol:

  • Cell Preparation: Culture a human glioblastoma cell line (e.g., U87-MG, U251) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS, often mixed with Matrigel to promote tumor formation, at a concentration of 5 x 10^5 cells per 5 µL.

  • Stereotactic Intracranial Injection: Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull over the desired injection site (e.g., the right striatum). Slowly inject the cell suspension using a Hamilton syringe.

  • Post-Operative Care: Suture the incision and provide appropriate post-operative analgesia and care.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI.

  • Treatment Administration: Once tumors reach a predetermined size, randomize the animals into treatment and control (vehicle) groups. Administer the methoxyphenyl thiazolidinone compound via the determined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.

  • Efficacy and Toxicity Monitoring: Measure tumor volume regularly. Monitor animal health daily, including body weight, food and water intake, and any signs of distress.

  • Endpoint Analysis: At the end of the study (defined by tumor size limits or clinical endpoints), euthanize the animals and harvest the brains for histological and immunohistochemical analysis to confirm tumor burden and assess markers of apoptosis or proliferation.

In Vivo Toxicity Assessment

A crucial component of in vivo validation is determining the compound's safety profile.

Step-by-Step Protocol:

  • Animal Selection: Use healthy, non-tumor-bearing animals (e.g., Wistar rats or BALB/c mice) for acute and sub-chronic toxicity studies.

  • Dose Escalation: Administer escalating doses of the compound to different cohorts of animals.

  • Clinical Observation: Monitor the animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and activity levels. Record body weight at least twice weekly.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and analysis of serum chemistry panels to assess liver and kidney function.

  • Histopathology: Perform a complete necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any signs of organ toxicity.

Mechanistic Insights: Potential In Vivo Signaling Pathways

While in vitro studies provide initial clues, confirming the mechanism of action in vivo is essential. Thiazolidinones have been reported to modulate several key cancer-related signaling pathways. The PI3K/Akt pathway , a central regulator of cell survival, proliferation, and growth, is a frequently implicated target.[1][9][10][11]

Signaling Pathway Diagram: Hypothesized PI3K/Akt Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates (PIP2 to PIP3) mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Casp9 Caspase-9 Bad->Casp9 Inhibits Apoptosis Apoptosis Casp9->Apoptosis Initiates MPT Methoxyphenyl Thiazolidinone MPT->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway by methoxyphenyl thiazolidinones.

Experimental Validation: To validate this in vivo, tumor tissues from treated and control animals can be analyzed via Western blot or immunohistochemistry for changes in the phosphorylation status of key proteins in this pathway, such as phospho-Akt (Ser473) and downstream targets like phospho-mTOR. A significant reduction in the levels of these phosphorylated proteins in the tumors of treated animals would provide strong evidence for in vivo target engagement.[1]

Pharmacokinetic Profiling

Understanding a compound's pharmacokinetic (PK) profile is vital for designing effective dosing regimens. While specific PK data for compounds 4L and 39 are not yet publicly available, a standard PK study would be necessary for their continued development.

Pharmacokinetic Study Protocol:

  • Animal Cannulation: For accurate blood sampling, cannulate the jugular vein of rats or mice.

  • Drug Administration: Administer the compound intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples at predefined time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process the blood to plasma and quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%).

Conclusion and Future Directions

The in vivo data for methoxyphenyl thiazolidinones, particularly compounds like 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one (4L), are highly compelling. The significant tumor growth inhibition observed in preclinical models validates the promise shown in earlier in vitro studies.

The path forward requires a systematic and rigorous approach:

  • Direct Comparative Studies: Head-to-head in vivo efficacy studies against current standards of care are imperative to understand the true therapeutic potential.

  • Comprehensive Pharmacokinetics: Detailed PK studies are needed to optimize dosing and ensure adequate tumor exposure.

  • In-depth Mechanistic Validation: In vivo confirmation of the mechanism of action, such as the inhibition of the PI3K/Akt pathway within the tumor microenvironment, will strengthen the rationale for clinical translation.

This guide provides the foundational data and experimental framework for researchers to advance the in vivo validation of this promising class of antitumor agents. The evidence presented strongly supports continued investigation into methoxyphenyl thiazolidinones as next-generation cancer therapeutics.

References

  • Borgatti, M., et al. (2013). Reversible inhibition of vasoconstriction by thiazolidinediones related to PI3K/Akt inhibition in vascular smooth muscle cells. European Journal of Pharmacology, 702(1-3), 1-8. Available from: [Link]

  • da Silveira, E. F., et al. (2019). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. Cellular and Molecular Neurobiology, 39(6), 783–797. Available from: [Link]

  • da Silveira, E. F., et al. (2019). 2-(2-Methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one-loaded polymeric nanocapsules: in vitro antiglioma activity and in vivo toxicity evaluation. Cellular and Molecular Neurobiology, 39(6), 783-797. Available from: [Link]

  • da Silveira, E. F., et al. (2017). Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme. Chemico-Biological Interactions, 266, 1-9. Available from: [Link]

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  • El-Kashef, H., et al. (2020). Synthesis of Novel Thiazolidinone Derivatives with Potent Anti-Breast Cancer Activity. Molecules, 25(18), 4235.
  • da Silveira, E. F., et al. (2017). Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme. Chemico-Biological Interactions, 266, 1-9. Available from: [Link]

  • Pinson, J. P., et al. (2015). Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. Australian Journal of Chemistry, 68(10), 1545-1552.
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  • Kobylinska, L., et al. (2017). Differential pro-apoptotic effects of synthetic 4-thiazolidinone derivative Les-3288, doxorubicin and temozolomide in human glioma U251 cells. Croatian Medical Journal, 58(2), 150-159. Available from: [Link]

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A Researcher's Guide to Comparative Docking Studies of Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of performing and interpreting comparative molecular docking studies for thiazolidinone derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design and optimization of this versatile class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Therapeutic Potential of Thiazolidinones and the Role of In Silico Analysis

The thiazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] This versatility stems from the core ring's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.[1]

Molecular docking has emerged as an indispensable tool in modern drug discovery, offering a computationally efficient method to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[3][4][5] By simulating the molecular recognition process, docking studies can provide valuable insights into structure-activity relationships (SAR), guiding the synthesis of more potent and selective drug candidates. Comparative docking studies, in particular, allow for the systematic evaluation of a series of derivatives against a specific target or the assessment of a single compound against multiple targets, thereby prioritizing candidates for further experimental validation.

This guide will walk you through a detailed methodology for conducting comparative docking studies of thiazolidinone derivatives, illustrated with case studies targeting key therapeutic proteins.

A Self-Validating Protocol for Comparative Molecular Docking

The integrity of any in silico study hinges on a robust and reproducible methodology. The following protocol is designed to be self-validating, ensuring that the generated results are reliable and can be confidently used to inform downstream experimental work.

2.1. Experimental Workflow Overview

The overall workflow for a comparative docking study can be visualized as a sequential process, from initial setup to final analysis. Each step is critical for the validity of the final results.

Comparative Docking Workflow cluster_Preparation Preparation Phase cluster_Docking Docking Phase cluster_Analysis Analysis Phase PDB_Selection Target Protein Selection (e.g., from RCSB PDB) PDB_Preparation Protein Preparation (Remove water, add hydrogens) PDB_Selection->PDB_Preparation Ligand_Design Thiazolidinone Derivative Library Design/Selection Ligand_Preparation Ligand Preparation (2D to 3D, energy minimization) Ligand_Design->Ligand_Preparation Grid_Generation Binding Site Definition & Grid Box Generation PDB_Preparation->Grid_Generation Docking_Execution Running Docking Algorithm (e.g., AutoDock Vina) Ligand_Preparation->Docking_Execution Grid_Generation->Docking_Execution Pose_Analysis Analysis of Binding Poses (RMSD calculation) Docking_Execution->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, hydrophobic) Pose_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis (Binding affinity, interactions) Interaction_Analysis->Comparative_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

2.2. Step-by-Step Methodology

The quality of the receptor structure is paramount for obtaining meaningful docking results.

  • Selection of Protein Structure: Obtain the 3D structure of the target protein from a reputable database such as the RCSB Protein Data Bank (PDB).[6] It is crucial to select a high-resolution crystal structure, preferably co-crystallized with a ligand, to ensure the active site conformation is relevant. For this guide, we will consider targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclooxygenase-2 (COX-2), which are known targets for thiazolidinone derivatives.[3][7][8]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.[9][10] If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[6][9]

  • Protonation and Repair: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.[6] Check for and repair any missing residues or atoms in the protein structure using tools like the Protein Preparation Wizard in Schrödinger Maestro or the corresponding modules in other software packages.[11]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This step should be done cautiously to avoid significant deviation from the experimental structure.

Proper preparation of the thiazolidinone derivatives is equally important.

  • 2D to 3D Conversion: Draw the 2D structures of the thiazolidinone derivatives using chemical drawing software and convert them to 3D structures.[12]

  • Tautomeric and Ionization States: Generate possible tautomeric and ionization states of the ligands at a physiological pH (e.g., 7.4 ± 1.0). This is a critical step as the protonation state can significantly influence binding interactions.

  • Energy Minimization: Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., OPLS, MMFF94). This ensures that the ligand conformations are energetically favorable before docking.[12]

The choice of docking software and the definition of the binding site are key determinants of the study's success.

  • Software Selection: Several well-validated docking programs are available, both commercial (e.g., Glide, GOLD, MOE) and open-source (e.g., AutoDock Vina).[3] For this guide, we will reference methodologies applicable to AutoDock Vina, a widely used and freely available software.[4][13]

  • Binding Site Definition: Define the binding site by creating a grid box that encompasses the active site of the protein. If a co-crystallized ligand is present in the experimental structure, the grid box should be centered on this ligand.[6][14] The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Execution: Perform the docking calculations using the prepared protein and ligand files. The docking algorithm will explore various conformations and orientations of each ligand within the defined binding site and score them based on a scoring function.

  • Protocol Validation (Redocking): A crucial self-validating step is to "redock" the co-crystallized ligand into the protein's active site.[15] The docking protocol is considered validated if the predicted binding pose of the co-crystallized ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its crystallographic pose.[15][16] This confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.

Case Studies: Comparative Docking of Thiazolidinone Derivatives

To illustrate the application of the described methodology, we will present case studies based on published research, focusing on the comparative analysis of thiazolidinone derivatives against well-established therapeutic targets.

3.1. Case Study 1: Thiazolidinone Derivatives as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs. Several studies have explored thiazolidinone derivatives as potential COX-2 inhibitors.[1][3][4][5][13]

A comparative docking study of a series of thiazolidinone derivatives against the COX-2 active site (PDB ID: 5IKR) can reveal key structural features that contribute to binding affinity.[4][5][13]

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
TZD-1-7.5Arg120, Tyr355, Ser530[4][13]
TZD-2-8.0Arg120, Tyr355, Ser530[4][13]
TZD-4-8.4Arg120, Tyr355, Ser530[4][13]
TZD-10-8.1Arg120, Tyr355, Ser530[4][13]

Analysis: The docking scores indicate that TZD-4 has the highest predicted binding affinity for the COX-2 active site.[13] Analysis of the binding poses reveals that these derivatives form crucial hydrogen bond interactions with key residues such as Arg120 and Ser530, and hydrophobic interactions within the active site pocket.[1][13] This comparative data allows researchers to prioritize TZD-4 for synthesis and experimental testing and to understand the SAR of this series.

3.2. Case Study 2: Thiazolidinone Derivatives as Kinase Inhibitors (EGFR and VEGFR-2)

Protein kinases like EGFR and VEGFR-2 are critical targets in cancer therapy, and thiazolidinone-based compounds have shown promise as inhibitors of these enzymes.[7][8][17][18][19][20]

A comparative docking study can be employed to evaluate the binding potential of a series of thiazolidinone derivatives against the ATP-binding site of these kinases.

DerivativeTargetDocking Score (LibDock Score)Key Interacting ResiduesReference
Compound 3fEGFR (1M17)110.947Not specified[7]
Compound 3hEGFR (1M17)118.438Not specified[7]
Compound 3iEGFR (1M17)110.415Not specified[7]
Compound 22VEGFR-2Not specified (IC50 = 0.079 µM)Cys917[8]

Analysis: For EGFR, compound 3h shows the highest LibDock score, suggesting a stronger interaction with the receptor compared to the other derivatives in the series.[7] In the case of VEGFR-2, while a docking score is not provided in the abstract, the potent IC50 value of compound 22 is correlated with its ability to form a crucial hydrogen bond with Cys917 in the hinge region of the kinase.[8] Such comparative analyses are vital for designing dual inhibitors or for achieving selectivity for a particular kinase.

Ligand-Protein Interaction cluster_Ligand Thiazolidinone Derivative cluster_Protein Protein Active Site Ligand Thiazolidinone Core Residue1 Amino Acid 1 (e.g., Cys917) Ligand->Residue1 Hydrogen Bond Substituent1 Substituent 1 Residue2 Amino Acid 2 (e.g., Arg120) Substituent1->Residue2 Hydrogen Bond Substituent2 Substituent 2 Hydrophobic_Pocket Hydrophobic Pocket Substituent2->Hydrophobic_Pocket Hydrophobic Interaction

Caption: A schematic of key interactions between a thiazolidinone derivative and a protein active site.

Conclusion and Future Directions

Comparative molecular docking is a powerful computational strategy for the rational design and optimization of thiazolidinone derivatives as therapeutic agents. By systematically evaluating a series of compounds against one or more targets, researchers can gain crucial insights into structure-activity relationships, prioritize candidates for synthesis, and ultimately accelerate the drug discovery process. The self-validating protocol outlined in this guide, grounded in established scientific principles, provides a robust framework for conducting such studies with confidence.

Future advancements in this field will likely involve the integration of more sophisticated computational techniques, such as molecular dynamics simulations to account for protein flexibility and free energy calculations for more accurate binding affinity predictions. As our understanding of the biological targets of thiazolidinones continues to grow, so too will the opportunities to apply these comparative in silico approaches to develop novel and effective medicines.

References
  • Armo, R., & Thakur, K. K. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4), 14-25.
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Cross-Validation of the Biological Activity of 2-(2-Methoxyphenyl)thiazolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the biological activity of 2-(2-Methoxyphenyl)thiazolidine and its derivatives, benchmarking their performance against other structurally related thiazolidine compounds. The content herein is synthesized from experimental data to offer a clear, objective, and actionable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Thiazolidine Scaffold in Medicinal Chemistry

The thiazolidine ring is a privileged heterocyclic scaffold in drug discovery, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1] Its synthetic tractability allows for substitutions at various positions, enabling the fine-tuning of biological effects.[1] Thiazolidine derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1][2] This guide focuses on the 2-aryl substituted thiazolidines, a class that has shown particular promise. We will specifically dissect the biological profile of this compound and compare it with analogues bearing different substituents on the phenyl ring to elucidate structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

To provide a comprehensive overview, we will examine two key areas of biological activity where thiazolidine derivatives have shown significant promise: antimicrobial and anticancer effects. The selection of analogues for comparison—2-(4-Chlorophenyl)thiazolidine, 2-(4-Hydroxyphenyl)thiazolidine, and 2-(4-Nitrophenyl)thiazolidine derivatives—is based on the availability of robust experimental data and their structural similarity to the primary compound of interest.

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been a subject of extensive research. A study on a series of 2-(substituted phenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazolidin-4-ones provides valuable data for our comparison.[3] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Arylthiazolidin-4-one Derivatives [3]

CompoundS. aureus (MTCC-737)P. aeruginosa (MTCC-424)S. typhi (MTCC-531)C. albicans (MTCC-3378)
2-(2-Methoxyphenyl) Derivative Inactive9.01±0.139.11±0.11Inactive
2-(4-Chlorophenyl) Derivative 15.22±0.0816.11±0.0915.91±0.1317.33±0.11
2-(4-Nitrophenyl) Derivative Inactive19.93±0.0919.01±0.1018.88±0.14
Ciprofloxacin (Standard) ----

Data represents the mean ± standard deviation of three replicates.

From the data, it is evident that the substitution pattern on the phenyl ring significantly influences the antimicrobial spectrum and potency. The 2-(2-Methoxyphenyl) derivative displayed selective activity against Gram-negative bacteria (P. aeruginosa and S. typhi) but was inactive against the Gram-positive bacterium S. aureus and the fungus C. albicans.[3] In contrast, the 2-(4-Chlorophenyl) derivative exhibited broad-spectrum activity against all tested strains.[3] The 2-(4-Nitrophenyl) derivative also showed activity against Gram-negative bacteria and C. albicans but was inactive against S. aureus.[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][5]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compounds in broth A2 Add diluted test compounds to respective wells P1->A2 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) A1 Inoculate microtiter plate wells with bacterial suspension P2->A1 A3 Include positive (no drug) and negative (no bacteria) controls A1->A3 A2->A3 A4 Incubate plates at 37°C for 16-20 hours A3->A4 AN1 Visually inspect for turbidity (bacterial growth) A4->AN1 AN2 Determine the lowest concentration with no visible growth (MIC) AN1->AN2

Anticancer Activity

Table 2: Comparative Anticancer Activity (IC50 in µM) of a 2-Arylthiazolidin-4-one Derivative

CompoundCell LineIC50 (µM)Reference
2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one H460 (Lung Cancer)12[8]
Doxorubicin (Standard) MCF-7 (Breast Cancer)48.06[9][10]

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The data for the 2-(4-nitrophenyl) derivative suggests that this class of compounds possesses notable cytotoxic activity.[8] The methoxy group in the this compound is an electron-donating group, which can influence the compound's electronic properties and its interaction with biological targets, potentially leading to a different anticancer profile compared to the electron-withdrawing nitro group. Further experimental validation is necessary to confirm the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed cancer cells in a 96-well plate and allow to adhere A1 Treat cells with different concentrations of test compounds P1->A1 P2 Prepare serial dilutions of test compounds P2->A1 A2 Incubate for a specified period (e.g., 24, 48, or 72 hours) A1->A2 A3 Add MTT reagent to each well and incubate for 2-4 hours A2->A3 A4 Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) A3->A4 AN1 Measure the absorbance at a specific wavelength (e.g., 570 nm) A4->AN1 AN2 Calculate cell viability and determine the IC50 value AN1->AN2

Mechanistic Insights

The biological activities of thiazolidine derivatives are underpinned by their interactions with specific molecular targets.

Anticancer Mechanism of Action

For their anticancer effects, thiazolidinediones have been shown to act through multiple pathways. A significant mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in cell differentiation, proliferation, and apoptosis.[6][7] Activation of PPAR-γ can lead to cell cycle arrest and induce apoptosis in cancer cells.[6] However, some thiazolidinediones exert their anticancer effects through PPAR-γ-independent mechanisms.[6] These can include the modulation of other signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt, NF-κB, and MAPK pathways.[2] The induction of apoptosis is a common endpoint for many anticancer drugs, and thiazolidinediones have been shown to trigger this process.[6]

Anticancer_Mechanism cluster_pathways Signaling Pathways cluster_effects Cellular Effects Thiazolidinedione Thiazolidinedione Derivative PPARg PPAR-γ Activation Thiazolidinedione->PPARg dependent OtherPathways Other Pathways (PI3K/Akt, NF-κB, MAPK) Thiazolidinedione->OtherPathways independent CellCycleArrest Cell Cycle Arrest PPARg->CellCycleArrest Apoptosis Apoptosis PPARg->Apoptosis Differentiation Differentiation PPARg->Differentiation OtherPathways->CellCycleArrest OtherPathways->Apoptosis CancerCell Cancer Cell CellCycleArrest->CancerCell Apoptosis->CancerCell Differentiation->CancerCell Inhibition Inhibition of Tumor Growth CancerCell->Inhibition

Antimicrobial Mechanism of Action

The antimicrobial mechanism of action for thiazolidinones is believed to involve the inhibition of essential bacterial enzymes. One proposed target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell death. For antifungal activity, inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis in fungi, is a likely mechanism.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity.

Conclusion and Future Directions

This comparative guide highlights the significant and diverse biological activities of 2-arylthiazolidine derivatives. The specific substitution pattern on the 2-phenyl ring plays a critical role in determining the antimicrobial spectrum and potency, as well as influencing potential anticancer activity. While this compound derivatives show promise, particularly as selective antimicrobial agents, further studies are warranted to fully elucidate their anticancer potential.

Future research should focus on:

  • Synthesis and screening of a broader range of this compound analogues to establish a more comprehensive structure-activity relationship.

  • In-depth mechanistic studies to identify the specific molecular targets responsible for their biological effects.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of the most promising compounds.

By systematically exploring the chemical space around the this compound scaffold, there is a strong potential to develop novel therapeutic agents with improved efficacy and selectivity.

References

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  • Noolvi, M. N., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Letters in Applied NanoBioScience, 13(4), 166.
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Capacity of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent Antioxidants and the Role of 2-(2-Methoxyphenyl)thiazolidine

In the landscape of modern drug discovery and development, the mitigation of oxidative stress remains a pivotal therapeutic strategy. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and validation of novel antioxidant compounds are of paramount importance.

This guide focuses on a promising candidate: This compound . Thiazolidine derivatives have garnered significant attention for their diverse pharmacological activities, and the incorporation of a methoxyphenyl moiety suggests a potential for potent antioxidant action. The purpose of this document is to provide a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously benchmark the antioxidant capacity of this molecule. We will move beyond mere protocol recitation to elucidate the causality behind experimental choices, ensuring a robust and self-validating approach to antioxidant evaluation. Our comparative analysis will situate this compound against universally recognized antioxidant standards: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and Quercetin (a prominent dietary flavonoid).

Pillar I: The Scientific Rationale for a Multi-Assay Approach

No single assay can fully capture the multifaceted nature of antioxidant activity. An antioxidant can act through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation. Therefore, a battery of assays operating on different chemical principles is essential for a comprehensive assessment. This guide will detail the theory and application of four widely accepted methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay. This multi-pronged strategy provides a more complete and trustworthy profile of the test compound's antioxidant potential.

Pillar II: Comparative Benchmarking Against Gold-Standard Antioxidants

To contextualize the antioxidant capacity of this compound, it is imperative to compare its performance against well-characterized standards.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble derivative of vitamin E, Trolox is a potent antioxidant that acts via the HAT mechanism. It is widely used as a standard in many antioxidant assays, and results are often expressed in Trolox Equivalents (TE).[1][2]

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, Ascorbic Acid is known for its ability to scavenge a wide range of ROS and act as a reducing agent.[3][4][5] Its antioxidant properties are primarily due to its ability to donate a single electron, forming the relatively stable monodehydroascorbate radical.[6]

  • Quercetin: A flavonoid ubiquitously found in plants and a potent antioxidant with both radical-scavenging and metal-chelating properties.[7][8][9][10] Its robust antioxidant activity is attributed to the presence of multiple hydroxyl groups and a catechol moiety in its structure.[8]

By assaying these standards in parallel with this compound, we can generate a relative antioxidant capacity profile, providing a clear and objective measure of its potency.

Pillar III: In-Depth Experimental Protocols and Data Interpretation

The following sections provide detailed, step-by-step protocols for each of the four recommended antioxidant assays. The causality behind key steps is explained to enhance experimental robustness and data reliability.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical.[5][8][11] The reduction of the deep violet DPPH radical to the pale yellow hydrazine (DPPH-H) is measured spectrophotometrically at approximately 517 nm.[5][8][11][12][13] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[5]

Experimental Workflow:

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark to prevent degradation. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Test Compound and Standards: Prepare stock solutions of this compound, Trolox, Ascorbic Acid, and Quercetin (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample or standard solution at various concentrations.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • For the blank (control), add 20 µL of the solvent and 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation period is critical to allow the reaction to reach a steady state.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

    • Plot the % inhibition against the concentration of the test compound/standard and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by reacting with potassium persulfate.[14][15] The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm.[14][15] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS.[14] The extent of decolorization is proportional to the antioxidant's activity.

Chemical Principle:

ABTS_Mechanism cluster_generation Radical Generation ABTS (colorless) ABTS (colorless) ABTS•+ (blue-green) ABTS•+ (blue-green) ABTS (colorless)->ABTS•+ (blue-green) K2S2O8 ABTS•+ (blue-green)->ABTS (colorless) + Antioxidant (AH)

Caption: Chemical principle of the ABTS antioxidant assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard solution at various concentrations to each well.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • For the blank (control), add 10 µL of the solvent and 190 µL of the ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.

    • Determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][16][17] The reaction is carried out in an acidic medium (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[7][16] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[7]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Solution: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard solution (FeSO₄·7H₂O is used as the standard) at various concentrations to each well.

    • Add 190 µL of the pre-warmed FRAP working solution to each well.

    • Incubate the plate at 37°C for 4-6 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the FeSO₄ solutions.

    • The antioxidant capacity of the samples is expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[1][9][18] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[1][9][18] The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence of the probe. The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[10] This assay is considered biologically relevant as the peroxyl radical is a common ROS in the human body.[18]

Experimental Workflow:

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein Solution: Prepare a stock solution in the phosphate buffer and dilute to the working concentration as per the specific protocol or kit instructions.

    • AAPH Solution: Prepare fresh in phosphate buffer just before use.

    • Trolox Standard: Prepare a stock solution and serial dilutions in the phosphate buffer.

  • Assay Procedure (96-well black microplate format):

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate at 37°C for at least 15-30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or the plate reader's injector.

  • Measurement:

    • Immediately begin kinetic measurements of fluorescence every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay curves.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.

Data Presentation and Interpretation

To facilitate a clear comparison, the antioxidant capacity data for this compound and the standard compounds should be summarized in tables.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundExperimental ValueExperimental Value
TroloxLiterature/Experimental ValueLiterature/Experimental Value
Ascorbic AcidLiterature/Experimental ValueLiterature/Experimental Value
QuercetinLiterature/Experimental ValueLiterature/Experimental Value

A lower IC50 value signifies greater scavenging activity.

Table 2: Reducing Power and Overall Antioxidant Capacity

CompoundFRAP Value (µM Fe(II) Equivalents)ORAC Value (µmol TE/g)
This compoundExperimental ValueExperimental Value
TroloxLiterature/Experimental ValueDefined as Standard
Ascorbic AcidLiterature/Experimental ValueLiterature/Experimental Value
QuercetinLiterature/Experimental ValueLiterature/Experimental Value

A higher FRAP or ORAC value indicates greater antioxidant capacity.

Conclusion: Synthesizing the Evidence for a Comprehensive Profile

This guide provides a robust, multi-assay framework for the comprehensive benchmarking of this compound's antioxidant capacity. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate reliable and comparable data. The true strength of this approach lies not in a single value, but in the collective evidence from assays based on different chemical mechanisms. A strong performance in both HAT-based (ORAC) and SET-based (DPPH, ABTS, FRAP) assays would provide compelling evidence for the potent and versatile antioxidant properties of this compound, justifying its further investigation as a potential therapeutic agent for oxidative stress-related pathologies.

References

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  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. ([Link])

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199-1200. ([Link])

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. ([Link])

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A Senior Application Scientist's Guide to the Validation of 2-(2-Methoxyphenyl)thiazolidine as a Lead Compound for Glioblastoma Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Glioblastoma Therapeutics

Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults.[1] The current standard of care, established over a decade ago, involves maximal surgical resection followed by radiotherapy and concurrent chemotherapy with the alkylating agent temozolomide (TMZ).[2][3] Despite this aggressive regimen, prognosis is poor, with a median overall survival of approximately 15 months, largely due to therapeutic resistance.[4][5] This stark reality underscores the urgent need for novel therapeutic agents that can overcome the limitations of current treatments.

The process of drug discovery is a rigorous journey from an initial "hit" to a clinically viable drug. A critical phase in this journey is lead validation, where a promising compound is subjected to a battery of tests to verify its biological activity, elucidate its mechanism of action, and assess its drug-like properties.[6] This guide provides an in-depth, comparative validation of 2-(2-Methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one (hereafter designated as 4L ), a promising thiazolidinone derivative, as a potential lead compound for glioblastoma therapy.

Thiazolidinones are a class of heterocyclic compounds known to possess a wide spectrum of pharmacological activities, including anticancer properties.[5] Recent studies have highlighted the potential of 4L, which has demonstrated potent in vitro activity against glioblastoma cell lines.[1] This guide will objectively compare the performance of 4L against the current standard of care, Temozolomide (TMZ), and a targeted inhibitor, Perifosine, which is relevant to the proposed mechanism of action. We will delve into the causality behind the necessary experimental workflows, provide detailed, field-proven protocols, and present the supporting data required for a rigorous scientific evaluation.

Comparative Analysis of Lead Compound and Alternatives

A successful lead compound must demonstrate superior efficacy and a favorable safety profile compared to existing therapies. Here, we compare 4L against Temozolomide, the frontline chemotherapeutic, and Perifosine, an inhibitor of the PI3K/Akt pathway, a critical signaling cascade frequently dysregulated in glioblastoma.[7]

  • Lead Compound: 2-(2-Methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one (4L) : This thiazolidinone derivative has emerged as a promising anti-glioma agent. Studies show it selectively reduces the viability and proliferation of human (U138MG) and rat (C6) glioma cells without inducing cytotoxicity in healthy astrocytes.[1]

  • Alternative 1 (Standard of Care): Temozolomide (TMZ) : An oral alkylating agent that induces DNA damage in cancer cells.[8] Its efficacy is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and other resistance mechanisms.[8][9]

  • Alternative 2 (Targeted Inhibitor): Perifosine : An oral Akt inhibitor that targets the pleckstrin homology domain, preventing its translocation to the cell membrane and subsequent activation.[10][11] Given that the PI3K/Akt pathway is a key survival pathway in GBM, its inhibition represents a rational therapeutic strategy.[12] Thiazolidinone derivatives have been reported to act as inhibitors of this pathway, making Perifosine a relevant mechanistic comparator.[6][9]

Data Presentation: In Vitro Cytotoxicity

The primary measure of a compound's anti-cancer potential in early-stage discovery is its ability to kill cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for 4L, TMZ, and Perifosine against the U87-MG human glioblastoma cell line.

CompoundTarget/MechanismCell LineIncubation TimeIC50 (µM)Source(s)
4L (Lead Compound) Putative PI3K/Akt Pathway InhibitorU138MG48 hours~25 µM[1]
C648 hours~12.5 µM[1]
Temozolomide (TMZ) DNA Alkylating AgentU87-MG72 hours~105-230 µM[7][8][13]
Perifosine Akt InhibitorVarious Tumor LinesNot Specified0.6-8.9 µM[10][12]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data presented for 4L was on U138MG and C6 cell lines, while extensive data for TMZ and Perifosine is available for the U87-MG line. A head-to-head experiment using the same cell line and assay conditions is a critical next step.

Proposed Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and resistance to therapy in glioblastoma.[14][15] Many thiazolidinone derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[4][6] We hypothesize that 4L acts through a similar mechanism. The diagram below illustrates this proposed mechanism of action.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Lead_Compound 4L (Lead Compound) Perifosine Lead_Compound->Akt Inhibition Lead_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity 1. Cytotoxicity Assay (MTT) ADMET 2. In Vitro ADMET (Solubility, Plasma Stability) Cytotoxicity->ADMET Confirm Potency Target 3. Target Engagement (CETSA) ADMET->Target Assess Drug-likeness Efficacy 4. In Vivo Efficacy (Orthotopic Xenograft) Target->Efficacy Confirm Mechanism

Caption: High-level workflow for the validation of a lead compound.

In Vitro Cytotoxicity: MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to determine a compound's effect on cell viability. [16][17]It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. [18]The intensity of the color is directly proportional to the number of living cells, allowing for the calculation of the IC50 value. This initial screen is critical for confirming the compound's cytotoxic potential and establishing a dose-response curve.

Detailed Protocol:

  • Cell Plating:

    • Culture U87-MG glioblastoma cells in EMEM supplemented with 10% FBS.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion. [17]

  • Compound Treatment:

    • Prepare a 2X stock solution of 4L, TMZ, and Perifosine in the appropriate vehicle (e.g., DMSO, then diluted in serum-free media). Create a serial dilution to cover a range of concentrations (e.g., 0.1 µM to 1000 µM).

    • Carefully remove the old media from the wells.

    • Add 100 µL of the 2X compound dilutions to the respective wells (in triplicate). Include vehicle-only controls and media-only blanks.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS. [19] * Add 10 µL of the MTT solution to each well. [18] * Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Add 100 µL of solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or a detergent-based solution) to each well. [16] * Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals. [16]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the media-only blanks from all other readings.

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

In Vitro ADMET Profiling

Causality: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to prevent late-stage drug failure. [20]Poor solubility can hinder absorption, while low plasma stability can lead to rapid clearance and a short half-life in vivo. [21]These assays provide an early indication of the compound's "drug-likeness." Thiazolidinones are generally slightly soluble in water, a property that can be a challenge in drug development. [22] A. Kinetic Solubility Assay Protocol:

  • Prepare a 10 mM stock solution of 4L in DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate.

  • Shake for 2 hours at room temperature.

  • Measure the absorbance at 620 nm to detect any precipitation.

  • Filter the samples through a 96-well filter plate.

  • Analyze the filtrate by LC-MS/MS to determine the concentration of the compound remaining in solution.

B. Plasma Stability Assay Protocol:

  • Prepare a 1 µM working solution of 4L in acetonitrile.

  • Add 5 µL of the working solution to 495 µL of human plasma.

  • Incubate aliquots at 37°C.

  • At various time points (0, 15, 30, 60, 120 minutes), stop the reaction by adding 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of 4L.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality: Confirming that a compound directly interacts with its intended target within a living cell is a critical validation step. [14]CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization. [23]When a compound binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. [24]By heating cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement. This assay provides mechanistic confidence that the compound's cellular effects are due to its interaction with the hypothesized target (e.g., Akt).

Detailed Protocol (Western Blot Detection):

  • Cell Treatment:

    • Culture U87-MG cells in 10 cm dishes to ~80% confluency.

    • Treat cells with 4L (at a concentration ~10x its IC50) or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [15][19]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C. [14]

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the percentage of soluble protein (relative to the unheated control) against temperature for both the vehicle- and 4L-treated samples.

    • A rightward shift in the melting curve for the 4L-treated sample indicates thermal stabilization and thus, target engagement. [15]

In Vivo Efficacy: Orthotopic Glioblastoma Xenograft Model

Causality: While in vitro assays are essential, they do not fully recapitulate the complex tumor microenvironment or account for pharmacokinetic factors. An in vivo efficacy study is the gold standard for preclinical validation. [25]The orthotopic xenograft model, where human glioblastoma cells (U87-MG) are implanted into the brain of an immunodeficient mouse, provides a clinically relevant model to assess a compound's ability to inhibit tumor growth in a physiological setting. [26][27] Detailed Protocol:

  • Cell Preparation:

    • Culture U87-MG cells expressing a reporter like luciferase (U87-MG-Luc) for in vivo imaging.

    • On the day of surgery, harvest cells and resuspend them in sterile, serum-free PBS at a concentration of 1 x 10^5 cells per 5 µL. [26]Keep cells on ice.

  • Stereotactic Intracranial Injection:

    • Anesthetize immunodeficient mice (e.g., BALB/c nude mice) and mount them in a stereotactic frame.

    • Create a small incision in the scalp to expose the skull.

    • Using a micro-drill, create a small burr hole over the right corpus striatum. Typical coordinates relative to the bregma are: 1.8 mm lateral, 0.6 mm anterior, and 3.0 mm depth. [26] * Slowly inject 5 µL of the U87-MG-Luc cell suspension using a Hamilton syringe.

    • Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.

    • Provide appropriate post-operative care, including analgesics.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth weekly using bioluminescence imaging (e.g., IVIS Spectrum) after intraperitoneal injection of luciferin. [27] * Once tumors are established (typically 7-10 days post-injection), randomize mice into treatment groups (e.g., Vehicle control, 4L, TMZ).

    • Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on the compound's properties, following a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Assessment:

    • Continue to monitor tumor volume via bioluminescence imaging throughout the study.

    • Record animal body weights as an indicator of toxicity.

    • The primary endpoint is typically survival. Monitor animals daily and euthanize them when they reach predefined humane endpoints (e.g., significant weight loss, neurological symptoms).

    • Plot Kaplan-Meier survival curves to compare the efficacy of the different treatments.

    • At the end of the study, harvest brains for histological analysis (e.g., H&E staining) to confirm tumor presence and assess morphology.

Conclusion and Future Directions

The validation pathway outlined in this guide provides a robust framework for evaluating 2-(2-Methoxyphenyl)thiazolidine (4L) as a lead compound for glioblastoma therapy. The initial in vitro data is promising, suggesting superior or comparable potency to the standard of care, Temozolomide. The proposed mechanism of action via PI3K/Akt pathway inhibition aligns with current understanding of glioblastoma oncogenesis and presents a rational therapeutic strategy.

Successful completion of these validation studies—demonstrating potent and selective cytotoxicity, favorable drug-like properties, definitive target engagement in a cellular context, and significant survival benefit in a preclinical in vivo model—would provide the necessary evidence to advance 4L into lead optimization. The subsequent phase would focus on refining the chemical structure to enhance efficacy, improve ADMET properties, and reduce potential toxicity, moving one step closer to a new therapeutic option for patients battling this devastating disease.

References

  • Mrugala, M. M., & Chamberlain, M. C. (2008). Mechanisms of disease: temozolomide and glioblastoma--look to the future. Nature Clinical Practice Oncology, 5(8), 476–486.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

Hazard Profile and Chemical Causality

The thiazolidine ring contains both sulfur and nitrogen, and the methoxyphenyl group adds an aromatic component. This structure informs our understanding of its potential hazards:

  • Combustibility: Like many organic compounds, it is likely a combustible material.[1] Improper heating can lead to the generation of explosive vapor-air mixtures.[1]

  • Hazardous Decomposition: The primary safety concern stems from its decomposition products. When subjected to high heat or uncontrolled combustion, the sulfur and nitrogen heteroatoms will oxidize, producing toxic gases. This is the core reason why incineration under controlled, high-temperature conditions is the preferred disposal method.[1][2]

  • Irritation: Thiazolidine and its derivatives are known to cause skin and serious eye irritation.[3][4] May also cause respiratory irritation.[3][5] Direct contact must be avoided through appropriate personal protective equipment (PPE).

  • Environmental Toxicity: Organic compounds containing heterocyclic rings can have adverse effects on aquatic life.[3] Therefore, disposal into drains or sewer systems is strictly prohibited.[1]

Table 1: Inferred Hazard Profile and Rationale

Hazard CategoryAnticipated RiskJustification & Causality
Health Hazards Skin Irritation (H315)[3][5], Serious Eye Irritation (H319)[3][4], Respiratory Irritation (H335)[3][5]Based on data for the parent compound, thiazolidine, and related derivatives. The heterocyclic structure can interact with biological tissues.
Physical Hazards Combustible MaterialOrganic nature; vapors may form explosive mixtures with air.[1]
Environmental Hazards Potential for long-lasting harmful effects to aquatic life (H413)[3]Common for complex organic molecules; prevents sewer disposal.
Decomposition Products Nitrogen oxides (NOx), Sulfur oxides (SOx), Carbon monoxide (CO), Carbon dioxide (CO2)Thermal decomposition will oxidize the nitrogen, sulfur, and carbon atoms in the molecule, forming toxic and asphyxiant gases.[1][2][4]

The Disposal Workflow: A Self-Validating Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the compound's hazard profile to ensure safe and compliant disposal.

Part A: Pre-Disposal Assessment & Segregation

The foundation of proper disposal is accurate characterization and segregation of the waste stream. Never mix incompatible wastes.[6]

Step 1: Waste Characterization Determine the nature of the waste. Is it the neat (pure) compound? A dilute solution in a solvent? Or contaminated lab materials? Each form requires a slightly different handling approach.

Step 2: Segregation Segregate 2-(2-Methoxyphenyl)thiazolidine waste from other chemical waste streams. Specifically:

  • Do NOT mix with strong oxidizing agents. [1][2]

  • Do NOT mix with strong acids or bases unless part of a specific neutralization protocol, which is not recommended for this compound.

  • Keep halogenated and non-halogenated solvent waste separate, as disposal costs and methods differ.

Part B: Step-by-Step Disposal Procedure

Objective: To safely collect, store, and prepare this compound waste for pickup by a certified hazardous waste disposal service.

Personnel & Environmental Protection:

  • Engineering Controls: All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2][7]

    • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile). Inspect gloves before use and dispose of them properly after handling.[5]

    • Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.[4]

Protocol:

  • Container Selection:

    • Choose a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) that is in good condition with a secure, screw-top lid.[8]

    • The container must be clean and dry before use.

    • For liquid waste, the container must not be larger than 10 gallons.[6]

  • Waste Collection:

    • For Solid/Neat Compound: Carefully transfer the solid waste into the designated waste container using a spatula or scoop. Avoid creating dust.[7]

    • For Solutions: Using a funnel, carefully pour the liquid waste into the designated container.

    • For Contaminated Labware (e.g., pipette tips, weighing boats, gloves): Place these items in a separate, clearly labeled solid waste container. Do not place sharp objects like needles in these containers.

  • Labeling:

    • Proper labeling is a critical compliance step. Immediately label the waste container.

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound". Do not use abbreviations.

      • An approximate concentration and volume/mass.

      • The date accumulation started.

      • The associated hazards (e.g., "Irritant," "Combustible").

  • Temporary Storage (Satellite Accumulation Area):

    • Keep the waste container tightly closed at all times, except when adding waste.[6][8]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • The storage area must be under the control of the laboratory personnel.

    • Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.[6]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in the regular trash. [1]

    • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company.[6][9]

    • The expected final disposal method is high-temperature incineration at a permitted hazardous waste facility.

Part C: Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and contact your institution's emergency line.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain & Absorb: For small spills, wear your full PPE. Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Clean: Carefully scoop the absorbent material and spilled compound into your designated hazardous waste container. Use non-sparking tools for this process.[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visualizing the Disposal Workflow

To clarify the decision-making process for handling waste generated from this compound, the following workflow diagram outlines the key steps from generation to final disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Control cluster_collection Phase 2: Waste Characterization & Collection cluster_containment Phase 3: Containment & Storage cluster_disposal Phase 4: Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood WasteGen Waste Generation: This compound FumeHood->WasteGen Characterize Characterize Waste Stream WasteGen->Characterize SolidWaste Collect Solid Waste (Neat compound, contaminated items) Characterize->SolidWaste Solid LiquidWaste Collect Liquid Waste (Solutions in solvent) Characterize->LiquidWaste Liquid Container Use Compatible, Sealed Waste Container SolidWaste->Container LiquidWaste->Container Label Label Container Correctly 'Hazardous Waste' + Full Name Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store EHS_Pickup Arrange Pickup via EHS or Certified Vendor Store->EHS_Pickup Incineration Final Disposal: Permitted High-Temp Incineration EHS_Pickup->Incineration

Caption: Decision workflow for the safe disposal of this compound.

References

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A Comprehensive Guide to the Safe Handling of 2-(2-Methoxyphenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential safety and logistical information for handling 2-(2-Methoxyphenyl)thiazolidine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound is a heterocyclic compound. Thiazolidine derivatives have a wide range of biological activities and are common in medicinal chemistry.[1][2] The methoxyphenyl group is an aromatic ether. Aromatic amines and related compounds can present hazards such as skin and eye irritation.[3][4][5] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Anticipated Hazards:

  • Skin Irritation: Many thiazolidine derivatives are known to cause skin irritation.[3][4][6]

  • Eye Irritation: Serious eye irritation is a common hazard associated with similar chemical structures.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]

  • Harmful if Swallowed: Oral toxicity is a potential hazard.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure.[7] The following table outlines the recommended PPE for handling this compound, based on guidelines for similar compounds.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact. A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials, emphasizing the need for careful selection.[8][9]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes and airborne particles. In situations with a higher risk of splashing, chemical goggles are recommended.[10]
Skin and Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any dust or vapors.[11]

Diagram of PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan ensures that safety is integrated into every step of your workflow.

1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experimental conditions.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[11]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]

2. Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[4]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

3. Storage:

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

Emergency Response Plan

In the event of an exposure or spill, a clear and practiced emergency plan is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Remove contaminated clothing.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6][12]
Small Spill Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. Place in a sealed container for disposal.[4] Clean the area with a suitable solvent and then wash with soap and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

Diagram of Emergency Response Logic

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Spill Spill Exposure->Spill WashSkin Wash with Soap & Water Skin->WashSkin FlushEyes Flush with Water Eyes->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth ContainSpill Contain Spill Spill->ContainSpill Medical Seek Medical Attention WashSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: A flowchart outlining immediate actions for various emergency scenarios.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3] Do not dispose of it down the drain or in the regular trash.

  • Professional Disposal: It is highly recommended to use a licensed chemical waste disposal company.[13] These companies have the expertise and equipment to handle and dispose of chemical waste safely.[13]

By implementing these detailed operational and safety plans, you can build a culture of safety and trust within your laboratory. This proactive approach to chemical handling not only protects your team but also ensures the integrity and success of your research.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • ResearchGate. General synthetic procedure for thiazolidine derivatives. [Link]

  • CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Link]

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]

  • PubMed Central. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • International Journal of Pharmacy. solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • AOBChem. 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol Safety Data Sheet. [Link]

  • ResearchGate. (PDF) Thiazolidine derivatives and their pharmacological actions. [Link]

  • PubMed Central. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

  • Angene Chemical. Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Safety Data Sheet. [Link]

  • Chemsrc. Thiazolidine,2-(4-methoxyphenyl)-. [Link]

  • Chemsrc. 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol. [Link]

  • PubChem. 2-(2-Methoxy-5-phenylphenyl)-1,2,5-thiadiazolidine. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Ministry of Science and Technology, Government of the People's Republic of Bangladesh. Research Report. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.